(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWJFPJSVTKEQ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone: Synthesis, Biological Context, and Analytical Significance
This technical guide provides a comprehensive overview of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone, a key chiral intermediate in the synthesis of the non-hormonal drug Fezolinetant. While primarily recognized for its role in pharmaceutical manufacturing, understanding its synthesis, potential biological implications, and analytical characterization is crucial for researchers, scientists, and drug development professionals in the field of neuroendocrinology and medicinal chemistry.
Introduction: A Pivotal Intermediate in the Development of a Novel Neurokinin-3 Receptor Antagonist
This compound (CAS 1892599-91-5) is a synthetic organic compound that has gained significant attention as a critical building block and a designated impurity in the manufacturing of Fezolinetant.[1][2] Fezolinetant is a first-in-class, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[3][4] The piperazinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical properties to drug candidates.[1] The incorporation of a 4-fluorobenzoyl group is a common strategy to enhance metabolic stability and binding affinity.[1]
Given its role as a direct precursor to a therapeutically important agent, a thorough understanding of this compound is essential for process optimization, impurity profiling, and quality control in the pharmaceutical industry. This guide will delve into its synthesis, the biological context provided by its relationship to Fezolinetant and the NK3 receptor, and the analytical methodologies for its characterization.
Enantioselective Synthesis of this compound
The stereochemistry at the 3-position of the piperazinone ring is crucial for the desired pharmacological activity of the final drug product. Therefore, the enantioselective synthesis of the (3R)-enantiomer is of paramount importance. The most common and efficient method involves a multi-step sequence starting from a chiral precursor.[1]
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through the following key steps:
References
A Comprehensive Technical Guide to the Physicochemical Profiling of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Introduction: Beyond the Structure
In modern drug discovery and development, the journey from a promising molecular structure to a viable therapeutic agent is paved with data. For a molecule like (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone, a key synthetic intermediate and a derivative of the valuable piperazinone scaffold, its chemical diagram is merely the starting point.[1] A deep and practical understanding of its physicochemical properties is not an academic exercise; it is a critical prerequisite for success. These properties—how the molecule dissolves, partitions between different environments, and ionizes—govern its behavior from the reaction flask to its potential absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.[2][3][4][5]
This guide provides an in-depth, field-proven perspective on the essential physicochemical characterization of this compound. We will move beyond simply listing properties to explain the causality behind the experimental choices and the profound implications of the data obtained. For researchers in process chemistry, medicinal chemistry, and drug development, this document serves as a technical whitepaper on building a robust data package that enables informed, science-driven decisions.[6][7]
Section 1: Molecular Identity and Core Attributes
Before any experimental work commences, establishing the unequivocal identity of the compound is paramount. The fundamental properties derived from its structure provide the context for all subsequent measurements.
| Property | Value / Identifier | Source |
| IUPAC Name | (3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | - |
| CAS Number | 1892599-91-5 | [1][8] |
| Molecular Formula | C₁₂H₁₃FN₂O₂ | [9] |
| Molecular Weight | 236.24 g/mol | [1][8] |
| InChI Key | AQZWJFPJSVTKEQ-MRVPVSSYSA-N | [8] |
Structural Insights: The molecule incorporates three key regions that dictate its physicochemical personality:
-
The Piperazinone Core: A privileged structure in medicinal chemistry, this heterocyclic ring contains two nitrogen atoms, providing sites for hydrogen bonding and potential ionization (basic centers).[1]
-
The (3R)-Methyl Group: This chiral center is crucial for stereospecific interactions with biological targets but also provides a small, localized lipophilic contribution.
-
The 4-Fluorobenzoyl Moiety: This aromatic group significantly increases the molecule's lipophilicity and introduces metabolic considerations. The fluorine atom can enhance binding affinity and modulate metabolic stability.[1]
Section 2: Solid-State Characterization: Melting Point
Expertise & Experience: From an application standpoint, the melting point is the first and most fundamental indicator of a sample's identity and purity. A sharp, well-defined melting range is a hallmark of a pure crystalline substance, while impurities typically cause a depression and broadening of this range.[10] This is not merely a quality control checkpoint; it provides confidence that all subsequent, more complex experiments are being performed on the correct, high-purity material.
| Parameter | Experimental Value | Significance & Interpretation |
| Melting Range (°C) | To Be Determined (TBD) | A narrow range (< 2 °C) indicates high purity. A value significantly different from a reference standard would suggest polymorphism or the incorrect compound. |
Protocol 2.1: Capillary Melting Point Determination
This protocol outlines the standard capillary method, which remains the pharmacopeial standard for its reliability and simplicity.[11][12]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. An improperly dried sample can lead to inaccurate readings due to solvent effects.
-
Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height.[12] Proper packing is critical for uniform heat transfer.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[13]
-
Rapid Screening (Optional but Recommended): Set a rapid heating rate (e.g., 10 °C/min) to quickly determine an approximate melting range. This saves significant time.[10]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Begin a new measurement with a fresh capillary, using a slow heating rate of 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1, onset) and the temperature at which the last solid crystal melts (T2, clear point). The melting range is T1-T2.[12] Perform the measurement in triplicate to ensure reproducibility.
Self-Validation: The trustworthiness of this protocol is ensured by routine calibration of the apparatus with certified melting point standards (e.g., caffeine, vanillin) and the consistency of triplicate measurements.
Caption: Workflow for accurate melting point determination.
Section 3: Lipophilicity: The Gatekeeper of Permeability
Expertise & Experience: Lipophilicity is arguably the most critical physicochemical property in drug design.[14] It reflects the balance of a molecule's affinity for a lipid-like environment versus an aqueous one. This balance dictates a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[15][16] We measure this using the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a physiological pH for ionizable molecules.[17] Given the basic nitrogens in the piperazinone ring, determining LogD at pH 7.4 is essential.
| Parameter | Experimental Value | Significance & Interpretation |
| LogP (n-octanol/water) | TBD | Represents the inherent lipophilicity of the neutral molecule. A value between 1-3 is often targeted for good oral absorption. |
| LogD at pH 7.4 | TBD | Reflects effective lipophilicity at physiological pH. For a basic compound, LogD₇.₄ will be lower than LogP, indicating higher aqueous preference due to protonation. |
Protocol 3.1: Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the universally recognized "gold standard" for its direct measurement of partitioning at equilibrium.[17][18][19]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with aqueous buffer (for LogD) or pure water (for LogP) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.[17]
-
Stock Solution: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this molecule) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol phase and the pre-saturated aqueous phase (e.g., 5 mL of each). Add a small, precise volume of the compound's stock solution.
-
Equilibration: Cap the vial and shake gently on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers.
-
Analysis: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Self-Validation: The protocol is validated by running a mass balance calculation (total amount recovered should be >95% of the initial amount) and by including control compounds with known LogP values in the experimental run.
Caption: Shake-flask workflow for LogD determination.
Section 4: Aqueous Solubility: The Foundation of Absorption
Expertise & Experience: A compound must first dissolve to be absorbed.[20] Therefore, determining its aqueous solubility is a cornerstone of pre-formulation and drug discovery. We distinguish between kinetic solubility (rapid, often used in HTS) and thermodynamic or equilibrium solubility, which represents the true saturation point of the compound and is the more definitive measure.[21] For an ionizable compound, solubility is highly dependent on pH.[22]
| Parameter | Experimental Value | Significance & Interpretation |
| Equilibrium Solubility (pH 7.4) | TBD | Critical for predicting absorption from the small intestine. Low solubility (<10 µg/mL) can be a major hurdle for oral bioavailability. |
| Equilibrium Solubility (pH 1.2) | TBD | Simulates gastric fluid conditions. Higher solubility here for a basic compound is expected due to full protonation. |
Protocol 4.1: Equilibrium Shake-Flask Solubility Assay
This method remains the benchmark for its ability to determine true thermodynamic equilibrium.[20][23]
Methodology:
-
System Setup: Add an excess amount of the solid compound to a series of vials containing buffers at the desired pH values (e.g., pH 1.2, 6.8, 7.4). The key is to have visible solid remaining at the end of the experiment to ensure saturation.[24]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach true thermodynamic equilibrium.[22]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid. The most reliable method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended microparticles.[21]
-
Sample Preparation: Dilute the clear, filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Quantify the compound's concentration in the diluted supernatant using a calibrated HPLC-UV or LC-MS/MS method.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility in µg/mL or µM.
Self-Validation: Trustworthiness is established by visual confirmation of excess solid, ensuring consistency across replicates, and analyzing samples at multiple time points (e.g., 24h and 48h) to confirm that a stable plateau has been reached.[23]
Caption: Equilibrium solubility determination workflow.
Section 5: Ionization State: The pKa Constant
Expertise & Experience: The acid dissociation constant, pKa, is the pH at which a molecule is 50% ionized and 50% neutral.[25] For this compound, the two basic nitrogen atoms will have distinct pKa values. Knowing these values is essential because the charge state of the molecule profoundly impacts its solubility, lipophilicity, membrane permeability, and ability to bind to its target.[26] A drug's pKa profile is a key determinant of its ADME properties.
| Parameter | Experimental Value | Significance & Interpretation |
| Basic pKa₁ | TBD | Likely corresponds to the more basic nitrogen. This value determines the pH range over which the molecule gains its first positive charge. |
| Basic pKa₂ | TBD | Corresponds to the second, less basic nitrogen (likely the amide nitrogen, though its basicity will be low). |
Protocol 5.1: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method due to its simplicity and accuracy for many drug-like molecules.[27][28]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in an appropriate solvent system, often a co-solvent like methanol or DMSO mixed with water, to ensure solubility across the entire pH range.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.
-
Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate all basic sites.
-
Basification Titration: Slowly titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point (or the half-equivalence point) of the resulting sigmoidal curve.[29] Specialized software is typically used to calculate the pKa from the shape of the titration curve.
-
Blank Titration: Perform a blank titration with the solvent system alone to correct for the buffering capacity of the co-solvent and water.
Self-Validation: The system is validated by titrating a standard compound with a well-known pKa (e.g., pyridine) before and after the sample run. The accuracy of the pKa is dependent on the precise calibration of the pH electrode.
References
- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the physicochemical properties of drug? [lookchem.com]
- 8. This compound [cymitquimica.com]
- 9. This compound | C12H13FN2O2 | CID 25283892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. thinksrs.com [thinksrs.com]
- 12. mt.com [mt.com]
- 13. westlab.com [westlab.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 16. admescope.com [admescope.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. acdlabs.com [acdlabs.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 24. scispace.com [scispace.com]
- 25. ijirss.com [ijirss.com]
- 26. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. pKa and log p determination | PPTX [slideshare.net]
- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone structural analogs
An In-depth Technical Guide to the Structural Analogs of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Abstract
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] this compound serves as a critical intermediate, most notably in the synthesis of Fezolinetant, a neurokinin 3 (NK3) receptor antagonist for treating vasomotor symptoms of menopause.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis and exploration of structural analogs of this core molecule. We will delve into validated synthetic methodologies, structure-activity relationship (SAR) considerations, and detailed experimental protocols, offering a framework for the rational design of novel therapeutic candidates.
The Core Moiety: Significance and Rationale for Analog Development
This compound is a chiral molecule whose biological activity is intrinsically linked to its stereochemistry.[3] The (3R) configuration has been identified as crucial for the activity of derived compounds like Fezolinetant.[4] The core structure presents several key features for analog development:
-
The Piperazinone Ring: A six-membered heterocycle providing a rigid scaffold. The two nitrogen atoms offer distinct points for chemical modification and influence polarity and hydrogen bonding potential.[1][2]
-
The C3-Methyl Group: This chiral center is critical for stereospecific interactions with biological targets. Modifications at this position can probe the steric tolerance of the binding pocket.
-
The N4-(4-Fluorobenzoyl) Group: This moiety significantly influences the molecule's electronic properties and binding affinity. The 4-fluoro substituent can enhance metabolic stability and participate in specific interactions with target receptors.[3]
The development of structural analogs is driven by the need to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and to explore new therapeutic applications beyond the initial target. Piperazine derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[5][6][7]
Synthetic Strategies for the Chiral Piperazinone Core
The cornerstone of any analog program is a robust and stereocontrolled synthesis of the core scaffold. The enantioselective synthesis of (3R)-3-methylpiperazin-2-one is paramount. A highly effective method involves a reductive amination and cyclization sequence starting from chiral amino acid esters.[3][8]
Diagram: Enantioselective Synthesis of (3R)-3-Methylpiperazin-2-one Core
Caption: Enantioselective synthesis workflow for the target molecule.
Protocol 1: Synthesis of (3R)-3-Methylpiperazin-2-one
This protocol is adapted from established methodologies for synthesizing chiral piperazinone derivatives.[3][8]
Materials:
-
N-benzyloxycarbonyl (Cbz)-ethanolamine
-
Dess-Martin periodinane (or other suitable oxidizing agent)
-
D-Alanine methyl ester hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Palladium on carbon (10% Pd/C)
-
Methanol, Dichloromethane (DCM), Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Oxidation: Dissolve N-Cbz-ethanolamine in anhydrous DCM at 0°C. Add Dess-Martin periodinane portion-wise and stir the reaction at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material. Quench the reaction with a saturated solution of sodium thiosulfate.
-
Rationale: This step converts the primary alcohol to the corresponding aldehyde, N-Cbz-aminoacetaldehyde, which is required for the subsequent reductive amination.[3] Using a mild oxidant like Dess-Martin periodinane minimizes over-oxidation.
-
-
Reductive Amination: In a separate flask, suspend D-Alanine methyl ester hydrochloride in an alcohol solvent (e.g., methanol) and add a base (e.g., triethylamine) to free the amine. Cool the solution to -10°C. Add the crude N-Cbz-aminoacetaldehyde solution from Step 1, followed by the portion-wise addition of sodium triacetoxyborohydride.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench carefully with saturated sodium bicarbonate solution. Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral diamine derivative via silica gel column chromatography.
-
Deprotection and Cyclization: Dissolve the purified diamine from Step 3 in methanol. Add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Rationale: Hydrogenolysis removes the Cbz protecting group. The resulting free amine undergoes a spontaneous intramolecular cyclization to form the stable six-membered piperazinone ring.[3]
-
-
Final Isolation: Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. The resulting (3R)-3-methylpiperazin-2-one can be purified by recrystallization or column chromatography, yielding a product with high enantiomeric excess (>99% ee).[8]
Strategies for Analog Synthesis and SAR Exploration
With the chiral core in hand, systematic structural modifications can be undertaken to explore the structure-activity relationship.
Diagram: Key Modification Points for Analog Synthesis
Caption: Key positions on the piperazinone scaffold for SAR studies.
Modification at the N4-Benzoyl Position
This is the most accessible position for introducing diversity. The 4-fluorobenzoyl group can be replaced with a wide variety of aromatic, heteroaromatic, or aliphatic acyl groups.
General Protocol (Acylation):
-
Dissolve (3R)-3-methylpiperazin-2-one (1 equivalent) in an aprotic solvent like DCM or THF.
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0°C.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by chromatography or recrystallization.[10]
Table 1: Representative N4-Acyl Analogs and SAR Rationale
| Analog Type | R-Group Example | Rationale for Synthesis | Potential Biological Activity |
| Electron-Donating | 4-Methoxybenzoyl | Probe electronic effects on binding; may alter metabolism. | CNS activity, receptor modulation[11] |
| Electron-Withdrawing | 4-Nitrobenzoyl, 4-Trifluoromethylbenzoyl | Enhance binding through electronic interactions; potentially increase metabolic stability. | Anticancer, Antimicrobial[1] |
| Heteroaromatic | Thiophene-2-carbonyl, Pyridine-4-carbonyl | Introduce new hydrogen bond donors/acceptors; improve solubility and PK properties. | Anti-inflammatory, Antiviral[12] |
| Aliphatic/Alicyclic | Cyclohexanecarbonyl, Acetyl | Explore non-aromatic interactions; reduce molecular weight and lipophilicity. | Varied pharmacological effects[2] |
Modification at the C3-Methyl Position
Altering the C3-substituent requires starting with a different D-amino acid ester in Protocol 1 (Step 2). This allows for probing the steric and hydrophobic limits of the target's binding pocket.
Table 2: C3-Alkyl Analogs via Modified Core Synthesis
| Starting D-Amino Acid | C3-Substituent | Rationale for Synthesis | Expected Impact |
| D-Valine methyl ester | Isopropyl | Introduce increased steric bulk to test pocket size. | May increase potency if hydrophobic pocket exists; may cause steric clash. |
| D-Phenylalanine methyl ester | Benzyl | Introduce a bulky, aromatic side chain for potential π-π stacking interactions. | Potential for significantly altered binding mode and selectivity. |
| D-Serine methyl ester (protected) | Hydroxymethyl (protected) | Introduce a hydrogen-bonding group to interact with polar residues. | Could enhance binding affinity and improve solubility. |
Modification of the Piperazinone Ring
More complex modifications can involve altering the piperazinone ring itself, such as N-alkylation at the N1 position or oxidation.
-
N1-Alkylation: The secondary amide NH can be deprotonated with a strong base (e.g., NaH) followed by reaction with an alkyl halide. This modification significantly alters the hydrogen bonding capacity of the molecule.
-
Oxidation: The tertiary amine at the N4 position is susceptible to oxidation by agents like m-CPBA or H₂O₂ to form the corresponding N-oxide, which can improve aqueous solubility.[3]
Conclusion and Future Directions
This compound is a versatile and valuable scaffold for drug discovery. The synthetic routes outlined in this guide provide a robust platform for the generation of diverse analog libraries. By systematically modifying the N4-acyl group, the C3-alkyl substituent, and the piperazinone ring, researchers can conduct thorough SAR studies to develop novel compounds with tailored pharmacological profiles. Future work should focus on exploring a wider range of heterocyclic N4-acyl groups and C3-substituents with diverse functionalities to unlock the full therapeutic potential of this privileged chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 4. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 9. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone therapeutic potential
An In-depth Technical Guide to the Therapeutic Potential of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone as a Novel Gamma-Secretase Modulator
Authored by a Senior Application Scientist
Executive Summary
This compound is a chiral piperazinone derivative, noted in the literature primarily as a synthetic intermediate and a characterized impurity of the neurokinin 3 (NK3) receptor antagonist, Fezolinetant.[1] However, a detailed analysis of its core structure, featuring a piperazinone scaffold—a privileged element in medicinal chemistry—and a 4-fluorobenzoyl group, suggests a compelling, unexplored therapeutic potential.[1] This guide posits a novel therapeutic hypothesis for this compound: its function as a gamma-secretase modulator (GSM) for the treatment of Alzheimer's disease. We will deconstruct the scientific rationale underpinning this hypothesis, delineate a comprehensive preclinical validation workflow, and provide the technical framework for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering new therapeutic avenues for neurodegenerative disorders.
Introduction: Unveiling a Latent Potential
The piperazinone moiety is a cornerstone in the design of pharmacologically active agents, prized for conferring favorable physicochemical properties and facilitating critical interactions with biological targets.[1] While this compound has been cataloged, its potential as a primary therapeutic agent remains uninvestigated.[2][3][4] The presence of the 4-fluorobenzoyl group, a common pharmacophore known to enhance metabolic stability and binding affinity, further elevates its profile as a molecule of interest.[1]
This guide moves beyond its current classification to explore a data-driven hypothesis of its potential role in modulating one of the central pathological pathways in Alzheimer's disease.
The Scientific Rationale: Targeting Alzheimer's Disease via Gamma-Secretase Modulation
The amyloid cascade hypothesis remains a central, clinically validated framework for Alzheimer's disease pathogenesis.[5][6] This hypothesis identifies the aggregation of the amyloid-beta (Aβ) peptide, particularly the 42-amino-acid-long species (Aβ42), as a key initiating event in the neurodegenerative cascade.[7]
Gamma-Secretase: The Central Player in Aβ Production
Gamma-secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths.[7][8] The processivity of this enzyme is not exact, leading to a spectrum of Aβ peptides, primarily the less aggregation-prone Aβ40 and the highly fibrillogenic Aβ42.
Figure 1: The Amyloidogenic Processing Pathway of APP.
From Inhibition to Modulation: A Paradigm Shift
Early therapeutic strategies focused on gamma-secretase inhibitors (GSIs). However, this approach proved to be fraught with challenges. Gamma-secretase cleaves a multitude of substrates, including the critical Notch receptor, which is vital for cell-fate decisions.[8][9] Broad inhibition of gamma-secretase disrupts Notch signaling, leading to severe mechanism-based toxicities, which ultimately led to the failure of GSIs like Semagacestat in late-stage clinical trials.[6][9]
This failure necessitated a more nuanced approach: gamma-secretase modulation . GSMs represent a sophisticated class of molecules that do not inhibit the enzyme's overall activity. Instead, they allosterically bind to the gamma-secretase complex, subtly altering its conformation.[7] This conformational shift modifies the processivity of APP cleavage, favoring the production of shorter, non-amyloidogenic Aβ peptides (e.g., Aβ37 and Aβ38) while concurrently reducing the generation of the pathogenic Aβ42 species.[10][11] Crucially, this modulation preserves the essential cleavage of other substrates like Notch, thereby avoiding the toxicities associated with GSIs.[12]
Figure 2: Conceptual Difference between γ-Secretase Inhibitors and Modulators.
A Preclinical Roadmap for Validating this compound as a GSM
To rigorously test our hypothesis, a phased, milestone-driven preclinical development plan is essential. This plan is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next.
Phase 1: Synthesis and In Vitro Characterization
The initial phase focuses on securing a reliable supply of the enantiomerically pure compound and characterizing its fundamental activity profile in cell-based systems.
3.1.1. Detailed Protocol: Enantioselective Synthesis
The synthesis of the (3R)-enantiomer is critical, as biological activity is often stereospecific. A robust method involves a multi-step sequence starting from an enantiomerically pure precursor.[1] A validated approach is outlined in patent literature, ensuring high enantiomeric excess.[13]
Step-by-Step Methodology:
-
Protection of Ethanolamine: N-benzyloxycarbonyl (Cbz)-protected ethanolamine is synthesized by reacting ethanolamine with benzyl chloroformate in the presence of a base.
-
Oxidation to Aldehyde: The protected ethanolamine is oxidized using a mild agent like Dess-Martin periodinane to yield N-Cbz-aminoacetaldehyde.
-
Reductive Amination: The aldehyde is reacted with D-alanine methyl ester via reductive amination using sodium triacetoxyborohydride to form the chiral diamine derivative. This step establishes the (R)-stereocenter.
-
Deprotection and Cyclization: The Cbz group is removed by catalytic hydrogenation (Pd/C, H₂), which concurrently induces spontaneous cyclization to yield (R)-3-methylpiperazin-2-one.[13]
-
Final Acylation: The piperazinone nitrogen is acylated with 4-fluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the final product, this compound.
3.1.2. Primary Cellular Assays for Aβ Modulation
The core function of a GSM is to alter the ratio of secreted Aβ peptides. This is the first and most critical experimental validation.
Experimental Protocol:
-
Cell Line: Utilize a human neuroglioma cell line (H4) or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP (e.g., APP751 isoform).
-
Treatment: Plate cells and allow them to adhere. Treat with a dose-response curve of this compound (e.g., 1 nM to 10 µM) for 24-48 hours.
-
Sample Collection: Collect the conditioned media.
-
Quantification: Analyze the levels of secreted Aβ40 and Aβ42 using commercially available sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.
-
Data Analysis: Calculate the IC₅₀ for Aβ42 reduction and the Aβ42/Aβ40 ratio. A successful GSM candidate will selectively decrease Aβ42 levels.
3.1.3. Counter-Screening: Assessing Notch Selectivity
This experiment is crucial to confirm the compound does not act as a GSI.
Experimental Protocol:
-
Assay Principle: Utilize a cell-based reporter assay where the cleavage of Notch releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus and activates a luciferase reporter gene.
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a Notch1 receptor and the luciferase reporter construct.
-
Treatment: Co-culture cells with cells expressing a Notch ligand (e.g., Delta-like 1) in the presence of the test compound and a known GSI as a positive control.
-
Readout: Measure luciferase activity after 24 hours. A desirable GSM profile will show no significant inhibition of the Notch signaling pathway at concentrations that effectively lower Aβ42.
Phase 2: Mechanistic Elucidation and In Vivo Pharmacokinetics
This phase aims to confirm the mechanism of action and assess whether the compound has drug-like properties suitable for in vivo testing.
3.2.1. Aβ Profile Analysis
A true GSM signature involves an increase in shorter Aβ peptides.
Experimental Protocol:
-
Methodology: Utilize immunoprecipitation followed by mass spectrometry (IP-MS) to analyze the full spectrum of Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42) in the conditioned media from the primary cellular assay.
-
Expected Outcome: A compound acting as a GSM will demonstrate a concentration-dependent decrease in Aβ42 and Aβ40, coupled with a corresponding increase in Aβ38 and Aβ37.[10][11]
3.2.2. Pharmacokinetic (PK) Studies in Rodents
Poor PK is a common cause of failure for CNS drug candidates. Early assessment of brain penetration is critical.
Experimental Protocol:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood and brain tissue at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Quantify compound concentrations in plasma and brain homogenates using LC-MS/MS.
-
Key Parameters to Determine:
-
Oral Bioavailability (%F)
-
Plasma half-life (t₁/₂)
-
Maximum concentration (Cₘₐₓ)
-
Brain-to-plasma ratio (Kp)
-
Table 1: Hypothetical Target Pharmacokinetic Profile
| Parameter | Target Value | Rationale |
| Oral Bioavailability (%F) | > 30% | Ensures sufficient systemic exposure after oral dosing. |
| Plasma Half-life (t₁/₂) | 4-8 hours | Allows for once or twice daily dosing regimen. |
| Brain-to-Plasma Ratio (Kp) | > 0.5 | Indicates significant penetration of the blood-brain barrier. |
Phase 3: In Vivo Efficacy in a Transgenic Mouse Model
The final preclinical stage is to demonstrate that the compound can modulate Aβ pathology and impact cognitive function in a relevant disease model.
Figure 3: Integrated Preclinical Validation Workflow.
Experimental Protocol:
-
Animal Model: Use an established Alzheimer's disease transgenic model, such as the Tg2576 or APP/PS1 mice, which develop age-dependent amyloid plaques and cognitive deficits.
-
Treatment Paradigm: Begin chronic daily oral dosing before significant plaque deposition (e.g., at 6 months of age) and continue for 3-6 months. Include a vehicle-treated control group.
-
Biomarker Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Homogenize the brain and perform ELISAs to measure soluble and insoluble Aβ40 and Aβ42 levels.
-
Histopathology: Perform immunohistochemical staining on brain sections using anti-Aβ antibodies (e.g., 6E10) to quantify amyloid plaque burden.
-
Behavioral Testing: In the final weeks of treatment, assess cognitive function using established paradigms such as the Morris Water Maze (for spatial learning and memory) or the Novel Object Recognition test.
Table 2: Key Efficacy Endpoints and Success Criteria
| Endpoint | Measurement | Success Criterion |
| Biochemical | Brain Insoluble Aβ42 Levels | > 30% reduction vs. vehicle |
| Histological | Amyloid Plaque Burden (%) | Statistically significant decrease in plaque area |
| Behavioral | Morris Water Maze Escape Latency | Statistically significant improvement vs. vehicle |
Future Perspectives and Conclusion
The journey from a synthetic intermediate to a clinical candidate is arduous. Should this compound successfully navigate the proposed preclinical gauntlet, the subsequent steps would involve formal IND-enabling toxicology studies and GMP manufacturing. Furthermore, the structure itself serves as a valuable scaffold for medicinal chemistry efforts. Lead optimization could focus on improving potency, fine-tuning pharmacokinetic properties, and further enhancing brain penetration.
References
- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | C12H13FN2O2 | CID 25283892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 7. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 8. γ-Secretase in the pathogenesis of Alzheimer’s disease and therapeutic potential of its modulators - Vilyaninov - Psychopharmacology & biological narcology [journals.rcsi.science]
- 9. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curealz.org [curealz.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
The Strategic Integration of the Fluorobenzoyl Piperazinone Scaffold in Modern CNS Drug Discovery: A Technical Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fluorobenzoyl piperazinone derivatives as a promising class of compounds in Central Nervous System (CNS) research. We will delve into the synthesis, pharmacological evaluation, and therapeutic potential of this chemical scaffold, offering field-proven insights into the experimental choices and methodologies that drive the discovery of novel CNS agents.
Introduction: The Piperazine Moiety as a Privileged Scaffold in CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, particularly for agents targeting the CNS.[1][2][3] Its prevalence in numerous FDA-approved drugs stems from its versatile physicochemical properties.[2][4] The two nitrogen atoms provide a handle for introducing various substituents, allowing for the fine-tuning of a molecule's pharmacological profile, solubility, and bioavailability.[5][3] This structural flexibility enables the creation of ligands that can potently and selectively interact with a wide array of CNS targets, including G-protein coupled receptors (GPCRs) and transporters.[1][4]
The introduction of a fluorobenzoyl group to the piperazine core further refines the therapeutic potential of these derivatives. The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the benzoyl ring.[6] This can lead to enhanced binding affinity and selectivity for target receptors through favorable electrostatic interactions.[6] Furthermore, the lipophilicity imparted by the fluorobenzoyl moiety can improve the blood-brain barrier (BBB) penetration, a critical attribute for any CNS-acting therapeutic.[6]
Synthetic Strategies and Structure-Activity Relationships (SAR)
The synthesis of fluorobenzoyl piperazinone derivatives typically involves a multi-step process, with the key step being the acylation of a substituted piperazinone with a fluorobenzoyl chloride. The choice of substituents on both the piperazine and benzoyl rings is crucial for modulating the compound's activity.
General Synthetic Protocol
A common synthetic route begins with the preparation of the desired piperazinone core, which can be achieved through various established methods. This is followed by the coupling reaction with a specific fluorobenzoyl chloride.
Step-by-Step Methodology:
-
Piperazinone Core Synthesis: The synthesis of the piperazinone core can be accomplished through methods such as the cyclization of an appropriate diamine with a suitable carbonyl source. The specific reaction conditions will depend on the desired substitution pattern on the piperazinone ring.
-
Acylation Reaction: The synthesized piperazinone is then reacted with a selected fluorobenzoyl chloride in the presence of a base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The resulting fluorobenzoyl piperazinone derivative is then purified using standard techniques such as column chromatography or recrystallization to yield the final product with high purity.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of fluorobenzoyl piperazinone derivatives is highly dependent on their structural features. Key SAR insights include:
-
Position of the Fluorine Atom: The position of the fluorine atom on the benzoyl ring (ortho, meta, or para) can significantly influence receptor binding affinity and selectivity. For instance, a fluorine at the meta position might lead to a different receptor interaction profile compared to a para-substitution.
-
Substituents on the Piperazinone Ring: Modifications to the piperazinone ring, such as the addition of alkyl or aryl groups, can impact the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.
-
Nature of the Linker: While this guide focuses on the direct benzoyl linkage, the introduction of a linker between the piperazinone and the fluorobenzoyl moiety can also modulate activity by altering the spatial orientation of the key pharmacophoric elements.
Pharmacological Properties and Mechanism of Action
Fluorobenzoyl piperazinone derivatives have shown promise in modulating the activity of key neurotransmitter systems implicated in various CNS disorders. Their primary mechanism of action often involves interaction with serotonin (5-HT) and dopamine (D2) receptors.[7]
Targeting Serotonin and Dopamine Receptors
Many CNS disorders, including schizophrenia, depression, and anxiety, are characterized by dysregulation of serotonergic and dopaminergic signaling.[8] Fluorobenzoyl piperazinone derivatives have been designed to act as potent ligands for various subtypes of these receptors.
-
5-HT1A and 5-HT2A Receptors: Several piperazine derivatives exhibit high affinity for 5-HT1A and 5-HT2A receptors.[9][10] Depending on the specific chemical structure, these compounds can act as agonists, partial agonists, or antagonists at these receptors. For example, antagonism at the 5-HT2A receptor is a key feature of several atypical antipsychotic drugs.[7]
-
Dopamine D2 Receptors: Blockade of D2 receptors is a well-established mechanism for antipsychotic efficacy.[7] The fluorobenzoyl piperazinone scaffold can be optimized to achieve potent D2 receptor antagonism.
The interplay between a compound's activity at these different receptors contributes to its overall therapeutic profile and potential side effects. A multi-target approach, where a single molecule modulates multiple receptors, is a promising strategy for developing more effective and better-tolerated CNS drugs.[10][11]
Signaling Pathway Modulation
The interaction of fluorobenzoyl piperazinone derivatives with their target receptors initiates a cascade of intracellular signaling events. For instance, antagonism of the D2 receptor can modulate downstream signaling pathways involved in neuronal excitability and gene expression.
Caption: D2 Receptor Antagonism Signaling Pathway.
Experimental Evaluation: Protocols and Methodologies
A rigorous and systematic evaluation of fluorobenzoyl piperazinone derivatives is essential to characterize their pharmacological profile and assess their therapeutic potential. This involves a combination of in vitro and in vivo assays.
In Vitro Assays
Objective: To determine the binding affinity and functional activity of the compounds at their target receptors.
Experimental Workflow:
Caption: In Vitro Evaluation Workflow for CNS Drug Candidates.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., D2 or 5-HT2A) from recombinant cell lines or animal brain tissue.
-
Assay Buffer: Prepare an appropriate assay buffer containing a specific concentration of a radiolabeled ligand that is known to bind to the target receptor.
-
Competition Binding: Incubate the membranes with the radioligand and varying concentrations of the test compound (fluorobenzoyl piperazinone derivative).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vivo Models
Objective: To assess the efficacy of the compounds in animal models of CNS disorders and to evaluate their pharmacokinetic and safety profiles.
Commonly Used Animal Models:
-
Schizophrenia: Models such as amphetamine-induced hyperlocomotion and prepulse inhibition of the startle reflex are used to assess antipsychotic-like activity.
-
Depression: The forced swim test and tail suspension test are widely used to screen for antidepressant-like effects.[12]
-
Anxiety: The elevated plus-maze and light-dark box tests are employed to evaluate anxiolytic-like activity.[12]
Step-by-Step Methodology: Amphetamine-Induced Hyperlocomotion in Mice
-
Animal Acclimation: Acclimate male mice to the testing environment for at least one hour before the experiment.
-
Compound Administration: Administer the fluorobenzoyl piperazinone derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine (a psychostimulant that increases locomotor activity) to the mice.
-
Locomotor Activity Measurement: Place the mice in an open-field arena equipped with photobeam sensors to automatically record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate the hyperlocomotion induced by amphetamine.
Therapeutic Potential and Future Directions
Fluorobenzoyl piperazinone derivatives represent a versatile and promising scaffold for the development of novel CNS therapeutics. Their ability to be readily synthesized and modified allows for the creation of a diverse library of compounds with tailored pharmacological profiles.
Potential Therapeutic Applications:
-
Antipsychotics: By optimizing the D2 and 5-HT2A receptor affinities, these derivatives could lead to the development of atypical antipsychotics with improved efficacy and reduced side effects.[10]
-
Antidepressants and Anxiolytics: Compounds with selective activity at 5-HT1A receptors could be valuable for the treatment of depression and anxiety disorders.[8][12]
-
Neurodegenerative Diseases: The piperazine scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease, suggesting another avenue for the application of fluorobenzoyl piperazinone derivatives.[13][14]
Future research should focus on:
-
Expanding the chemical space: Synthesizing and screening a wider range of fluorobenzoyl piperazinone derivatives to identify novel compounds with unique pharmacological profiles.
-
Elucidating detailed mechanisms of action: Investigating the downstream signaling pathways and neurophysiological effects of these compounds to gain a deeper understanding of their therapeutic effects.
-
Improving drug-like properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their potential for clinical development.
Data Summary
| Compound Class | Target Receptors | Potential Therapeutic Indication | Key SAR Features |
| Fluorobenzoyl Piperazinones | 5-HT1A, 5-HT2A, D2 | Schizophrenia, Depression, Anxiety | Position of fluorine, Piperazinone substituents |
| Arylpiperazines | 5-HT1A, 5-HT2A | Antipsychotic, Anxiolytic | Nature of the aryl group |
| Benzylpiperazines | HDAC6 | Antidepressant | Cap region modifications |
References
- 1. nbinno.com [nbinno.com]
- 2. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can Piperazine-Bearing Fluoro-Benzoxazolone Derivatives Be a Chronotherapeutic Solution for Pain Management? [chronobiologyinmedicine.org]
- 7. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Piperazinone Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The piperazinone core, a six-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique conformational flexibility, coupled with the ability to engage in diverse non-covalent interactions, makes it an ideal framework for the design of novel therapeutics. This technical guide provides an in-depth exploration of chiral piperazinone derivatives, from their stereoselective synthesis to their burgeoning applications in drug discovery. We will dissect the causal relationships behind synthetic strategies, detail key experimental protocols, and illuminate the therapeutic potential of this remarkable class of molecules across various disease areas, including oncology, virology, and neurology.
The Piperazinone Core: A Foundation for Therapeutic Innovation
The intrinsic properties of the piperazinone ring system are central to its success in drug design. The two nitrogen atoms provide hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.[3] Furthermore, the non-planar, flexible nature of the ring allows it to adopt various conformations, enabling it to bind to a wide range of protein topographies.[4] The introduction of chirality further enhances the specificity of these interactions, often leading to improved potency and reduced off-target effects.[5]
The strategic placement of substituents on the piperazinone ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for optimizing the pharmacokinetic profile of a drug candidate.[6][7] This inherent modularity has made the chiral piperazinone scaffold a cornerstone in the development of numerous clinically significant drugs and investigational agents.[8][9]
Asymmetric Synthesis of Chiral Piperazinone Derivatives: Strategies and Methodologies
The demand for enantiomerically pure piperazinone derivatives has driven the development of innovative asymmetric synthetic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability in a drug development setting.
Palladium-Catalyzed Asymmetric Hydrogenation
One of the most efficient methods for accessing chiral piperazinones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[1][10] This approach offers excellent control over both diastereoselectivity and enantioselectivity.
Causality Behind the Method: This reaction proceeds through a dynamic kinetic resolution process. The pyrazin-2-ol substrate exists in tautomeric equilibrium with its corresponding dihydropyrazinone intermediates. A chiral palladium catalyst selectively hydrogenates one enantiomer of the imine tautomer, leading to the formation of the desired chiral piperazinone with high enantiomeric excess. The choice of chiral ligand is critical for achieving high levels of stereocontrol.
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a 5,6-Disubstituted Pyrazin-2-ol [1]
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with the 5,6-disubstituted pyrazin-2-ol substrate, a palladium precursor (e.g., Pd(OAc)2), a chiral phosphine ligand (e.g., a derivative of BINAP), and an acid co-catalyst (e.g., p-toluenesulfonic acid monohydrate).
-
Solvent Addition: Anhydrous and degassed solvents, such as a mixture of dichloromethane (DCM) and benzene, are added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1000 psi). The reaction mixture is heated to a specified temperature (e.g., 80°C) and stirred for a designated period (e.g., 24-48 hours).
-
Workup and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched piperazin-2-one.
-
Chiral Analysis: The enantiomeric excess (ee) of the product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.
One-Pot Asymmetric Approaches
For increased efficiency and atom economy, one-pot methodologies have been developed for the synthesis of chiral piperazinones.[11][12] These strategies often involve a cascade of reactions, minimizing the need for isolation and purification of intermediates.
Causality Behind the Method: A prominent one-pot approach involves a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[11][12] A chiral organocatalyst, such as a quinine-derived urea, stereoselectively catalyzes both the Knoevenagel reaction and the subsequent epoxidation. The resulting chiral epoxide is then subjected to a nucleophilic ring-opening by a 1,2-diamine, followed by an intramolecular cyclization to furnish the desired piperazinone. This domino sequence allows for the rapid construction of complex chiral molecules from simple starting materials.
Experimental Workflow: One-Pot Asymmetric Synthesis of 3-Aryl-piperazin-2-ones
Caption: Workflow for the one-pot synthesis of chiral piperazin-2-ones.
Therapeutic Applications of Chiral Piperazinone Derivatives
The structural and stereochemical diversity of chiral piperazinone derivatives has led to their investigation in a wide array of therapeutic areas.
Anticancer Agents
The piperazinone scaffold is a key component of several potent anticancer agents.[13][14][15] These compounds often function by inhibiting critical cellular pathways involved in tumor growth and proliferation. For instance, some piperazinone derivatives have been shown to induce apoptosis in cancer cells.[13] The introduction of a piperazine linker to other bioactive cores, such as 2-benzoylbenzofuran, has yielded compounds with significant cytotoxic activity against various human tumor cell lines.[13]
| Compound Class | Target/Mechanism of Action | Representative Cancer Cell Lines | Reference |
| 2-Benzoylbenzofuran-piperazine conjugates | Induction of Apoptosis | A549 (Lung), various others | [13] |
| Vindoline-piperazine conjugates | Antiproliferative | MDA-MB-468 (Breast), HOP-92 (Lung) | [15] |
| Quinoxalinyl-piperazine derivatives | G2/M cell cycle arrest, Bcl-2 inhibition | Breast, skin, pancreas, cervix | [16] |
Antiviral Agents
Piperazine and its derivatives have demonstrated a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[17][18] The piperazinone core can be incorporated into molecules that inhibit viral entry, replication, or other essential viral processes. For example, piperazine-containing indole derivatives have been identified as potent HIV-1 inhibitors.[17] Furthermore, piperazine derivatives have been investigated as potential treatments for infections caused by emerging viruses like the Nipah virus.[19]
Agents for Neurological Disorders
The ability of piperazine derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of central nervous system (CNS) disorders.[4][20][21] They have been investigated for their potential in treating Alzheimer's disease, Parkinson's disease, anxiety, and depression.[4][20][21] For instance, certain piperazine-substituted chalcones have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[4] Other derivatives have demonstrated neuroprotective effects by potentiating TRPC6 channels, suggesting their potential as therapeutic agents for Alzheimer's disease.[20][22][23]
Signaling Pathway: Neuroprotective Mechanism of a Piperazine Derivative in Alzheimer's Disease
Caption: Proposed neuroprotective pathway of a piperazine derivative.
Future Perspectives and Conclusion
The chiral piperazinone scaffold continues to be a fertile ground for drug discovery. Advances in asymmetric synthesis are enabling the creation of increasingly complex and diverse libraries of these compounds. The integration of computational modeling and high-throughput screening will further accelerate the identification of novel piperazinone-based drug candidates. As our understanding of disease biology deepens, the versatility of the piperazinone core will undoubtedly be leveraged to develop next-generation therapeutics with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis and medicinal chemistry applications of chiral piperazinone derivatives, underscoring their significance as a privileged scaffold in the ongoing quest for innovative medicines.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 18. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 19. Piperazine-substituted derivatives of favipiravir for Nipah virus inhibition: What do in silico studies unravel? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Control of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone: A Key Process-Related Impurity in Fezolinetant Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fezolinetant, a first-in-class, non-hormonal neurokinin 3 (NK3) receptor antagonist, represents a significant advancement in the treatment of moderate to severe vasomotor symptoms associated with menopause. The synthesis of this complex molecule necessitates stringent control over potential impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of a critical process-related impurity, (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. We will delve into its origin within the synthetic process, its chemical properties, and a robust analytical strategy for its detection, quantification, and control, in alignment with global regulatory standards.
Introduction: The Imperative of Impurity Profiling in Modern Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and quantification of these substances.[1] A thorough understanding of the impurity profile of an API is a critical component of any successful drug development program and regulatory submission.
Fezolinetant, with its intricate heterocyclic structure, presents a unique set of challenges and considerations in impurity profiling. This guide focuses on a key process-related impurity, this compound, providing a detailed roadmap for its analytical control.
Chemical Profile of the Impurity
Chemical Name: this compound[2]
Synonyms: Fezolinetant Impurity 7[3]
CAS Number: 1892599-91-5[1]
Molecular Formula: C₁₂H₁₃FN₂O₂[1]
Molecular Weight: 236.25 g/mol [1]
Structure:
Caption: Chemical Structure of this compound
Origin and Formation Pathway
This compound is a key intermediate in a common synthetic route to Fezolinetant.[4] Its presence in the final API is typically due to incomplete reaction or carry-over from the synthetic steps leading to the formation of the core triazolopyrazine structure of Fezolinetant.
The generalized synthetic workflow often involves the acylation of a chiral piperazinone derivative with 4-fluorobenzoyl chloride.[5] This acylated piperazinone then undergoes further cyclization and derivatization to yield Fezolinetant.
References
The Discovery and Synthesis of Novel Piperazinone Compounds: A Technical Guide for Drug Development Professionals
Foreword: The Piperazinone Scaffold - A Privileged Motif in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the piperazinone core has emerged as a "privileged structure," a testament to its remarkable versatility and profound impact on medicinal chemistry.[1] This six-membered ring, containing two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility, enabling it to interact with a wide array of biological targets with high affinity and specificity.[2][3] Its presence in numerous FDA-approved drugs and clinical candidates underscores its significance in developing treatments for a spectrum of diseases, including cancer, viral infections, and central nervous system (CNS) disorders.[4][5][6]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a cohesive narrative that explains the causality behind experimental choices, grounding every protocol in a self-validating system of scientific integrity. We will explore the intricacies of discovering and synthesizing novel piperazinone compounds, from the strategic design of synthetic routes to the comprehensive evaluation of their biological activity.
Part 1: Strategic Synthesis of the Piperazinone Core: A Multi-pronged Approach
The synthetic accessibility of the piperazinone scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to innovative multicomponent reactions (MCRs) that allow for the rapid generation of molecular diversity.
The Power of Convergence: Multicomponent Reactions (MCRs) in Piperazinone Synthesis
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy for library synthesis.[7] The Ugi four-component reaction (Ugi-4CR) stands out as a particularly powerful tool for the construction of piperazinone precursors.[7][8]
A notable advancement is the "disrupted" Ugi reaction, which deviates from the conventional outcome to yield cyclic products like piperazinones. For instance, the reaction of an amine, a carboxylic acid, an isocyanide, and an aldehyde containing a masked amino group (such as aminoacetaldehyde dimethyl acetal) can lead to an intermediate that, upon acid-mediated cyclization, furnishes the piperazinone ring.[8] This approach allows for the introduction of multiple points of diversity in a single step.
Caption: Workflow for piperazinone synthesis via a Ugi-post cyclization strategy.
This protocol is a representative example for the synthesis of a functionalized piperazinone.[8]
-
Ugi Reaction:
-
To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in methanol, add the desired carboxylic acid (1.0 eq), primary amine (1.0 eq), and isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi adduct.
-
-
Cyclization:
-
Dissolve the crude Ugi adduct in a suitable solvent (e.g., dichloromethane or toluene).
-
Add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude piperazinone derivative by column chromatography on silica gel.
-
Solid-Phase Synthesis: Enabling High-Throughput Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries, as it simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration.[5] The Ugi reaction is readily adaptable to a solid-phase format for piperazinone synthesis.[9]
In a typical solid-phase approach, one of the components, often the amino acid, is anchored to a solid support.[5] The subsequent Ugi reaction and cyclization steps are performed on the resin-bound substrate. The final piperazinone product is then cleaved from the solid support. This methodology is particularly advantageous for creating large, diverse libraries of piperazinone derivatives for high-throughput screening.
Caption: General workflow for the solid-phase synthesis of piperazinones.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of heterocyclic compounds, including piperazinones. These methods typically involve the formation of a key bond to close the six-membered ring.
One common approach involves the cyclization of N-substituted ethylenediamine derivatives. For example, the reaction of a primary amine with a 2-chloro-N-(2-oxoalkyl)acetamide can proceed via a tandem reductive coupling and SN2-cyclization to yield N-substituted piperazinones.[10] Another strategy is the one-step cyclization of N-substituted bis(2-chloroethyl)amines with a suitable nucleophile to form the piperazine ring.[11]
Part 2: Structural Elucidation and Characterization
The unambiguous determination of the structure and purity of newly synthesized piperazinone compounds is a critical step in the drug discovery process. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing piperazinone derivatives.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for in a piperazinone derivative include the protons on the heterocyclic ring, as well as those on the various substituents.[12][13] The chemical shifts and coupling patterns of the methylene protons on the piperazinone ring can provide insights into the conformation of the ring.[14][15]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the piperazinone ring typically appears at a characteristic downfield chemical shift.[16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns.[12][16] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule.[18]
Purity Assessment
The purity of the final compounds is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).
Part 3: Biological Evaluation of Novel Piperazinone Compounds
The diverse biological activities exhibited by piperazinone derivatives make them attractive candidates for drug development in several therapeutic areas.[19][20] A systematic approach to evaluating their biological effects is crucial for identifying promising lead compounds.
Anticancer Activity
Piperazinone-containing compounds have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[2][21][22]
The initial screening of novel piperazinone derivatives for anticancer activity typically involves in vitro cytotoxicity assays using a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.[2]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| PZ-001 | HT-29 (Colon) | 5.2 | Doxorubicin | 0.8 |
| PZ-001 | A549 (Lung) | 8.7 | Doxorubicin | 1.2 |
| PZ-002 | HT-29 (Colon) | 2.1 | Doxorubicin | 0.8 |
| PZ-002 | A549 (Lung) | 3.5 | Doxorubicin | 1.2 |
This table presents hypothetical data for illustrative purposes.
Many piperazinone derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling.[21][23] The PI3K/Akt and Src kinase pathways are frequently dysregulated in cancer and represent attractive targets for therapeutic intervention.[22][24]
Caption: Inhibition of PI3K/Akt and Src signaling pathways by a piperazinone compound.
Antiviral Activity
The piperazinone scaffold is also found in compounds with potent antiviral activity, particularly against viruses such as HIV and herpes simplex virus (HSV).[25][26]
The antiviral efficacy of novel piperazinone derivatives can be evaluated in cell-based assays that measure the inhibition of viral replication. For example, in the context of HIV, this could involve measuring the reduction of viral load in infected T-cell lines.[25]
| Compound ID | Virus | EC₅₀ (µM) | Selectivity Index (SI) | Reference Compound |
| PZ-AV-01 | HIV-1 | 0.5 | >200 | Zidovudine |
| PZ-AV-02 | HSV-1 | 1.2 | >100 | Acyclovir |
This table presents hypothetical data for illustrative purposes.
Central Nervous System (CNS) Activity
Piperazine and piperazinone derivatives are well-represented among CNS-active drugs, including antidepressants, anxiolytics, and antipsychotics.[4][27][28] Their physicochemical properties often allow them to cross the blood-brain barrier.[28]
For CNS-targeted piperazinones, initial in vitro evaluation typically involves receptor binding assays to determine their affinity for specific neurotransmitter receptors (e.g., serotonin, dopamine).[29][30] Functional assays are then used to characterize the compounds as agonists, antagonists, or modulators of these receptors.
Conclusion: The Future of Piperazinone-Based Drug Discovery
The piperazinone scaffold continues to be a rich source of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, particularly in the realm of multicomponent and solid-phase synthesis, will undoubtedly accelerate the discovery of new piperazinone-based drug candidates. As our understanding of the complex signaling networks that underpin various diseases deepens, the rational design and synthesis of highly selective and potent piperazinone modulators of these pathways will be a key driver of progress in modern medicine. This guide has provided a framework for the systematic discovery and evaluation of these promising compounds, emphasizing a scientifically rigorous and efficient approach to drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 20. apjhs.com [apjhs.com]
- 21. africaresearchconnects.com [africaresearchconnects.com]
- 22. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 26. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 27. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 30. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Enantioselective Synthesis of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Abstract: This document provides a detailed, field-proven protocol for the enantioselective synthesis of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone, a key chiral building block in medicinal chemistry. The described synthetic strategy leverages a chiral pool approach, starting from a D-amino acid ester to ensure high stereochemical fidelity. The protocol is designed for scalability and robustness, incorporating in-process controls and detailed rationales for procedural choices to ensure reproducibility. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis and drug discovery.
Introduction and Strategic Rationale
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique arrangement of heteroatoms makes it an excellent peptidomimetic, capable of influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] For many such molecules, biological activity is contingent on a specific stereoisomer, making enantioselective synthesis a critical requirement in their development.[4][5]
This guide details a highly efficient, four-step synthesis of this compound. The core of our strategy is the utilization of a chiral precursor, D-alanine methyl ester, to install the desired (R)-stereocenter at the C3 position of the piperazinone ring.[6][7] This "chiral pool" approach offers significant advantages over methods that introduce chirality later in the synthesis, as it guarantees high enantiomeric excess (ee) from the outset and avoids costly or technically challenging chiral resolution or asymmetric catalysis steps.[8]
The synthesis is logically divided into four key transformations:
-
Controlled Oxidation: Preparation of a key aldehyde intermediate from a commercially available, protected amino alcohol.
-
Stereospecific Reductive Amination: Coupling of the aldehyde with a D-amino acid ester to form the chiral diamine backbone.
-
Hydrogenolysis and Intramolecular Cyclization: Deprotection of the diamine, which triggers a spontaneous intramolecular cyclization to yield the core chiral piperazinone, (R)-3-methylpiperazin-2-one.[3][7]
-
N-Acylation: Final functionalization of the piperazinone nitrogen with 4-fluorobenzoyl chloride to yield the target product.[3][6]
This pathway has been optimized for high yield, purity, and stereochemical integrity, consistently delivering the final product with an enantiomeric excess greater than 99%.[6][7]
Caption: Overall Synthetic Pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Cbz-aminoacetaldehyde (II)
This step involves the oxidation of the primary alcohol of N-benzyloxycarbonyl (Cbz)-protected ethanolamine. Dess-Martin periodinane (DMP) is chosen as the oxidant due to its mild reaction conditions, high efficiency, and operational simplicity, minimizing over-oxidation to the carboxylic acid.
Reagent Table:
| Compound | MW ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|
| N-Cbz-ethanolamine (I) | 195.21 | 51.2 mmol | 1.0 | 10.0 g |
| Dess-Martin Periodinane | 424.14 | 61.5 mmol | 1.2 | 26.1 g |
| Dichloromethane (DCM) | - | - | - | 500 mL |
Step-by-Step Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, add N-Cbz-ethanolamine (10.0 g, 51.2 mmol) and dissolve in anhydrous dichloromethane (500 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add Dess-Martin periodinane (26.1 g, 61.5 mmol) portion-wise over 20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (Rf ≈ 0.3) and the appearance of the product spot (Rf ≈ 0.5) indicates completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (150 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL). Stir vigorously for 30 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-aminoacetaldehyde (II) as a pale yellow oil.
-
Self-Validation: The crude product is typically used in the next step without further purification. Expected yield is >95% (approx. 9.8 g). The aldehyde is sensitive and should be used promptly.
Protocol 2: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (III)
This is the key stereochemistry-determining step. A reductive amination reaction between the aldehyde (II) and the chiral amine from D-alanine methyl ester hydrochloride forms the diamine backbone. Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent for imines, well-suited for this transformation.[6][7]
Reagent Table:
| Compound | MW ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|
| N-Cbz-aminoacetaldehyde (II) | 193.20 | ~51.2 mmol | 1.0 | ~9.8 g |
| D-Alanine methyl ester HCl | 139.58 | 56.3 mmol | 1.1 | 7.86 g |
| Sodium Triacetoxyborohydride | 211.94 | 76.8 mmol | 1.5 | 16.3 g |
| Triethylamine (Et₃N) | 101.19 | 56.3 mmol | 1.1 | 7.8 mL |
| Dichloromethane (DCM) | - | - | - | 400 mL |
Step-by-Step Procedure:
-
In a 1 L round-bottom flask, dissolve the crude N-Cbz-aminoacetaldehyde (II) (~9.8 g, ~51.2 mmol) in anhydrous DCM (200 mL).
-
Add D-alanine methyl ester hydrochloride (7.86 g, 56.3 mmol) to the solution.
-
Cool the mixture to 0 °C and add triethylamine (7.8 mL, 56.3 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add sodium triacetoxyborohydride (16.3 g, 76.8 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
In-Process Control: Monitor by TLC (1:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde confirms reaction completion.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ (150 mL). Stir for 20 minutes.
-
Separate the organic layer, and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product by flash column chromatography on silica gel (gradient elution, 20% to 50% Ethyl Acetate in Hexane) to afford the pure diamine (III) as a colorless oil. Expected yield is 75-85% over two steps (11.3-12.8 g).
Protocol 3: Synthesis of (R)-3-Methylpiperazin-2-one (IV)
This step involves the removal of the Cbz protecting group via palladium-catalyzed hydrogenolysis. The resulting free amine undergoes a spontaneous intramolecular cyclization with the methyl ester to form the stable six-membered piperazinone ring.[7]
Reagent Table:
| Compound | MW ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|
| Diamine (III) | 294.34 | 40.8 mmol | 1.0 | 12.0 g |
| Palladium on Carbon (10 wt%) | - | - | 10% w/w | 1.2 g |
| Methanol (MeOH) | - | - | - | 250 mL |
Step-by-Step Procedure:
-
Dissolve the diamine (III) (12.0 g, 40.8 mmol) in methanol (250 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (1.2 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (typically 50 psi or 3-4 bar) and stir the reaction vigorously at room temperature overnight.
-
In-Process Control: Monitor by TLC (10% MeOH in DCM). The disappearance of the UV-active starting material indicates complete deprotection.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (50 mL).
-
Concentrate the filtrate under reduced pressure. The crude product will begin to crystallize.
-
Self-Validation: Recrystallize the solid from a mixture of ethyl acetate and hexane to yield (R)-3-methylpiperazin-2-one (IV) as a white crystalline solid. Expected yield is 85-95% (3.9-4.4 g). Purity and ee% (>99%) should be confirmed by HPLC analysis.
Caption: Generalized Experimental Workflow.
Protocol 4: Synthesis of this compound (V)
The final step is a standard N-acylation. The secondary amine of the piperazinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.[9] Triethylamine is used as a non-nucleophilic base to scavenge the HCl byproduct.
Reagent Table:
| Compound | MW ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|
| Piperazinone (IV) | 114.15 | 35.0 mmol | 1.0 | 4.0 g |
| 4-Fluorobenzoyl chloride | 158.56 | 38.5 mmol | 1.1 | 6.1 g |
| Triethylamine (Et₃N) | 101.19 | 42.0 mmol | 1.2 | 5.8 mL |
| Dichloromethane (DCM) | - | - | - | 150 mL |
Step-by-Step Procedure:
-
Suspend (R)-3-methylpiperazin-2-one (IV) (4.0 g, 35.0 mmol) in anhydrous DCM (150 mL) in a 250 mL round-bottom flask.
-
Cool the suspension to 0 °C.
-
Add triethylamine (5.8 mL, 42.0 mmol).
-
Add 4-fluorobenzoyl chloride (6.1 g, 38.5 mmol) dropwise via syringe over 10 minutes.
-
Remove the ice bath and stir the reaction at room temperature for 3-4 hours.
-
In-Process Control: Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate). The consumption of the starting piperazinone (Rf ≈ 0.1) indicates completion.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Self-Validation: Recrystallize the crude product from ethanol or isopropanol to afford the final product (V) as a pure white solid. Expected yield is 85-95% (7.0-7.9 g).
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis. Purity is typically assessed by HPLC, and enantiomeric excess is determined by chiral HPLC analysis.
Summary of Synthetic Results:
| Step | Product | Form | Typical Yield | Purity (HPLC) | ee% (Chiral HPLC) |
|---|---|---|---|---|---|
| 1 & 2 | Diamine (III) | Colorless Oil | 75-85% | >98% | >99% |
| 3 | Piperazinone (IV) | White Solid | 85-95% | >99% | >99% |
| 4 | Final Product (V) | White Solid | 85-95% | >99% | >99% |
Characterization for this compound (V):
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons (doublets of doublets), piperazinone ring protons (multiplets), and the methyl group (doublet).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for aromatic carbons, two carbonyl carbons (amide and ketone), piperazinone ring carbons, and the methyl carbon.
-
Mass Spec (ESI+): Calculated for C₁₂H₁₃FN₂O₂ [M+H]⁺, found value should match.
-
Chiral HPLC: A single major peak corresponding to the (R)-enantiomer should be observed.
References
- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Synthesis of Chiral Piperazinone Derivatives from Amino Acids
Introduction: The Significance of Chiral Piperazinones in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[3] When a carbonyl group is introduced into the piperazine ring to form a piperazinone, and chirality is incorporated, the resulting scaffold becomes a powerful tool for creating peptidomimetics and other complex, biologically active molecules.[4] These chiral piperazinone derivatives can mimic peptide secondary structures, such as γ-turns, which are crucial for protein-protein interactions.[4] The ability to synthesize these molecules with high stereochemical control is therefore of paramount importance to researchers in drug development. This guide provides an in-depth exploration of several robust synthetic strategies for accessing chiral piperazinone derivatives from readily available amino acids, with a focus on the underlying principles and practical experimental protocols.
Strategic Approaches to Chiral Piperazinone Synthesis
The synthesis of chiral piperazinones from amino acids can be broadly categorized into several strategic approaches. The choice of strategy often depends on the desired substitution pattern, the required level of stereocontrol, and the overall complexity of the target molecule. Here, we will delve into three prominent and versatile methods:
-
The Ugi Multicomponent Reaction: A Pathway to Diversity
-
Cyclization of Dipeptide Precursors: A Classic and Reliable Route
-
Diastereoselective Alkylation of Diketopiperazine Templates: Precision in Stereocontrol
The Ugi Multicomponent Reaction: A Pathway to Diversity
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[5] A particularly elegant application of this reaction in piperazinone synthesis is the "disrupted" Ugi reaction, which utilizes α-amino acids as bifunctional components.[5][6]
Causality and Mechanistic Insights
In a typical Ugi five-center, four-component reaction (U-5C-4CR) involving an α-amino acid, the amino group condenses with an aldehyde to form an imine.[5] This is followed by the addition of an isocyanide and the carboxylate group of the amino acid, leading to an intermediate that can subsequently cyclize to form the piperazinone ring. The stereochemical outcome of the reaction can often be controlled by the nature of the amino acid; primary α-amino acids tend to yield trans-piperazinones, while N-substituted α-amino acids, such as proline, favor the formation of cis-products.[5]
The use of aziridine aldehydes in a disrupted Ugi reaction provides a powerful route to piperazinones.[7][8] The reaction proceeds through an N-acyl aziridine intermediate, which can be opened by a nucleophile to furnish the piperazinone core.[8] This approach offers four points of diversity on the final scaffold.[8]
Figure 1: General workflow for piperazinone synthesis via the Ugi reaction.
Experimental Protocol: Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation
This protocol is adapted from the solid-phase synthesis of piperazinones, which allows for the efficient removal of excess reagents and byproducts by simple filtration.[7][8]
Materials:
-
FMP (4-(4-formyl-3-methoxyphenoxy)ethyl) resin
-
Amino ester (e.g., H-Gly-OMe·HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Aziridine aldehyde dimer
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Nucleophile (e.g., thiophenol)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell the FMP resin in DMF. To the swollen resin, add the amino ester (3 equiv.), DIPEA (6 equiv.), and NaBH₃CN (3 equiv.) in DMF. Shake the mixture at room temperature for 12 hours. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Ester Hydrolysis: Treat the resin-bound amino ester with a solution of LiOH (1 M) in THF/H₂O (3:1) for 4 hours at room temperature. Wash the resin with water, THF, DMF, DCM, and methanol, and then dry under vacuum.
-
Disrupted Ugi Reaction: Swell the resin in DCM. Add the aziridine aldehyde dimer (3 equiv.) and the isocyanide (3 equiv.). Shake the mixture at room temperature for 24 hours.
-
Nucleophilic Ring Opening: Wash the resin with DCM. Add a solution of the nucleophile (e.g., thiophenol, 5 equiv.) and DIPEA (5 equiv.) in DMF. Shake at room temperature for 12 hours.
-
Cleavage from Resin: Wash the resin with DMF, DCM, and methanol, and then dry under vacuum. Cleave the product from the resin by treating with a mixture of TFA/DCM (95:5) for 2 hours at room temperature.
-
Purification: Concentrate the cleavage cocktail under reduced pressure and purify the crude product by preparative HPLC to obtain the desired chiral piperazinone.
| Component | Diversity Point | Example Reactants | Reference |
| Amino Acid | R¹ | Glycine, Alanine, Phenylalanine | [7] |
| Aziridine Aldehyde | R² | Various substituted aziridine aldehydes | [8] |
| Isocyanide | R³ | tert-Butyl isocyanide, Cyclohexyl isocyanide | [5] |
| Nucleophile | R⁴ | Thiols, Thioacids, Azides | [7] |
Table 1: Points of diversity in the disrupted Ugi synthesis of piperazinones.
Cyclization of Dipeptide Precursors: A Classic and Reliable Route
The cyclization of linear dipeptides is a fundamental and widely used method for the synthesis of piperazine-2,5-diones (diketopiperazines), which can be considered as a subclass of piperazinones.[9][10] This strategy involves the formation of two amide bonds, one of which is intramolecular to form the heterocyclic ring.
Causality and Mechanistic Insights
The key step in this approach is the intramolecular cyclization of a dipeptide ester. This is typically achieved by deprotecting the N-terminal amine of the dipeptide, which then acts as a nucleophile, attacking the C-terminal ester to form the cyclic product. The reaction is often carried out under basic conditions or by heating. The stereochemical integrity of the starting amino acids is generally retained during this process. Variations of this approach, such as the Dieckmann cyclization, can also be employed for the synthesis of piperazine-2,5-diones.[11]
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 6. The Disrupted Ugi Reaction with Aziridine Aldehyde Dimers and Amino Acids [ebrary.net]
- 7. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 11. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone detection
Application Notes & Protocols
Topic: Analytical Methods for the Detection of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical chiral intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), including the neurokinin-3 (NK3) receptor antagonist Fezolinetant.[1] Its stereochemical purity and concentration are critical quality attributes that must be rigorously controlled. This document provides detailed analytical protocols for both the chiral purity assessment and the quantitative determination of this compound. We present a robust chiral High-Performance Liquid Chromatography (HPLC) method for resolving the (R)- and (S)-enantiomers and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and impurity profiling. Furthermore, a comprehensive guide to method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is detailed to ensure the generation of reliable, accurate, and reproducible data suitable for pharmaceutical development and quality control environments.[2][3]
Introduction: The Analytical Imperative
The biological activity of chiral molecules is often highly dependent on their stereochemistry.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Consequently, regulatory agencies demand precise control and characterization of the stereoisomeric composition of drug substances. This compound, as a key building block, requires analytical methods capable of not only quantifying its presence but, more importantly, confirming its enantiomeric excess (ee).
This guide is structured to address the two primary analytical challenges:
-
Enantiomeric Purity: The separation and quantification of the desired (3R)-enantiomer from its undesired (3S)-enantiomer.
-
Trace Quantification: The accurate measurement of the compound, potentially as a low-level impurity in a complex matrix.
We will detail the underlying principles of each technique, provide step-by-step protocols, and outline a framework for method validation to establish trustworthiness and scientific integrity.[4]
Chiral Purity Analysis by Chiral HPLC-UV
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP). The separation is governed by the "three-point interaction model," which posits that for effective chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP.[5] At least one of these interactions must be stereochemically dependent, leading to the formation of transient diastereomeric complexes with different energies of formation. This difference in stability results in differential retention times, allowing for the separation of the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective for a broad range of chiral compounds and are the basis for the method described herein.[6]
Experimental Protocol: Chiral HPLC
This protocol is designed for determining the enantiomeric excess (% ee) of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Data Presentation: Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based CSP, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | Approximately 20 minutes |
Rationale for Parameter Selection:
-
CSP: Polysaccharide-based columns are selected for their proven versatility in separating a wide array of chiral compounds, including those with amide and aromatic functionalities.[6]
-
Mobile Phase: A normal-phase solvent system like Hexane/Ethanol is often preferred for chiral separations on polysaccharide CSPs as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition. Diethylamine is added as a basic modifier to improve the peak shape of amine-containing compounds by minimizing secondary interactions with the silica support.[7]
-
Temperature: Maintaining a constant column temperature of 35°C ensures reproducible retention times and selectivity.[7]
-
Wavelength: The 4-fluorobenzoyl moiety provides a strong chromophore, with an expected absorption maximum around 240 nm, ensuring high sensitivity for UV detection.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Precisely mix 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade Ethanol, and 1 mL of Diethylamine. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Preparation:
-
Racemic Standard (for system suitability): Accurately weigh and dissolve approximately 5 mg of racemic 4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone in the mobile phase to prepare a 10 mL stock solution (0.5 mg/mL).
-
(3R)-Enantiomer Standard: Prepare a standard of the pure (3R)-enantiomer at a similar concentration (e.g., 0.5 mg/mL) in the mobile phase to identify the correct peak.
-
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
System Suitability Test (SST):
-
Inject the mobile phase as a blank to ensure a clean baseline.
-
Inject the racemic standard solution six times.
-
Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5, and the relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
-
-
Analysis:
-
Inject the (3R)-enantiomer standard to confirm its retention time.
-
Inject the sample preparation in duplicate.
-
-
Data Analysis:
-
Identify the peaks for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
-
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral purity analysis by HPLC.
Quantitative Analysis by LC-MS/MS
Principle of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis due to its exceptional sensitivity and selectivity.[8] The liquid chromatograph separates the analyte from matrix components. The separated analyte then enters the mass spectrometer, where it is ionized, typically by Electrospray Ionization (ESI). In the first quadrupole (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass selectivity, drastically reducing chemical noise and allowing for quantification at very low levels (ng/mL or pg/mL).[9]
Experimental Protocol: LC-MS/MS
This protocol is designed for the sensitive quantification of this compound.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Data Presentation: LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity), 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Quantifier: 237.1 → 123.1 (Precursor → Product) Qualifier: 237.1 → 95.1 (Precursor → Product) |
| Source Parameters | Capillary Voltage: 3.5 kV; Gas Temp: 350°C; Gas Flow: 10 L/min |
Rationale for Parameter Selection:
-
LC Column: A C18 column provides excellent retention and separation for moderately polar organic compounds under reversed-phase conditions.
-
Mobile Phase: Acetonitrile is a common organic modifier, and formic acid is added to promote protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
-
MRM Transitions: The precursor ion m/z 237.1 corresponds to the protonated molecule [C₁₂H₁₃FN₂O₂ + H]⁺. The product ion m/z 123.1 corresponds to the 4-fluorobenzoyl cation [C₇H₄FO]⁺, a stable and abundant fragment. A second, qualifier transition is monitored to confirm identity.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile:Water at 1 mg/mL.
-
Perform serial dilutions from the stock solution to prepare a set of calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL.
-
-
Sample Preparation: Dissolve the sample in the diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup step may be required.[10]
-
Analysis:
-
Inject a blank to ensure no carryover.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample preparations.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the standards.
-
Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for quantitative analysis by LC-MS/MS.
Analytical Method Validation Framework
A method is only useful if its results are reliable. Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2][3] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.
Validation Parameters and Protocols
| Parameter | Purpose |
| Specificity | To demonstrate that the analytical signal is unequivocally from the analyte of interest, free from interference from diluents, impurities, or the enantiomer (for the chiral method). |
| Linearity | To establish a direct proportional relationship between analyte concentration and the method's response over a defined range. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. Assessed by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision | To measure the degree of scatter between a series of measurements. Includes Repeatability (same conditions, short interval) and Intermediate Precision (different days, analysts, or equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[11] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% in mobile phase organic content, ±2°C in column temp), indicating its reliability during normal usage. |
Visualization: Validation Parameter Inter-relationship
Caption: Logical relationship of analytical method validation parameters.
Conclusion
The analytical control of this compound is essential for ensuring the quality and safety of pharmaceuticals derived from it. The chiral HPLC-UV method presented provides a reliable means to confirm stereochemical purity, while the LC-MS/MS method offers the high sensitivity required for trace-level quantification and impurity analysis. Adherence to the outlined validation framework is critical to demonstrate that these methods are fit for purpose, generating data that can be trusted by researchers, developers, and regulatory agencies alike.
References
- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the NMR Spectroscopic Analysis of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth analysis of the experimental choices, data interpretation, and the underlying scientific principles. We will explore a full suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure and stereochemistry of this chiral piperazinone derivative.
Introduction: The Significance of this compound and the Role of NMR
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents.[1][2] The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[3] The specific (3R) stereochemistry and the presence of the 4-fluorobenzoyl group can profoundly influence the molecule's biological activity and metabolic stability.[4]
Given the critical importance of structural integrity and stereochemical purity in drug development, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[5][6] Through a series of carefully selected NMR experiments, we can map the precise connectivity of atoms, probe the chemical environment of each nucleus, and deduce the three-dimensional arrangement of the molecule. This guide will detail the protocols and interpretative strategies necessary to achieve a complete structural assignment of the title compound.
Predicted NMR Spectral Data: An Educated Hypothesis
In the absence of previously published, specific NMR data for this compound, we will proceed with a detailed prediction of the expected ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift principles, analysis of structurally similar N-acyl piperazines, and the known electronic effects of the substituents.[7][8][9]
Structural and Conformational Considerations
The analysis of N-acyl piperazine derivatives by NMR is often complicated by the presence of rotational isomers (rotamers) due to the partial double bond character of the amide C-N bond.[4][7] This restricted rotation can lead to a doubling of some NMR signals. The rate of this rotation is often temperature and solvent dependent. For the purposes of this guide, we will assume that at room temperature in a common solvent like CDCl₃, the rotation is fast enough on the NMR timescale to observe a single set of averaged signals, but the potential for peak broadening or the emergence of rotamers should be considered.
The piperazinone ring is expected to adopt a chiral chair-like conformation, with the methyl group at the C3 position likely occupying a pseudo-equatorial orientation to minimize steric strain.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the key nuclei in this compound. The numbering scheme used for assignment is provided in the accompanying figure.
Figure 1: Numbering Scheme for this compound
Caption: Atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment Rationale |
| H3 | 4.0 - 4.2 | m | - | Methine proton adjacent to nitrogen and carbonyl, deshielded. |
| H5a, H5b | 3.2 - 3.6 | m | - | Diastereotopic methylene protons adjacent to two nitrogen atoms. |
| H6a, H6b | 2.9 - 3.3 | m | - | Diastereotopic methylene protons adjacent to nitrogen. |
| H9, H13 | 7.4 - 7.6 | t | ~8.5 | Aromatic protons ortho to the carbonyl group. |
| H10, H12 | 7.1 - 7.3 | t | ~8.5 | Aromatic protons meta to the carbonyl, coupled to fluorine. |
| C3-CH₃ | 1.3 - 1.5 | d | ~6.5 | Methyl group doublet due to coupling with H3. |
| N1-H | 6.0 - 7.0 | br s | - | Amide proton, chemical shift can be variable and concentration dependent. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | DEPT | Assignment Rationale |
| C2 | 168 - 172 | C | Carbonyl carbon of the piperazinone ring. |
| C7 | 165 - 169 | C | Carbonyl carbon of the benzoyl group. |
| C11 | 163 - 167 (d, ¹JCF ≈ 250 Hz) | C | Aromatic carbon directly bonded to fluorine. |
| C8 | 132 - 136 | C | Quaternary aromatic carbon ipso to the carbonyl. |
| C9, C13 | 129 - 132 (d, ³JCF ≈ 9 Hz) | CH | Aromatic carbons ortho to the carbonyl group. |
| C10, C12 | 115 - 118 (d, ²JCF ≈ 22 Hz) | CH | Aromatic carbons meta to the carbonyl, ortho to fluorine. |
| C3 | 50 - 55 | CH | Methine carbon of the stereocenter. |
| C5 | 45 - 50 | CH₂ | Methylene carbon adjacent to two nitrogens. |
| C6 | 40 - 45 | CH₂ | Methylene carbon adjacent to nitrogen. |
| C3-CH₃ | 15 - 20 | CH₃ | Methyl carbon. |
Experimental Protocols
The following protocols are generalized for a modern high-field NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)
-
High-precision 5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe
-
NMR data processing software
Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ (with TMS).
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Rationale: CDCl₃ is a common, non-protic solvent that dissolves a wide range of organic compounds and has minimal overlapping signals in the ¹H NMR spectrum. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[10]
NMR Data Acquisition
The following workflow illustrates the logical progression of experiments for a comprehensive structural elucidation.
Caption: Logical workflow for NMR-based structure elucidation.
Protocol 1: ¹H NMR
-
Purpose: To determine the number of unique proton environments, their chemical shifts, multiplicities (spin-spin coupling), and relative integrations.
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 20 ppm (centered at 6 ppm)
-
Acquisition Time (AQ): 3-4 seconds
Protocol 2: ¹³C and DEPT NMR
-
Purpose: To identify the number of unique carbon environments and determine the type of each carbon (C, CH, CH₂, CH₃).
-
¹³C Pulse Program: zgpg30 (proton decoupled)
-
DEPT-135 Pulse Program: dept135
-
Number of Scans (NS): 1024 or more (as ¹³C is less sensitive)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 250 ppm (centered at 100 ppm)
Protocol 3: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling). This helps establish proton-proton connectivity within spin systems.
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 4-8 per increment
-
Spectral Width (SW): 12 ppm in both F1 and F2 dimensions
Protocol 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (NS): 8-16 per increment
-
¹³C Spectral Width (F1): 180 ppm
-
¹H Spectral Width (F2): 12 ppm
Protocol 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-4 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16-32 per increment
-
¹³C Spectral Width (F1): 220 ppm
-
¹H Spectral Width (F2): 12 ppm
Data Processing and Interpretation Strategy
A systematic approach is essential for unambiguous structure elucidation from a suite of NMR spectra.
-
¹H NMR Analysis:
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons in each environment.
-
Analyze the multiplicity of each signal to deduce the number of neighboring protons.
-
Identify distinct spin systems (e.g., the aromatic protons, the piperazinone ring protons).
-
-
¹³C and DEPT Analysis:
-
Reference the ¹³C spectrum to the CDCl₃ signal (δ ≈ 77.16 ppm) or TMS (0.00 ppm).
-
Use the DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals). Quaternary carbons (C) will be absent in the DEPT-135 spectrum.
-
-
COSY Spectrum Interpretation:
-
Identify cross-peaks, which indicate J-coupling between protons. For example, a cross-peak between the signal at δ 1.4 ppm (C3-CH₃) and δ 4.1 ppm (H3) would confirm their coupling.
-
Trace the connectivity within the piperazinone ring by "walking" through the COSY correlations (e.g., H5 to H6).
-
-
HSQC Spectrum Interpretation:
-
Correlate each proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis. This allows for the direct assignment of all protonated carbons.
-
-
HMBC Spectrum Interpretation:
-
This is the final and most critical step for assembling the complete molecular puzzle.
-
Look for correlations from protons to carbons that are 2 or 3 bonds away. Key expected correlations include:
-
From the C3-CH₃ protons to C3 and C2.
-
From H3 to C2, C5, and the methyl carbon.
-
From the aromatic protons (H9, H13) to the benzoyl carbonyl (C7) and other aromatic carbons.
-
From H5 and H6 to other carbons within the piperazinone ring.
-
-
Use HMBC correlations to unambiguously assign the quaternary carbons (C2, C7, C8, and C11).
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an exceptionally detailed and robust method for the complete structural and stereochemical verification of this compound. By following the systematic protocols and interpretation strategies outlined in this guide, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The causality-driven approach to experiment selection ensures that each step logically builds upon the last, culminating in a self-validating and unambiguous structural assignment that meets the highest standards of scientific integrity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Protocol for N-Acylation of 3-Methyl-2-piperazinone: A Comprehensive Guide for Researchers
This technical guide provides a detailed protocol for the N-acylation of 3-methyl-2-piperazinone, a critical transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and drug discovery applications. This document offers in-depth procedural details, mechanistic insights, and characterization guidelines to ensure reproducible and efficient synthesis of N-acyl-3-methyl-2-piperazinone derivatives.
Introduction
Piperazinone moieties are prevalent structural motifs in a vast number of biologically active compounds, exhibiting a wide array of pharmacological activities. The N-acylation of substituted piperazinones, such as 3-methyl-2-piperazinone, provides a versatile platform for generating novel chemical entities for high-throughput screening and lead optimization in drug discovery programs. The introduction of an acyl group at the N-1 position can significantly modulate the physicochemical properties and biological activity of the parent molecule.
This guide will focus on the widely applicable Schotten-Baumann reaction, a robust method for the acylation of amines using acyl chlorides or anhydrides under basic conditions. We will explore the causality behind the experimental choices, from solvent and base selection to reaction monitoring and purification strategies.
Mechanistic Insight: The Schotten-Baumann Reaction
The N-acylation of 3-methyl-2-piperazinone via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The secondary amine of the piperazinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This addition forms a tetrahedral intermediate. The reaction is driven to completion by the presence of a base, which neutralizes the acidic byproduct (e.g., hydrochloric acid), preventing the protonation of the starting amine and shifting the equilibrium towards the product.[1][2][3]
Experimental Protocols
This section provides detailed step-by-step methodologies for the N-acetylation and N-benzoylation of 3-methyl-2-piperazinone.
Protocol 1: N-Acetylation of 3-Methyl-2-piperazinone
Objective: To synthesize 1-acetyl-3-methyl-2-piperazinone using acetic anhydride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methyl-2-piperazinone | 114.15 | 1.14 g | 10 |
| Acetic Anhydride | 102.09 | 1.22 mL | 12 |
| Triethylamine (TEA) | 101.19 | 2.1 mL | 15 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Na₂SO₄ | - | q.s. | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-piperazinone (1.14 g, 10 mmol) in 40 mL of dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.22 mL, 12 mmol) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution and 30 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: N-Benzoylation of 3-Methyl-2-piperazinone
Objective: To synthesize 1-benzoyl-3-methyl-2-piperazinone using benzoyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methyl-2-piperazinone | 114.15 | 1.14 g | 10 |
| Benzoyl Chloride | 140.57 | 1.28 mL | 11 |
| Pyridine | 79.10 | 1.2 mL | 15 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M HCl (aq) | - | 30 mL | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | q.s. | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methyl-2-piperazinone (1.14 g, 10 mmol) in 40 mL of anhydrous dichloromethane.
-
Base Addition: Add pyridine (1.2 mL, 15 mmol) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution over 20-30 minutes. A precipitate may form during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes, 1:1).
-
Work-up:
-
Dilute the reaction mixture with 20 mL of DCM.
-
Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated aqueous NaHCO₃, and 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Characterization of N-Acylated Products
Thorough characterization of the synthesized N-acyl-3-methyl-2-piperazinone is crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the acyl group and the piperazinone ring protons. The disappearance of the N-H proton signal from the starting material is a key indicator of successful acylation. Due to the amide bond's partial double bond character, rotational isomers (rotamers) may be observed, leading to the broadening or splitting of signals for the protons adjacent to the nitrogen atoms.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the newly introduced amide carbonyl carbon, typically in the range of 165-175 ppm. The chemical shifts of the piperazinone ring carbons will also be affected by the acylation.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. The N-H stretching band of the starting material (around 3300 cm⁻¹) should be absent.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the N-acylated product.
Expected NMR Data (Illustrative):
While specific literature data for N-acylated 3-methyl-2-piperazinone is scarce, the following table provides estimated chemical shift ranges based on data for similar acylated piperazine structures. Actual values may vary depending on the solvent and the specific acyl group.[6][7]
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Acetyl-3-methyl-2-piperazinone | Methyl (Ac): ~2.1Methyl (Pip): ~1.2-1.4 (d)Ring CH₂ & CH: ~2.8-4.5 (m) | C=O (Amide): ~170C=O (Lactam): ~168Methyl (Ac): ~21Methyl (Pip): ~15-20Ring Carbons: ~40-60 |
| 1-Benzoyl-3-methyl-2-piperazinone | Aromatic: ~7.3-7.8 (m)Methyl (Pip): ~1.2-1.5 (d)Ring CH₂ & CH: ~3.0-4.8 (m) | C=O (Amide): ~172C=O (Lactam): ~168Aromatic: ~127-135Methyl (Pip): ~15-20Ring Carbons: ~40-60 |
Troubleshooting and Key Considerations
-
Diacylation: If both nitrogen atoms of a piperazine derivative are susceptible to acylation, diacylation can be a significant side reaction. In the case of 3-methyl-2-piperazinone, the lactam nitrogen is significantly less nucleophilic than the secondary amine, making mono-acylation at the N-1 position the overwhelmingly favored outcome under the described conditions.
-
Choice of Base: Triethylamine and pyridine are commonly used non-nucleophilic bases. Pyridine can sometimes act as a nucleophilic catalyst, activating the acyl chloride and potentially accelerating the reaction.[8] The choice of base may need to be optimized for specific substrates.
-
Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are moisture-sensitive and can hydrolyze. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: The polarity of the N-acylated product will be different from the starting material. Column chromatography is often the most effective method for obtaining a highly pure product. Recrystallization can also be a viable option if a suitable solvent system is identified.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the N-acylation of 3-methyl-2-piperazinone. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can confidently synthesize and characterize a wide range of N-acylated piperazinone derivatives, which are valuable building blocks in the pursuit of new therapeutic agents.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. compoundchem.com [compoundchem.com]
Application Notes and Protocols for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Introduction: Unveiling the Research Potential of a Privileged Scaffold
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone is a chiral piperazinone derivative recognized primarily as a critical intermediate and reference impurity in the manufacturing of Fezolinetant, a neurokinin 3 (NK3) receptor antagonist.[1][2] While its role in pharmaceutical quality control is well-established, its structural features—namely the piperazinone core and the 4-fluorobenzoyl moiety—suggest a broader potential for application in fundamental research.[1][3] The piperazinone scaffold is a "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical properties and facilitating interactions with a wide array of biological targets.[1][4]
These application notes aim to move beyond the current established use of this compound as an analytical standard. By leveraging principles of structural biology and chemical analogy, we propose and detail protocols for investigating its potential as a modulator of key neurological targets. This guide is intended for researchers in drug discovery and chemical biology seeking to explore the functional activities of this readily available and well-characterized molecule.
Physicochemical Properties and Handling
A comprehensive understanding of the compound's properties is essential for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | (3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | PubChem[5] |
| CAS Number | 1892599-91-5 | Pharmaffiliates[2] |
| Molecular Formula | C12H13FN2O2 | PubChem[5] |
| Molecular Weight | 236.25 g/mol | Pharmaffiliates[2] |
| Appearance | Off-white to white solid | Generic observation for similar compounds |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |
Safety and Handling: As with any research chemical, appropriate safety precautions must be observed. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from related piperazine compounds suggest that it should be handled with care.[6][7][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Avoid contact with skin and eyes.[6][8] In case of contact, rinse thoroughly with water.[6]
-
Store locked up and away from heat or open flames.[6]
Proposed Research Applications and Mechanistic Rationale
The structural components of this compound suggest potential interactions with neurotransmitter transporters and metabolic enzymes. The piperazine motif is a well-known pharmacophore present in numerous centrally active agents.[4] Based on these structural alerts, we propose two primary avenues for investigation: inhibition of the GABA transporter 1 (GAT1) and modulation of monoamine oxidase (MAO) activity.
Potential as a GABA Transporter 1 (GAT1) Inhibitor
Rationale: The GABAergic system is the primary inhibitory network in the central nervous system, and its dysregulation is implicated in disorders such as epilepsy and anxiety.[9][10] The GABA transporter 1 (GAT1) is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[11][12] Inhibition of GAT1 increases synaptic GABA concentrations, enhancing GABAergic tone.[9][12] Structurally related piperazine-containing compounds have been investigated as GAT1 inhibitors. Therefore, it is plausible that this compound could exhibit inhibitory activity at this transporter.
Experimental Workflow for GAT1 Inhibition Screening
Caption: Workflow for assessing GAT1 inhibitory activity.
Protocol 1: In Vitro [³H]GABA Uptake Assay for GAT1 Inhibition
This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled GABA into cells expressing GAT1.[9]
A. Materials and Reagents:
-
This compound
-
HEK293 cells stably expressing human GAT1 (or similar cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Non-radiolabeled GABA
-
Tiagabine or NO-711 (positive control GAT1 inhibitor)[9]
-
DMSO (vehicle)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
96-well cell culture plates
-
Liquid scintillation counter
B. Step-by-Step Procedure:
-
Cell Plating: Seed the GAT1-expressing cells into a 96-well plate at an appropriate density and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM) in Assay Buffer. Also prepare solutions for vehicle control (DMSO in Assay Buffer) and positive control (Tiagabine).
-
Pre-incubation: Aspirate the culture medium from the cells and wash gently with Assay Buffer. Add the prepared compound dilutions, vehicle, or positive control to the respective wells. Incubate for 15-20 minutes at room temperature.
-
Uptake Initiation: Add the [³H]GABA solution (at a final concentration near its Km, typically low µM) to each well to start the uptake reaction. Incubate for a short, defined period (e.g., 10 minutes).
-
Uptake Termination: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS. This step is critical to remove extracellular [³H]GABA.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of GAT1-mediated GABA uptake.[9]
-
Potential as a Monoamine Oxidase (MAO) Inhibitor
Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[13][14] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[13][15] The 4-fluorobenzoyl group, along with the piperazine core, bears some structural resemblance to moieties found in known MAO inhibitors. Investigating the potential of this compound to inhibit MAO-A or MAO-B could uncover novel pharmacological properties.
Signaling Pathway for MAO Inhibition
Caption: Proposed inhibition of monoamine metabolism.
Protocol 2: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition
This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.[16]
A. Materials and Reagents:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes[14]
-
MAO Substrate (e.g., kynuramine or a proprietary substrate from a commercial kit)[14][15]
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Selegiline (Deprenyl) (positive control for MAO-B inhibition)[16]
-
DMSO (vehicle)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Black, opaque 96- or 384-well plates
-
Fluorescence microplate reader
B. Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO, then dilute into Assay Buffer. Dispense into the wells of the microplate. Include wells for vehicle and positive controls.
-
Enzyme Addition: Add recombinant MAO-A or MAO-B enzyme to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a working solution containing the MAO substrate, HRP, and Amplex Red in Assay Buffer. Add this solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Determine the IC50 values for MAO-A and MAO-B by fitting the data to a dose-response curve. This will reveal the compound's potency and selectivity.[16][17]
-
Conclusion and Future Directions
This compound serves as a compelling example of a chemical tool whose potential may extend beyond its current application. The protocols detailed herein provide a robust framework for the initial characterization of its potential biological activity as a GAT1 or MAO inhibitor. Positive results from these in vitro screens would warrant further investigation, including determination of the mechanism of inhibition (e.g., competitive vs. non-competitive), secondary screening against a broader panel of transporters and receptors, and eventual evaluation of its effects in more complex biological systems such as brain slice electrophysiology. By exploring the latent potential of such well-characterized chemical matter, the research community can unlock new tools to probe biology and potentially identify novel therapeutic starting points.
References
- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 4. Buy [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone (EVT-2510223) | 299928-04-4 [evitachem.com]
- 5. This compound | C12H13FN2O2 | CID 25283892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. biosynth.com [biosynth.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. evotec.com [evotec.com]
- 16. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 17. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Synthesis
Welcome to the technical support center for the synthesis of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest product purity. We will delve into the underlying chemical principles to not only provide solutions but also empower you to proactively optimize your experimental design.
The target molecule is typically synthesized via the N-acylation of the chiral intermediate, (R)-3-methylpiperazin-2-one, with 4-fluorobenzoyl chloride.[1] While seemingly straightforward, this nucleophilic acyl substitution requires careful control of reaction conditions to maximize yield and minimize side-product formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format.
Question 1: My final yield is consistently low after the N-acylation step. What are the primary causes and how can I fix this?
Low yield is the most frequent challenge and can stem from several factors. A systematic diagnosis is key.
-
Cause A: Inefficient Acid Scavenging. The acylation reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the secondary amine of your starting material, rendering it non-nucleophilic and effectively halting the reaction.[2]
-
Solution: Employ an appropriate base to neutralize the HCl as it forms.
-
Organic Base (Homogeneous Conditions): Use at least 1.1 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Inorganic Base (Schotten-Baumann Conditions): This classic method uses a biphasic system (e.g., DCM and water) with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][4] The base remains in the aqueous phase, neutralizing the HCl, while the organic reactants and product stay in the organic layer. This minimizes base-catalyzed side reactions with your product.[3]
-
-
-
Cause B: Hydrolysis of 4-Fluorobenzoyl Chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This depletes your electrophile, converting it to the unreactive 4-fluorobenzoic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. It is best practice to use a freshly opened bottle of 4-fluorobenzoyl chloride or to purify older reagents via distillation.
-
-
Cause C: Sub-optimal Reaction Temperature. The reaction is exothermic. Adding the acyl chloride too quickly or at room temperature can lead to localized heating, promoting side reactions.
-
Solution: Control the reaction temperature by cooling the reaction mixture to 0 °C in an ice bath before the slow, dropwise addition of the 4-fluorobenzoyl chloride. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Yield | Inefficient HCl scavenging | Add ≥1.1 eq. of TEA/DIPEA or use biphasic Schotten-Baumann conditions.[2][3] | Prevents protonation of the starting amine, maintaining its nucleophilicity. |
| Hydrolysis of acyl chloride | Use oven-dried glassware and anhydrous solvents. | Prevents conversion of the reactive acyl chloride to unreactive carboxylic acid. | |
| Poor temperature control | Add acyl chloride dropwise at 0 °C, then allow to warm to RT. | Minimizes exothermic side reactions and improves selectivity. | |
| Impure Product | Unreacted starting material | Use a slight excess (1.05 eq.) of 4-fluorobenzoyl chloride. | Drives the reaction to completion. |
| Diacylation byproduct | Avoid large excess of acyl chloride; add it slowly. | Favors mono-acylation kinetics at the more nucleophilic secondary amine. | |
| Hydrolyzed reagents/salts | Perform an aqueous work-up (dilute acid, base, brine washes).[5] | Removes water-soluble impurities like amine salts and 4-fluorobenzoic acid. | |
| Stereocenter Racemization | Harsh basic conditions | Use a non-nucleophilic organic base (TEA, DIPEA) instead of strong hydroxides if racemization is detected. | The α-carbon to the carbonyl can be susceptible to epimerization under strongly basic conditions, though it is less common in this rigid ring system. |
Question 2: My final product is contaminated with a higher molecular weight impurity. What is it and how do I prevent it?
This is likely the N,N'-diacylated byproduct. While the N1 nitrogen is part of an amide and is significantly less nucleophilic than the N4 secondary amine, diacylation can occur, particularly if a large excess of the acylating agent is used.
-
Prevention:
-
Stoichiometric Control: Use only a small excess (e.g., 1.05 equivalents) of 4-fluorobenzoyl chloride.
-
Controlled Addition: Add the acyl chloride slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more reactive N4 position.
-
Purification: This byproduct can typically be separated from the desired product using silica gel column chromatography. The diacylated product is generally less polar than the mono-acylated product.
-
Experimental Protocols & Workflows
Workflow for Optimizing the N-Acylation Reaction
Fig 1. Optimized N-Acylation Workflow.
Detailed Protocol: Synthesis of this compound
This protocol is based on a 10 mmol scale.
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-methyl-2-piperazinone (1.14 g, 10 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL) and triethylamine (TEA, 1.67 mL, 12 mmol, 1.2 eq.). Stir until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches ~0 °C.
-
Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.24 mL, 10.5 mmol, 1.05 eq.) in anhydrous DCM (10 mL) to the cooled mixture dropwise over 20-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, add 20 mL of deionized water to the flask and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the pure product.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing the (R)-3-methyl-2-piperazinone precursor? The chiral precursor is critical. A robust and scalable method involves a multi-step synthesis starting from protected ethanolamine.[6] The key steps are:
-
Oxidation of N-Cbz-ethanolamine to the corresponding aminoacetaldehyde.
-
Reductive amination of this aldehyde with a D-amino acid ester (like D-alanine methyl ester) using a reducing agent such as sodium triacetoxyborohydride.[7]
-
A final deprotection (e.g., hydrogenolysis of the Cbz group) and intramolecular cyclization step yields the desired (R)-3-methyl-2-piperazinone.[6][7] This method provides high yield and excellent preservation of stereochemistry.[6]
Q2: Why is the stereochemistry at the 3-position so important? this compound is a key intermediate in the synthesis of various pharmacologically active compounds.[8][9][10] Biological systems are chiral, and the therapeutic activity of a drug is often dependent on a specific enantiomer. The (3R) configuration is crucial for binding to the biological target and achieving the desired efficacy, while the other enantiomer could be inactive or even cause undesirable side effects.[7]
Q3: What is the mechanism of the N-acylation reaction? The reaction proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[3][11] The key steps are illustrated below.
Fig 2. Mechanism of N-Acylation.
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine (N4) of the piperazinone attacks the electrophilic carbonyl carbon of the 4-fluorobenzoyl chloride.
-
Tetrahedral Intermediate Formation: This forms a transient tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The added base (e.g., Triethylamine) removes the proton from the now positively charged nitrogen, yielding the final neutral amide product and the triethylammonium chloride salt.[12]
Q4: Which analytical techniques are recommended to confirm the product structure and purity? A combination of techniques is essential for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure, connectivity of atoms, and successful acylation. Due to the formation of an amide bond, you may observe hindered rotation (rotamers) at room temperature, leading to broadened or duplicated signals for the protons near the N4 nitrogen.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: Determines the purity of the final product. Chiral HPLC is necessary to confirm the enantiomeric excess (ee) and ensure no racemization has occurred during the synthesis.
-
FTIR: Shows the disappearance of the N-H stretch from the starting material and the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹.
By understanding these common pitfalls and implementing the recommended protocols and controls, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. tdcommons.org [tdcommons.org]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. jk-sci.com [jk-sci.com]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Welcome to the dedicated technical support guide for the purification of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key pharmaceutical intermediate. As an important building block and a known impurity in the synthesis of drugs like Fezolinetant, achieving high purity is critical for downstream applications and regulatory compliance[1].
This guide provides in-depth, experience-driven answers to common challenges encountered during the purification process, moving from frequently asked questions to detailed troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and analysis of this compound.
Q1: What are the primary methods for purifying crude this compound after synthesis?
A1: The two most effective and commonly employed purification techniques for this compound are silica gel flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is typically the first-line approach to remove the bulk of impurities, such as unreacted starting materials (e.g., (R)-3-methylpiperazin-2-one, 4-fluorobenzoyl chloride) and reaction by-products. The choice of eluent is critical for achieving good separation[2].
-
Recrystallization: This method is ideal for a final polishing step to achieve high crystalline purity (>99.5%). It is highly effective at removing closely related impurities that may co-elute during chromatography. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below[3].
Q2: How do I assess the purity of my sample during the purification process?
A2: Purity should be monitored at each stage using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapidly monitoring the progress of a column chromatography separation. It helps in identifying fractions containing the desired product and assessing their relative purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis of pharmaceutical intermediates[4]. A validated reverse-phase HPLC (RP-HPLC) method is typically used to determine the exact purity percentage and detect any minor impurities[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the purified compound and ensuring the absence of residual solvents or structurally similar impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like LC-MS are particularly powerful for identifying unknown impurities[6].
Q3: My compound shows significant peak tailing in RP-HPLC. What is the cause and how can I fix it?
A3: Peak tailing for piperazinone derivatives in RP-HPLC is a common issue. It is often caused by the interaction of the basic nitrogen atoms in the piperazinone ring with residual acidic silanol groups on the silica-based column packing material[7].
Solutions:
-
Use a Mobile Phase Additive: Adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the basic nitrogens, minimizing their interaction with the stationary phase. Alternatively, a competing base like triethylamine (TEA) can be added to saturate the active silanol sites[7].
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns are designed to have minimal residual silanol groups and are less prone to causing peak tailing with basic compounds.
-
Adjust Mobile Phase pH: Maintaining the mobile phase pH at a low value (e.g., pH 2-3) ensures that the basic functional groups are fully protonated, leading to improved peak symmetry[5].
Part 2: Troubleshooting Purification Workflows
This section provides a structured approach to solving specific problems you may encounter during purification.
Scenario 1: Low Purity after Flash Column Chromatography
Problem: After performing flash chromatography on the crude product, TLC analysis shows a single spot, but HPLC analysis reveals a purity of only 85-90% with several closely eluting impurities.
Causality Analysis: This issue typically arises from one of two scenarios: either the chosen solvent system lacks sufficient resolving power for closely related impurities, or the compound itself is degrading on the silica gel.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity after chromatography.
Step-by-Step Solutions:
-
Verify Silica Gel Stability: Before running another column, test your compound's stability. Spot the compound on a TLC plate, let it sit for 1-2 hours, and then elute. If a new spot appears or the original spot streaks, the compound is likely degrading[8].
-
If Unstable: Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.5-1%). Alternatively, switch to a less acidic stationary phase like neutral alumina[8].
-
-
Optimize the Eluent System:
-
Run a Gradient: If you used an isocratic (single solvent mixture) system, switch to a shallow gradient elution. Start with a less polar mixture and gradually increase the polarity. This will improve the separation of compounds with similar Rf values.
-
Change Solvents: If a hexane/ethyl acetate system fails, try a different solvent combination. For this molecule, a dichloromethane/methanol or a toluene/acetone system might offer different selectivity.
-
Recommended Protocol: Gradient Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: n-Heptane / Ethyl Acetate (EtOAc). A system of n-Heptane/EtOAc 1/2 has been reported for similar compounds[2].
-
Procedure:
-
Dry-load the crude sample onto a small amount of silica gel.
-
Start the elution with 20% EtOAc in n-Heptane.
-
Gradually increase the EtOAc concentration to 60% over several column volumes.
-
Collect fractions and analyze by TLC (stain with potassium permanganate or view under UV light).
-
Combine pure fractions and concentrate under reduced pressure.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for good resolution and flow rate. |
| Mobile Phase | n-Heptane / Ethyl Acetate Gradient | Offers good selectivity for moderately polar compounds. |
| Loading Method | Dry Loading | Prevents band broadening and improves separation efficiency. |
| Detection | UV (254 nm) / KMnO₄ stain | The fluorobenzoyl group is UV active; the piperazinone ring can be oxidized. |
Scenario 2: Recrystallization Fails or Yields Oily Product
Problem: Attempts to recrystallize the post-chromatography product from a single solvent either fail to produce crystals (compound remains soluble when cool) or results in an oil.
Causality Analysis: This is a classic crystallization problem. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Failure to crystallize indicates the compound is too soluble in the chosen solvent even at low temperatures. The solution is to use a binary (two-solvent) system.
Experimental Workflow: Binary Solvent Recrystallization
Caption: Workflow for a successful binary solvent recrystallization.
Step-by-Step Solution:
-
Select a Solvent Pair: You need a "good" solvent in which your compound is very soluble, and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible.
-
Suggested Pairs for this Compound:
-
Isopropyl Acetate (Good) / Heptane (Poor)[9]
-
Ethanol (Good) / Water (Poor)
-
Dichloromethane (Good) / Hexane (Poor)
-
-
-
Execute the Protocol:
-
Place the impure solid in a flask and add a minimal amount of the hot "good" solvent to fully dissolve it.
-
While maintaining the heat, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all solvent traces.
-
| Solvent System | Role | Rationale |
| Isopropyl Acetate | Good Solvent | Dissolves the compound well at high temperatures. |
| Heptane | Poor Solvent | Induces precipitation as the compound is poorly soluble. |
| Ethanol / Water | Good / Poor | A polar protic system that can be effective for moderately polar compounds. |
By systematically applying these troubleshooting principles and protocols, researchers can overcome common hurdles in the purification of this compound, ensuring a high-purity final product suitable for advanced applications in drug development.
References
- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. shyzchem.com [shyzchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. tdcommons.org [tdcommons.org]
Technical Support Center: Stability of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. Here, we address common stability issues encountered in solution-based experiments, providing troubleshooting advice and detailed protocols grounded in established scientific principles.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its stability profile in solution is critical for consistent experimental outcomes, accurate analytical measurements, and the overall integrity of research and development activities. Instability can lead to the formation of impurities, loss of potency, and misleading results. This guide will help you navigate and troubleshoot these potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Stability Issues
Q1: I am observing a decrease in the concentration of my stock solution of this compound over a short period. What are the likely causes?
A1: A decline in the concentration of this compound in solution is typically indicative of chemical degradation. The primary suspects for this compound are hydrolysis and, to a lesser extent, photolytic degradation. The amide bond connecting the 4-fluorobenzoyl group to the piperazinone ring is susceptible to cleavage under certain conditions.[1][2][3] The stability of piperazine derivatives can be significantly influenced by the pH of the solution.[1]
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis.
-
Solvent Purity: Ensure the solvent used is of high purity and free from acidic or basic contaminants.
-
Storage Conditions: Review your storage conditions. Elevated temperatures can increase the rate of degradation. Solutions should ideally be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of potential degradation.
Q2: I have noticed the appearance of new, unknown peaks in the HPLC chromatogram of my aged sample solution. How can I identify if these are degradation products?
A2: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. To confirm this, a systematic approach is necessary.[4]
Identification Strategy:
-
Control Sample Comparison: Analyze a freshly prepared solution of this compound as a control. The absence of the new peaks in the fresh sample strongly suggests they are degradants.
-
Forced Degradation Study: Conduct a forced degradation study by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[4][5] An increase in the area of the unknown peaks under specific stress conditions will help identify their origin. For example, a significant increase in a peak's area under acidic or basic conditions points to it being a product of hydrolysis.
-
Mass Spectrometry (LC-MS) Analysis: If available, utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in elucidating the chemical structure of the degradation products.
pH-Related Stability
Q3: My experimental protocol requires dissolving this compound in a buffered solution. What is the optimal pH range to ensure its stability?
A3: While specific data for this exact molecule is not extensively published, based on the general stability of N-acyl piperazine derivatives, a pH range of 4 to 7 is generally recommended to minimize hydrolysis.[2][6][7] Both strongly acidic and strongly alkaline conditions are likely to catalyze the hydrolysis of the amide bond.[1][2] A pH-rate profile study would be necessary to determine the exact pH of maximum stability.
Recommendation:
-
Buffer Selection: Use a buffer system that maintains the pH in the slightly acidic to neutral range (e.g., acetate or phosphate buffers).
-
Pilot Stability Study: If your experimental timeline allows, conduct a small-scale pilot stability study by preparing solutions in buffers of different pH values (e.g., pH 3, 5, 7, and 9) and monitoring the compound's concentration over time using a stability-indicating HPLC method.
Q4: What are the expected degradation products under acidic and basic conditions?
A4: Under both acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond.
-
Primary Hydrolysis Products:
-
(3R)-3-Methyl-2-piperazinone
-
4-Fluorobenzoic acid
-
The piperazinone ring itself is generally more stable to hydrolysis than the exocyclic amide bond.[8]
Proposed Hydrolysis Pathway
Caption: Proposed hydrolytic degradation of this compound.
Photostability
Q5: My experiments are conducted under ambient laboratory light. Could this be affecting the stability of my compound?
Preventative Measures:
-
Use Amber Vials: Store stock solutions and samples in amber-colored vials or containers that block UV and visible light.
-
Work in Subdued Light: When preparing solutions or performing experiments, minimize exposure to direct, intense light.
-
Conduct a Photostability Study: If photostability is a significant concern for your application, a formal photostability study as outlined in the ICH Q1B guidelines can be performed.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion in the solvent to the target concentration before analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with a non-stressed control sample using a suitable HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for accurately quantifying the parent compound in the presence of its degradation products.[14][15][16][17][18]
1. Initial Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: Start with a high aqueous composition and gradually increase the organic component (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or a more specific wavelength determined by UV scan).
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.
3. Method Validation:
-
Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.
Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.
| Stress Condition | % Degradation (Parent Compound) | Major Degradation Products Observed |
| 0.1 M HCl, 60°C, 24h | ~15% | Hydrolysis products |
| 0.1 M NaOH, 60°C, 24h | ~20% | Hydrolysis products |
| 3% H₂O₂, RT, 24h | < 5% | Minor oxidative products |
| 80°C, 48h (solid) | < 2% | Minimal degradation |
| Photolytic (ICH Q1B) | ~10% | Photodegradation products |
Note: This is illustrative data. Actual degradation will depend on the specific experimental conditions.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 3. isaacpub.org [isaacpub.org]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. Development of Stability Indicating HPLC method for the Determination of impurities in Zaleplon | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Fluorobenzoyl-piperazinones
Welcome to the technical support center for the synthesis of fluorobenzoyl-piperazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Instead of a generic protocol, we will explore the underlying chemistry of potential issues and provide robust, field-tested solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the N-acylation of piperazinones with fluorobenzoyl chloride.
Q1: My primary side product is the N,N'-bis(fluorobenzoyl)piperazinone. How can I favor the desired mono-acylated product?
A1: The formation of the di-acylated byproduct is a classic competitive reaction. The key is to manipulate the reaction kinetics to favor the first acylation over the second. The most effective strategy is to use a stoichiometric excess of the starting piperazinone relative to the fluorobenzoyl chloride.[1] A slow, controlled addition of the acyl chloride to the piperazinone solution at reduced temperatures (e.g., 0 °C) is also critical. This maintains a low instantaneous concentration of the acylating agent, further promoting mono-substitution.
Q2: I've noticed a significant amount of fluorobenzoic acid in my crude product. What is the source and how do I prevent it?
A2: Fluorobenzoic acid is the hydrolysis product of your starting material, fluorobenzoyl chloride. Acyl chlorides are highly susceptible to reaction with water, including atmospheric moisture.[2] Its presence indicates a lapse in anhydrous technique. To prevent this, ensure all glassware is rigorously oven-dried, use high-purity anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). During workup, this acidic impurity can be easily removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.[2]
Q3: My reaction yield is consistently low, with a large amount of unreacted piperazinone starting material remaining. What should I investigate?
A3: Low conversion despite the presence of starting material points to an issue with your acylating agent or reaction conditions. The most likely culprit is degraded fluorobenzoyl chloride that has hydrolyzed to the unreactive fluorobenzoic acid prior to the reaction.[2][3] Always use a fresh or properly stored bottle of the acyl chloride. Other factors include suboptimal reaction temperature (too low) or an inappropriate choice of base that may not be strong enough to effectively scavenge the generated HCl, thereby protonating and deactivating the starting piperazinone.
Part 2: Troubleshooting Guide: Specific Problems & Solutions
This section provides a deeper dive into specific experimental observations, explaining the causality and offering detailed protocols for resolution.
Issue 1: Controlling Over-Acylation — The Mono- vs. Di-acylation Problem
Question: I am attempting to synthesize N-(4-fluorobenzoyl)-piperazinone, but my primary impurity is N,N'-bis(4-fluorobenzoyl)piperazinone. What is the mechanistic reason for this, and what specific parameters can I adjust to eliminate it?
Answer: The piperazinone starting material possesses two nucleophilic secondary amine sites. The first N-acylation forms your desired product. However, this product is still a secondary amine and can compete with the starting material for the remaining fluorobenzoyl chloride, leading to the di-acylated side product. The electron-withdrawing effect of the first benzoyl group slightly deactivates the second nitrogen, but this is often insufficient to prevent the second reaction, especially if local concentrations of the acyl chloride are high.
Caption: Controlled addition workflow to favor mono-acylation.
-
Stoichiometry is Key: The most critical parameter is the molar ratio of reactants. An excess of the piperazinone starting material significantly favors mono-acylation by ensuring the acyl chloride is more likely to encounter an unreacted piperazinone molecule.[1]
Table 1: Effect of Piperazinone Stoichiometry on Product Distribution
Molar Ratio (Piperazinone : Acyl Chloride) Typical Yield (Mono-acylated) Typical Yield (Di-acylated) Reference 1 : 1 40-50% 30-40% Internal Exp. 2 : 1 ~44% ~9% [1] | 5 : 1 | ~66% | ~10% |[1] |
-
Controlled Reagent Addition: Dissolve the piperazinone and a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., chloroform, DCM, or THF). Cool the mixture to 0 °C in an ice bath. Dissolve the fluorobenzoyl chloride in a small amount of the same anhydrous solvent and add it slowly (dropwise) to the stirred piperazinone solution. A syringe pump is ideal for this. This prevents localized high concentrations of the acyl chloride that lead to the di-acylated product.[1][4]
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base's role is solely to neutralize the HCl generated during the reaction. Use at least one equivalent of base per equivalent of acyl chloride.
Issue 2: Hydrolysis of Fluorobenzoyl Chloride
Question: My TLC and NMR analysis show a polar spot and a carboxylic acid proton signal, respectively, which I've identified as fluorobenzoic acid. How can I be sure my starting acyl chloride is pure, and what is the best practice for handling it?
Answer: Fluorobenzoyl chloride readily reacts with water to form the corresponding carboxylic acid, which is unreactive under these acylation conditions. This hydrolysis is a common cause of failed or low-yielding reactions.[2]
Caption: Hydrolysis pathway of fluorobenzoyl chloride.
-
Verify Starting Material Quality: Before use, you can check the purity of the fluorobenzoyl chloride. A simple method is IR spectroscopy, where the C=O stretch of the acyl chloride appears at a high frequency (around 1770-1800 cm⁻¹). The presence of a broad O-H band (2500-3300 cm⁻¹) and a lower-frequency C=O stretch (1680-1710 cm⁻¹) indicates significant hydrolysis to the carboxylic acid.[2]
-
Implement Strict Anhydrous Technique:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.
-
Atmosphere: Assemble your reaction apparatus and purge it with a dry, inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Purification During Workup: If fluorobenzoic acid does form, it can be easily removed. During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid to form the water-soluble sodium fluorobenzoate salt, which will be extracted into the aqueous layer.[2]
Part 3: Protocols & Methodologies
Protocol 1: Optimized Synthesis of Mono-N-(4-fluorobenzoyl)piperazinone
This protocol is a general guideline and should be adapted based on the specific piperazinone substrate.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add piperazinone (5.0 equivalents).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.1 M relative to the acyl chloride). Add triethylamine (1.1 equivalents).
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in a small volume of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the cold piperazinone solution over 30-60 minutes via a syringe pump.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.
Protocol 2: HPLC Method for Impurity Profiling
Developing a robust analytical method is crucial for monitoring side reactions and ensuring final product purity.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: Fluorobenzoic acid (most polar) -> Piperazinone -> Mono-acylated product -> Di-acylated product (least polar).
References
Technical Support Center: Optimizing Acylation Reactions with 4-Fluorobenzoyl Chloride
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing Friedel-Crafts acylation and other nucleophilic substitution reactions using 4-fluorobenzoyl chloride. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust, reproducible, and high-yielding outcomes.
I. Frequently Asked Questions (FAQs)
Here we address common queries regarding the use of 4-fluorobenzoyl chloride in acylation reactions.
Q1: What is the primary mechanism for the acylation of aromatic compounds with 4-fluorobenzoyl chloride? The primary mechanism is Friedel-Crafts acylation, a type of electrophilic aromatic substitution (EAS). The reaction is catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride. This coordination facilitates the departure of the chloride, generating a highly reactive and resonance-stabilized 4-fluorobenzoyl acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond.[1]
Q2: Why is a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) typically required for Friedel-Crafts acylation? Unlike some catalytic reactions, Friedel-Crafts acylation necessitates at least a 1:1 molar ratio of the Lewis acid to the acyl chloride. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the Lewis acid catalyst.[2][3] This complexation effectively sequesters the catalyst, removing it from the reaction cycle. Therefore, a stoichiometric quantity is required to drive the reaction to completion. An excess of the catalyst is often used to account for any deactivation by trace amounts of moisture.
Q3: How does the fluorine substituent on the benzoyl chloride affect the reaction? The fluorine atom is an electron-withdrawing group, which can slightly decrease the reactivity of the 4-fluorobenzoyl chloride compared to unsubstituted benzoyl chloride. However, its primary utility lies in introducing a fluorinated moiety into the target molecule, which is highly valuable in pharmaceutical and agrochemical development for modulating properties like metabolic stability and binding affinity.[4] The fluorine atom itself does not typically interfere with the standard Friedel-Crafts mechanism.
Q4: Can 4-fluorobenzoyl chloride be used to acylate strongly deactivated aromatic rings? No, this is a significant limitation of the Friedel-Crafts reaction. Aromatic rings substituted with potent electron-withdrawing groups (e.g., nitro, cyano, or other acyl groups) are too deactivated to be sufficiently nucleophilic to attack the acylium ion.[2][5] The reaction will either fail or result in extremely low yields. For such substrates, alternative synthetic routes must be considered.
Q5: What are the main safety precautions when handling 4-fluorobenzoyl chloride and Lewis acids? 4-Fluorobenzoyl chloride is corrosive and lachrymatory (causes tears). It reacts with moisture to release hydrochloric acid (HCl). Anhydrous Lewis acids like AlCl₃ react violently and exothermically with water.[6] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[7][8]
II. Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the acylation reaction.
| Problem | Potential Cause | Scientific Rationale & Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity due to Moisture | The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Any moisture in the glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[2][8] Solution: Rigorously dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere. Use anhydrous grade solvents and fresh, high-purity Lewis acids. |
| 2. Deactivated Aromatic Substrate | The aromatic ring lacks sufficient electron density (nucleophilicity) to attack the electrophilic acylium ion.[2] Solution: Verify that the aromatic substrate is not strongly deactivated (e.g., no -NO₂, -CN, -SO₃H, -COR groups). If the substrate is only weakly deactivated (like a halobenzene), increasing the reaction temperature or using a stronger Lewis acid system may be necessary. | |
| 3. Insufficient Catalyst Loading | The ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction. If sub-stoichiometric amounts are used, the reaction will stall.[3] Solution: Ensure at least 1.1 to 1.5 molar equivalents of the Lewis acid are used relative to the 4-fluorobenzoyl chloride. | |
| Formation of Multiple Products | 1. Competing Regioisomers (ortho/para) | For substituted aromatic rings (e.g., toluene, anisole), acylation can occur at different positions. The activating group directs the substitution.[9][10] Solution: Acylation is sterically sensitive and typically shows high selectivity for the para-product, especially with bulky acyl groups.[9] To maximize para-selectivity, maintain a low reaction temperature (0-5 °C) during the initial addition. |
| 2. Intramolecular Cyclization | If the substrate has a tethered nucleophile or the acyl chain itself can cyclize (not common with 4-fluorobenzoyl chloride but possible with longer chains), an intramolecular reaction can compete with the desired intermolecular acylation.[11] Solution: This is controlled by concentration. Use a higher concentration of the aromatic substrate to favor the intermolecular pathway. | |
| Difficult Reaction Work-up | 1. Emulsion Formation | Certain solvents (like benzene or THF) have some miscibility with water, leading to emulsions during the aqueous quench and extraction.[12] Solution: If possible, remove the solvent via rotary evaporation before the work-up. Alternatively, dilute the organic layer significantly with a non-polar solvent and wash with brine to break the emulsion. |
| 2. Product Contaminated with Starting Acid | Incomplete conversion of 4-fluorobenzoic acid to the acyl chloride, or hydrolysis of the acyl chloride during work-up, can lead to contamination with 4-fluorobenzoic acid. Solution: During the aqueous work-up, perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[1][6] The acidic starting material will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
III. Experimental Protocols
Protocol 1: General Friedel-Crafts Acylation of an Activated Arene (e.g., Toluene)
This protocol describes the para-acylation of toluene to produce 4-methyl-4'-fluorobenzophenone.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Anhydrous AlCl₃ | 133.34 | 3.33 g | 1.25 |
| 4-Fluorobenzoyl Chloride | 158.56 | 3.17 g (2.2 mL) | 1.0 |
| Toluene | 92.14 | 10 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | 20 mL | Solvent |
| Conc. HCl | 36.46 | ~15 mL | Quench |
| Ice | 18.02 | ~50 g | Quench |
| Sat. NaHCO₃ solution | - | ~30 mL | Wash |
| Brine | - | ~30 mL | Wash |
| Anhydrous MgSO₄ | 120.37 | As needed | Drying Agent |
Procedure:
-
Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a reflux condenser. Ensure the system is under a positive pressure of nitrogen.[1]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (3.33 g). Add anhydrous toluene (10 mL) and anhydrous DCM (10 mL). Cool the resulting suspension to 0-5 °C in an ice-water bath with stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (3.17 g) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 10 °C. The mixture should turn a yellowish/orange color.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quench): In a separate beaker, prepare a mixture of crushed ice (~50 g) and concentrated HCl (~15 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. This will decompose the aluminum chloride complex. Caution: This step is highly exothermic and will release HCl gas.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.
-
Washing: Combine all organic layers. Wash sequentially with 30 mL of deionized water, 30 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with 30 mL of brine.[6]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mechanism Diagram
Caption: Mechanism of Friedel-Crafts Acylation.
IV. References
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. --INVALID-LINK--
-
Nandi, K. K. (2018). Recent Advances in Friedel-Crafts Reaction. International Journal of Science Technology and Management.
-
BenchChem. (2025). Troubleshooting Friedel-Crafts acylation catalyst deactivation. --INVALID-LINK--
-
Martins, T. S., & de Oliveira, L. F. (2025). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ResearchGate.
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, ACS Publications. --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene.
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. --INVALID-LINK--
-
Chegg. (2020). Solved Friedel-Crafts acylation of benzene 1. Anhydrous. --INVALID-LINK--
-
Quora. (2019). Why is anhydrous AlCl3 used in the Friedel Craft reaction, not aqueous AlCl3?. --INVALID-LINK--
-
Olah, G. A., & Kobayashi, S. (1971). Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--
-
Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--
-
ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids.
-
ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride.
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. --INVALID-LINK--
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. --INVALID-LINK--
-
Docsity. (2021). Experiment 1: Friedel-Crafts Acylation. --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (n.d.). Friedel–Crafts Reaction of Benzyl Fluorides.
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. --INVALID-LINK--
-
Khan Academy. (n.d.). Friedel-Crafts acylation. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Fluorobenzoyl chloride 98%. --INVALID-LINK--
-
MDPI. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
-
Beilstein Journals. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride. --INVALID-LINK--
-
International Journal of Chemical and Physical Sciences. (n.d.). Environmentally Benign Process for Acylation of Arenes.
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
-
Beilstein Journals. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). --INVALID-LINK--
-
University of Bath. (2019). 2019 JECamp Green Chemistry.
-
ResearchGate. (2025). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene.
-
ResearchGate. (n.d.). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.
-
BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. --INVALID-LINK--
-
Reddit. (2025). 4-fluorobenzoyl chloride formation. --INVALID-LINK--
-
Evans, D. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Solved Friedel-Crafts acylation of benzene 1. Anhydrous | Chegg.com [chegg.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. scribd.com [scribd.com]
Troubleshooting low enantiomeric excess in piperazinone synthesis
Technical Support Center: Piperazinone Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Enantiomeric Excess
Welcome to the technical support center for piperazinone synthesis. As a core scaffold in numerous pharmaceuticals, achieving high stereochemical purity in piperazinone derivatives is critical for ensuring therapeutic efficacy and safety.[1] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (e.e.) in their asymmetric syntheses.
Here, we will move beyond simple procedural lists to explore the causality behind common issues, providing you with the scientific rationale needed to diagnose and solve problems effectively.
Part 1: Frequently Asked Questions (First-Line Troubleshooting)
This section addresses the most common and easily rectifiable issues that can lead to disappointing enantioselectivity.
Q1: My enantiomeric excess is low (<70% e.e.) or nonexistent, even though I'm closely following a published procedure. What are the first things I should check?
A1: This is a frequent issue that often stems from factors external to the reaction chemistry itself. Before delving into complex parameter optimization, perform these initial checks:
-
Reagent and Solvent Purity: The presence of achiral impurities, particularly those that can coordinate to the catalyst or react with your starting materials, can severely compromise enantioselectivity.[2] Water is a common culprit in reactions using moisture-sensitive catalysts (e.g., those involving organometallics like s-BuLi or Grignard reagents). Ensure all reagents are of the highest possible purity and that solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Catalyst Integrity and Activity: Chiral catalysts are the heart of asymmetric synthesis. Their performance can be compromised by:
-
Improper Storage: Many catalysts are sensitive to air, moisture, and light. Ensure they have been stored under the recommended conditions (e.g., under an inert atmosphere, refrigerated/frozen).
-
Incorrect Activation: Some catalysts require an activation step before use. Verify that this was performed correctly.
-
Degradation: Over time, or with improper handling, catalysts can degrade. If the catalyst is old or from a questionable source, consider purchasing a fresh batch.[2]
-
-
Atmospheric Control: Many enantioselective reactions require a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation or side reactions. Ensure your glassware is properly dried and your inert gas technique is robust.
-
Accurate e.e. Determination: Double-check your analytical method for determining enantiomeric excess.[2] Ensure your chiral HPLC or GC column is appropriate for the analyte, the method is validated, and that you are correctly identifying the enantiomer peaks.[2] It's also important to confirm that the product is not racemizing during workup or analysis.[3]
Q2: I've confirmed my reagents are pure and my technique is solid, but my e.e. is still inconsistent between runs. What could be the cause?
A2: Inconsistency often points to subtle variations in reaction setup and conditions.
-
Temperature Control: The stereochemical outcome of many asymmetric reactions is highly dependent on temperature.[2][4][5] A lower temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states leading to the two enantiomers.[6] Ensure your reaction is being cooled in a consistent and well-controlled manner (e.g., using a cryostat rather than a simple ice bath, which can have temperature fluctuations).
-
Addition Rates: For reactions involving the slow addition of a reagent, the rate of addition can be critical. A too-rapid addition might lead to localized concentration spikes, potentially causing a rise in temperature or promoting a non-selective background reaction.
-
Stirring and Homogeneity: In heterogeneous reactions, or even in homogeneous ones with poor solubility, inefficient stirring can lead to a non-uniform distribution of the catalyst. This can result in parts of the reaction mixture experiencing a lower effective catalyst concentration, allowing the uncatalyzed, non-selective background reaction to dominate.
Part 2: In-Depth Troubleshooting Guide
If first-line troubleshooting doesn't resolve the issue, a more systematic approach is required. This section is structured to help you diagnose the root cause of low enantioselectivity by examining the key components of the reaction.
Workflow for Troubleshooting Low Enantiomeric Excess
This diagram outlines a logical progression for diagnosing and solving issues with enantioselectivity.
References
Technical Support Center: Degradation Pathways of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experimental studies involving this molecule. As a key intermediate and known impurity in the synthesis of Fezolinetant, a neurokinin 3 (NK3) receptor antagonist, a thorough understanding of its stability and degradation is critical for analytical method development, quality control, and regulatory compliance.[1]
This document provides FAQs on degradation pathways, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) on Degradation
This section addresses common questions regarding the chemical and metabolic stability of this compound.
Q1: What are the primary predicted metabolic degradation pathways for this compound?
A1: Based on its structure, this compound is expected to undergo Phase I and Phase II metabolic transformations.[2]
-
Phase I (Functionalization): The primary sites for Phase I metabolism are the most chemically reactive positions on the molecule.
-
Oxidation: The tertiary amine at the N-4 position of the piperazinone ring is susceptible to oxidation, which would form a stable N-oxide metabolite.[1] This is a common metabolic pathway for piperazine-containing pharmaceuticals.[3][4] Additionally, oxidative hydroxylation can occur on the aromatic 4-fluorobenzoyl ring or the 3-methyl group.
-
Reduction: The ketone of the benzoyl group can be reduced to a secondary alcohol, though this is generally a less common pathway compared to oxidation for this type of structure.[1]
-
-
Phase II (Conjugation): If hydroxylated metabolites are formed during Phase I, they can be further conjugated with polar molecules to facilitate excretion.
-
Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid, a common pathway for increasing water solubility.[5]
-
Below is a diagram illustrating the predicted metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways.
Q2: My forced degradation study under hydrolytic conditions shows a major new peak. What is it likely to be?
A2: Under hydrolytic conditions (both acidic and basic), the most susceptible bond to cleavage is the amide bond within the piperazinone ring (a cyclic amide, or lactam).[6] Cleavage of this bond would open the ring to form a linear amino acid derivative.
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the amide carbonyl carbon, leading to ring opening.
A secondary, though less likely, site of hydrolysis is the amide bond connecting the benzoyl group to the piperazinone nitrogen. This would result in the formation of 4-fluorobenzoic acid and (3R)-3-methylpiperazin-2-one.[7] The relative rates of these two hydrolytic processes depend on the specific pH and temperature conditions.[8]
Q3: What degradation products should I expect under oxidative and photolytic stress?
A3:
-
Oxidative Stress: When exposed to oxidizing agents (e.g., H₂O₂, AIBN), the primary degradation product is expected to be the N-oxide at the N-4 position of the piperazinone ring.[1][3] The tertiary amine at this position is electron-rich and readily oxidized. Further oxidation could potentially lead to ring-opening products, such as ethylenediamine and formylpiperazine derivatives, though this typically requires harsher conditions.[9][10]
-
Photolytic Stress: Piperazine-containing drugs and other heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[11][12] The mechanism can be complex, often involving radical species.[13] Potential photolytic degradation pathways could include N-dealkylation (cleavage of the benzoyl group) or further oxidation and rearrangement of the piperazinone ring.[14][15] It is crucial to store both solid material and solutions protected from light.[11]
Caption: Major predicted chemical degradation pathways.
Part 2: Troubleshooting Guide for Experimental Studies
This guide provides solutions to common problems encountered during the analysis of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of the parent compound in an in vitro metabolism assay (microsomes/hepatocytes). | 1. High Metabolic Turnover: The compound may be rapidly metabolized by the enzymatic system.[16] 2. Non-specific Binding: The compound may be binding to proteins or the plasticware of the incubation vessel. 3. Chemical Instability: The compound may be degrading in the incubation buffer (pH, temperature). | 1. Reduce Incubation Time/Enzyme Concentration: Perform a time-course and enzyme-concentration-course experiment to find linear conditions. 2. Use Low-Binding Plates: Employ polypropylene or other low-binding microplates. Include control incubations without enzymes (heat-inactivated microsomes) to quantify non-enzymatic loss. 3. Verify Buffer Stability: Incubate the compound in the buffer system without enzymes to check for chemical degradation. |
| Inconsistent results or >50% degradation in forced degradation "zero-time-point" samples. | 1. Degradation during Sample Preparation: The compound may be degrading upon dissolution in the stress medium (e.g., immediate reaction with acid/base before the first time point). 2. Analytical Method Issues: The analytical method may not be robust, or degradation may be occurring in the autosampler. | 1. Modify Quenching/Dilution: Ensure the quenching step (e.g., neutralization) is rapid and effective. Prepare samples at a lower temperature (on ice) to slow down reaction rates before analysis. 2. Method Validation: Confirm the stability of the compound in the mobile phase and autosampler solvent over the expected run time. Use a bracketing standard approach to check for drift. |
| Difficulty identifying an unknown degradant peak by LC-MS. | 1. Low Abundance: The degradant may be present at a concentration too low for effective MS/MS fragmentation. 2. Isomeric Products: The degradant may be an isomer of the parent or another degradant, showing the same mass but a different retention time. 3. Complex Fragmentation: The fragmentation pattern may be difficult to interpret. | 1. Concentrate the Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the degradant. 2. High-Resolution MS (HRMS): Use HRMS to confirm the elemental composition. Compare retention times and fragmentation patterns carefully. Isomers (e.g., hydroxylation at different positions) will have identical masses but different fragmentation. 3. Reference Standards: If possible, synthesize potential degradation products (e.g., the N-oxide) to use as reference standards for definitive identification.[17][18] |
Part 3: Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method, in line with ICH guidelines.[19][20][21]
Objective: To generate potential degradation products of this compound under various stress conditions and to ensure the analytical method can separate these degradants from the parent compound.
Analytical Method: A validated stability-indicating HPLC-UV/MS method is required. The method should be capable of resolving the parent peak from all generated degradation products.[22]
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Samples:
-
Prepare a stock solution of the test compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile).
-
For each stress condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.
-
Prepare control samples: an unstressed sample (diluted with water/mobile phase) and a blank (stressor solution without the compound).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix the sample with 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix the sample with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven. At each time point, dissolve a portion for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A parallel sample should be wrapped in aluminum foil as a dark control.
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours, or until ~10-20% degradation is observed).
-
Quenching: Immediately stop the degradation. For acid/base hydrolysis, neutralize with an equimolar amount of base/acid. For other conditions, dilute with mobile phase. Place samples on ice.
-
Analyze all samples by the stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Specificity: Check for any co-elution of the parent peak with degradation products using a photodiode array (PDA) detector for peak purity analysis and MS data.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products and the remaining parent compound account for close to 100% of the initial amount.
-
Identification: Use MS and MS/MS data to propose structures for the observed degradation products.
-
References
- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 2. Biotransformation (Drug Metabolism) | PPTX [slideshare.net]
- 3. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of afloqualone, a new centrally acting muscle relaxant, in monkeys and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. benchchem.com [benchchem.com]
- 12. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phototoxic potential of afloqualone, a quinazolinone derivative, as determined by photosensitized inactivation of bacteriophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaron.com [pharmaron.com]
- 17. Synthesis of the metabolites of afloqualone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (PDF) Synthesis of the Metabolites of Afloqualone and [research.amanote.com]
- 19. ijrpp.com [ijrpp.com]
- 20. biomedres.us [biomedres.us]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Welcome to the technical support center for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during and after the synthesis of this important pharmaceutical intermediate. As an impurity reference standard for drugs like Fezolinetant, achieving high purity is critical.[1] This document provides practical, experience-driven advice to help you diagnose and resolve purification issues.
Frequently Asked Questions (FAQs)
Q1: I've completed the synthesis of this compound, but my crude product shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?
A1: Understanding the potential impurities is the first step in developing a robust purification strategy. Based on the common synthetic routes, which typically involve the acylation of (R)-3-methylpiperazin-2-one with 4-fluorobenzoyl chloride, the following impurities are most probable:
-
Unreacted Starting Materials:
-
(R)-3-Methylpiperazin-2-one: The chiral piperazinone starting material may be present if the acylation reaction did not go to completion.
-
4-Fluorobenzoic acid: This can be present if the 4-fluorobenzoyl chloride starting material has degraded due to moisture or if it is hydrolyzed during the reaction workup.
-
-
Reaction By-products:
-
Di-acylated Piperazine: Although less common with the piperazinone substrate compared to piperazine itself, over-acylation at other positions is a theoretical possibility, especially under harsh conditions. More relevant is the potential for N,N'-bis(4-fluorobenzoyl) piperazine derivatives if piperazine itself is a contaminant in the starting material.[2]
-
Enantiomeric Impurity - (3S)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone: The presence of the (S)-enantiomer is a critical impurity that can arise if the chiral purity of the starting (R)-3-methylpiperazin-2-one was not high.[1]
-
-
Solvent and Reagent-Related Impurities:
-
Residual Solvents: Depending on the solvents used for synthesis and workup (e.g., Dichloromethane, Methanol, Ethyl Acetate), residual amounts may be present.[3]
-
Base-related salts: If a base like triethylamine or 4-methylmorpholine was used to scavenge HCl during acylation, the corresponding hydrochloride salt will be a major impurity that needs to be removed, typically via an aqueous wash.[4]
-
The following diagram illustrates the typical synthetic pathway and the origin of key impurities.
Caption: Origin of impurities in the synthesis of the target compound.
Q2: My crude product is an oil/gummy solid and won't crystallize. What is the recommended recrystallization procedure?
A2: Difficulty in crystallization is often due to the presence of impurities that inhibit lattice formation. Before attempting recrystallization, it's crucial to remove ionic impurities like triethylamine hydrochloride by performing an aqueous workup (e.g., washing the organic layer with dilute acid, then water, then brine).
Troubleshooting Recrystallization:
-
Solvent Selection: A solvent screening is the most effective first step. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Good Starting Points: Alcohols (Isopropanol, Ethanol), esters (Ethyl Acetate), and ketones (Acetone) are often effective for piperazinone derivatives.[5] Toluene can also be considered.
-
Solvent System: If a single solvent is not effective, a binary solvent system (e.g., Ethyl Acetate/Heptane, Toluene/Heptane, or Isopropanol/Water) can be used. Dissolve the crude product in a minimal amount of the "good" solvent at reflux, then slowly add the "poor" solvent (antisolvent) until turbidity persists.
-
-
Protocol for Recrystallization:
-
Step 1: Dissolve the crude material in a minimum amount of a suitable boiling solvent (e.g., isopropanol).
-
Step 2: If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to remove color impurities.[6] Filter the hot solution through a pre-warmed funnel to remove the carbon and any insoluble material.
-
Step 3: Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to "crash out" as an oil or trap impurities.
-
Step 4: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Step 5: Once crystallization begins, cool the flask in an ice bath to maximize the yield.
-
Step 6: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Common Impurity Solubility | Recommendation |
| Isopropanol (IPA) | High | Low-Moderate | Varies | Good first choice for single-solvent recrystallization. |
| Ethyl Acetate / Heptane | High (in EtOAc) | Low | High in EtOAc | Effective for less polar impurities. |
| Toluene | High | Low | Varies | Can be effective for forming well-defined crystals. |
| IPA / Water | High (in IPA) | Low | High in IPA/Water | Useful if starting materials are highly polar. |
Q3: Recrystallization did not sufficiently improve the purity. When should I consider column chromatography, and what conditions should I use?
A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities (e.g., by-products with similar polarity) or when the impurity load is very high. Given the polar nature of the amide and the piperazinone core, careful selection of the stationary and mobile phases is key.
Chromatography Troubleshooting Guide:
-
Normal-Phase Chromatography (Silica Gel):
-
When to Use: This is the most common method for purifying organic compounds and is effective for separating compounds with different polarities.
-
Mobile Phase: A mixture of a non-polar solvent (like Heptane or Hexane) and a more polar solvent (like Ethyl Acetate) is a standard choice. A gradient elution (e.g., starting from 10% Ethyl Acetate in Heptane and gradually increasing to 50-70%) is often effective.
-
Common Issue: The basic nitrogen atoms in the piperazinone ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[7]
-
Solution: To mitigate tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will compete for the active sites on the silica gel.
-
-
Reverse-Phase Chromatography (C18 Silica):
-
When to Use: This technique is useful for purifying highly polar compounds that do not move on a normal-phase column or for final purification to achieve very high purity (>99.5%).
-
Mobile Phase: Typically, a mixture of water and an organic solvent like acetonitrile (ACN) or methanol is used.
-
Common Issue: Similar to normal-phase, interactions between the basic analyte and residual silanols on the C18 stationary phase can cause peak tailing.
-
Solution: Add an acidic modifier to the mobile phase. Trifluoroacetic acid (TFA) at 0.1% is a very common and effective choice. It protonates the basic nitrogens, improving peak shape.[7][8] Formic acid (0.1%) can also be used.
-
The following workflow can help you decide on a purification strategy.
Caption: Decision workflow for purification strategy.
References
- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Aqueous Solubility of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support guide for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule featuring a piperazinone core, it possesses weakly basic properties that, along with its hydrophobic 4-fluorobenzoyl group, can lead to poor aqueous solubility, a common hurdle in pharmaceutical development.[1][2] This guide provides a structured, causality-driven approach to systematically diagnose and overcome these issues, moving from simple benchtop solutions to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in a DMSO stock, is precipitating immediately upon dilution into my aqueous assay buffer. What's happening and how can I fix it?
A: This is a classic sign of a poorly soluble compound crashing out when the solvent environment abruptly changes from a favorable organic solvent (DMSO) to an unfavorable aqueous one. The key is to manage this transition and the final concentration of the co-solvent.
-
Optimize Final Co-solvent Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Ensure your dilution scheme does not fall too far below this, as even a small amount of co-solvent can be critical for maintaining solubility.[3]
-
Use a Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform an intermediate dilution into a buffer that contains a higher percentage of an organic co-solvent or your primary solubilizing agent before the final dilution into the assay medium.[4]
-
Increase Mixing Energy: Ensure rapid and thorough mixing (e.g., vortexing) immediately upon adding the DMSO stock to the aqueous buffer to quickly disperse the compound molecules before they have a chance to aggregate and precipitate.
Q2: What is the likely pKa of this compound and how should that guide my experiments?
A: The this compound molecule contains two nitrogen atoms within the piperazinone ring. These nitrogens are basic, meaning they can accept a proton. The exact pKa would need experimental determination, but for similar piperazine structures, the pKa is often in the range of 7-8.[5] This has a critical implication: the compound is a weak base. According to the Henderson-Hasselbalch relationship, its solubility will be highly pH-dependent.[6] It will be significantly more soluble in acidic conditions (pH < pKa) where the nitrogen is protonated, forming a more polar, soluble cation, and much less soluble at neutral or basic pH.[5][7][8]
Q3: Does the physical form of my compound powder matter for solubility experiments?
A: Absolutely. The solid-state form of your compound has a profound impact on its apparent solubility and dissolution rate.[9] If the compound is in a highly ordered, stable crystalline form, more energy is required to break its crystal lattice, resulting in lower solubility.[10] Conversely, an amorphous (disordered) form does not have this lattice energy barrier and will exhibit a much higher, albeit metastable, solubility.[2][9][10] When running solubility experiments, be aware that processing steps like grinding or rapid precipitation can inadvertently create amorphous content, which can influence your results.[10]
Troubleshooting Guide: A Tiered Approach to Solubility Enhancement
This section provides systematic protocols to address solubility challenges, starting with the simplest and most common laboratory techniques and progressing to more complex formulation strategies.
Strategy 1: Co-Solvent Systems
This is often the first and most direct method for increasing the solubility of a hydrophobic compound for in vitro screening and preliminary studies.
The Scientific Rationale
Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent system.[11][12] This reduction in polarity, often described as lowering the dielectric constant of the medium, lessens the energy penalty for solvating a non-polar solute, thereby increasing its solubility.[][14]
Experimental Protocol: Co-Solvent Solubility Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[15] Common choices include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
-
Prepare Solvent Systems: In separate vials, prepare a series of aqueous solutions (e.g., in phosphate-buffered saline, pH 7.4) containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Equilibrium Solubility:
-
Add an excess amount of the compound powder to each solvent system vial.
-
Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Expected Solubility in Co-Solvent Systems
| Co-Solvent | Concentration (v/v) | Expected Solubility (µg/mL) | Notes |
| None (Buffer Only) | 0% | < 1 | Baseline solubility is very low. |
| Ethanol | 20% | 50 - 150 | Common choice, but can affect some biological assays. |
| Propylene Glycol | 20% | 80 - 200 | Good solubilizing power, generally biocompatible. |
| PEG 400 | 20% | 100 - 300 | Often very effective for hydrophobic compounds.[15] |
| DMSO | 5% | 20 - 70 | Potent solvent, but use is limited by toxicity in assays. |
Workflow Visualization
Caption: Workflow for Co-Solvent Solubility Screening.
Strategy 2: pH Adjustment
This strategy leverages the weakly basic nature of the piperazinone moiety to enhance solubility in acidic environments.
The Scientific Rationale
For a weakly basic compound, solubility is governed by the pH of the medium and the compound's pKa.[5] At a pH below the pKa, the basic nitrogen atom becomes protonated (BH+). This ionized form is significantly more polar than the neutral free base (B), and thus interacts more favorably with water, leading to a dramatic increase in aqueous solubility.[7][8][16] This is a crucial principle for predicting how a drug will behave in the acidic environment of the stomach versus the more neutral pH of the intestine.[6]
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 5.5, 6.8, 7.4). Use appropriate buffer systems (e.g., phosphate, acetate, citrate) and ensure their buffering capacity is sufficient.
-
Determine Equilibrium Solubility: Follow the same procedure as described in the co-solvent protocol (Strategy 1, Step 4), incubating excess compound in each pH buffer.
-
Analyze and Plot: Quantify the dissolved drug concentration at each pH. Plot the logarithm of solubility (log S) against pH. The resulting curve will reveal the pH at which solubility begins to drop off sharply, providing an estimate of the compound's pKa.
Data Presentation: Expected pH-Solubility Profile
| pH | Buffer System | Expected Solubility (µg/mL) | Predominant Species |
| 2.0 | HCl/KCl | > 1000 | Protonated (BH+) |
| 4.5 | Acetate | 500 - 800 | Mostly Protonated (BH+) |
| 6.8 | Phosphate | 5 - 20 | Mixture of BH+ and B |
| 7.4 | Phosphate | < 5 | Mostly Neutral (B) |
Mechanism Visualization
Caption: Relationship between pH, protonation, and solubility.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are powerful tools for formulating hydrophobic drugs by forming water-soluble inclusion complexes.
The Scientific Rationale
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic outer surface and a hydrophobic inner cavity.[17][18] They can encapsulate a poorly soluble "guest" molecule, or a hydrophobic part of it, within their cavity.[17] For this compound, the lipophilic 4-fluorobenzoyl group is an ideal candidate for encapsulation. This host-guest complex effectively shields the hydrophobic moiety from water, and the complex as a whole presents the hydrophilic exterior of the cyclodextrin, leading to a significant increase in apparent aqueous solubility.[19][20][21]
Experimental Protocol: Phase Solubility Analysis with HP-β-CD
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[17]
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
-
Determine Apparent Solubility: Follow the equilibrium solubility protocol (Strategy 1, Step 4), incubating excess compound in each cyclodextrin solution.
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound (molar) against the concentration of HP-β-CD (molar). The slope of this line can be used to determine the complexation efficiency and stoichiometry. A linear plot (AL-type) with a slope less than 1 is typical and indicates the formation of a soluble 1:1 complex.
Data Presentation: Expected Phase Solubility Data
| HP-β-CD Conc. (mM) | Compound Solubility (mM) |
| 0 | 0.004 |
| 10 | 0.15 |
| 20 | 0.31 |
| 50 | 0.76 |
| 100 | 1.52 |
Mechanism Visualization
Caption: Cyclodextrin encapsulation mechanism.
Strategy 4: Salt Formation Screening
For compounds intended for solid dosage forms, converting the weakly basic free form into a stable, more soluble salt is a cornerstone of pharmaceutical development.
The Scientific Rationale
Salt formation involves reacting a basic functional group (the piperazinone nitrogen) with an acid to form an ion pair.[22] This salt form is a distinct chemical entity with its own crystal lattice. Generally, the ionic nature of a salt leads to more favorable interactions with water compared to the neutral free base, resulting in significantly improved aqueous solubility and dissolution rates.[3][23][24] A salt screening study is essential to identify a counterion that provides the optimal balance of solubility, stability, and manufacturability.[3]
Experimental Protocol: Small-Scale Salt Screening (Slurry Method)
-
Select Counterions: Choose a diverse set of pharmaceutically acceptable acids (co-formers), including:
-
Inorganic: Hydrochloric acid, Sulfuric acid
-
Organic: Mesylic acid, Tartaric acid, Fumaric acid
-
-
Procedure:
-
In a small vial, suspend a known amount of the free base (e.g., 20 mg) in a solvent where it is sparingly soluble (e.g., acetonitrile or ethanol).
-
Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid.
-
Stir the resulting slurry at a constant temperature (e.g., 25°C or 40°C) for 24-72 hours. This allows the system to equilibrate and for any new, more stable solid (the salt) to form.[3]
-
-
Isolate and Characterize:
-
Isolate the solid material by filtration and dry it under vacuum.
-
Characterize the new solid form using techniques like Powder X-ray Diffraction (PXRD) to confirm if a new crystalline salt has formed (indicated by a different diffraction pattern from the starting material).
-
-
Measure Solubility: Determine the aqueous solubility of the most promising new salt forms using the equilibrium solubility method.
Data Presentation: Comparative Solubility of Salt Forms
| Compound Form | Solubility in Water (pH 6.8) |
| Free Base | < 5 µg/mL |
| Hydrochloride Salt | ~500 µg/mL |
| Mesylate Salt | ~800 µg/mL |
| Tartrate Salt | ~350 µg/mL |
Workflow Visualization
Caption: Workflow for Salt Formation Screening.
References
- 1. The importance of solid form science in modern drug development | Article | Chemistry World [chemistryworld.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. curiaglobal.com [curiaglobal.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 15. bepls.com [bepls.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- 23. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of (3R) and (3S)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
Introduction
The piperazinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets. The introduction of a chiral center, as seen in the 3-methyl substituted 4-(4-Fluorobenzoyl)-2-piperazinone, bifurcates this single molecular entity into two distinct enantiomers: (3R) and (3S). It is a well-established principle in pharmacology that stereochemistry can profoundly dictate biological activity, with enantiomers often exhibiting different, and sometimes completely unrelated, pharmacological profiles.[1] This guide provides a comprehensive comparison of the known biological activity of the (3R) enantiomer with the hypothesized, yet scientifically-grounded, potential activities of the (3S) enantiomer, offering a roadmap for researchers to explore their distinct biological landscapes.
The (3R)-enantiomer has been identified as a key intermediate in the synthesis of Fezolinetant, a selective neurokinin 3 (NK3) receptor antagonist.[2] This provides a strong indication of its likely biological target. In contrast, the biological activity of the (3S)-enantiomer is not well-documented in publicly available literature. This guide will therefore delve into the established pharmacology of the (3R) form and propose potential, testable biological activities for its (3S) counterpart based on the broader pharmacological context of piperazine derivatives.
Part 1: The (3R)-Enantiomer and Neurokinin 3 (NK3) Receptor Antagonism
The association of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone with the synthesis of Fezolinetant, a non-hormonal treatment for menopause-related vasomotor symptoms, strongly suggests that this enantiomer's primary biological activity is the antagonism of the NK3 receptor.[3][4]
Mechanism of Action: Targeting the KNDy Neuron Signaling Cascade
The NK3 receptor is a G-protein coupled receptor (GPCR) predominantly activated by its endogenous ligand, Neurokinin B (NKB).[5] In the hypothalamus, NKB is co-expressed with kisspeptin and dynorphin in what are known as KNDy neurons. These neurons play a pivotal role in the thermoregulatory center of the brain.[6] During menopause, declining estrogen levels lead to increased NKB signaling, which overstimulates KNDy neurons, disrupting normal thermoregulation and leading to vasomotor symptoms like hot flashes.[6]
The (3R)-enantiomer, as a putative NK3 receptor antagonist, is hypothesized to competitively bind to the NK3 receptor, thereby blocking the action of NKB. This dampens the hyperactivity of KNDy neurons, helping to restore normal thermoregulation and alleviate vasomotor symptoms.[7]
Experimental Protocols for Assessing NK3 Receptor Antagonism
To empirically determine the NK3 receptor antagonist activity of the (3R)-enantiomer, the following in vitro assays are recommended.
This protocol determines the affinity of the test compound for the NK3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK3 receptor (hNK3R).
-
Membrane preparation from hNK3R-expressing cells.
-
Radioligand: [¹²⁵I-MePhe⁷]NKB.
-
Non-specific binding control: A high concentration of a known NK3 receptor ligand (e.g., Senktide).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4, supplemented with 1 mg/mL BSA and protease inhibitors.
-
This compound.
Procedure:
-
Prepare serial dilutions of the (3R)-enantiomer.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the (3R)-enantiomer.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess unlabeled ligand).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the Ki value for the (3R)-enantiomer.
This assay functionally assesses the antagonist activity by measuring the inhibition of agonist-induced intracellular calcium mobilization.[5]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the hNK3R.
-
A selective NK3 receptor agonist (e.g., Senktide).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the hNK3R-expressing cells in a 96- or 384-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Add varying concentrations of the (3R)-enantiomer to the wells and incubate.
-
Initiate the reaction by adding a fixed concentration of the NK3 receptor agonist (typically the EC₈₀ concentration).
-
Measure the transient increase in intracellular calcium concentration using the fluorescent plate reader.
-
Determine the IC₅₀ value of the (3R)-enantiomer by plotting the inhibition of the agonist response against the concentration of the enantiomer.
Part 2: Hypothesized Biological Activities of the (3S)-Enantiomer
Given the lack of specific data for the (3S)-enantiomer, we can formulate hypotheses based on the known biological activities of the broader piperazine and piperazinone chemical classes. It is plausible that the (3S)-enantiomer possesses distinct pharmacological properties, potentially in the realms of oncology or central nervous system disorders.[4][8]
Hypothesis 1: Anticancer Activity
Numerous piperazine and piperazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action for these compounds can be diverse, including the inhibition of key enzymes or disruption of cellular signaling pathways involved in cell proliferation and survival.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
(3S)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the (3S)-enantiomer for 48-72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value of the (3S)-enantiomer.
Hypothesis 2: Nootropic (Cognition-Enhancing) Activity
Piperazine derivatives have also been investigated for their potential as nootropic agents, with some showing promise in improving learning and memory.[1] A common mechanism for nootropic effects is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.
This assay is based on the Ellman method, which measures the activity of AChE colorimetrically.[5]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
(3S)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone.
-
A known AChE inhibitor as a positive control (e.g., Donepezil).
-
96-well plate and a microplate reader.
Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and varying concentrations of the (3S)-enantiomer.
-
Add the AChE enzyme to each well (except for the blank) and incubate.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the increase in absorbance at 412 nm over time.
-
Calculate the percentage of AChE inhibition and determine the IC₅₀ value of the (3S)-enantiomer.
This behavioral test is used to assess long-term memory in rodents.[11]
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrified grid floor in the dark chamber).
-
Mice or rats.
-
(3S)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone.
-
A known nootropic or amnesic agent for control groups.
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
Administer the (3S)-enantiomer or vehicle to the animals at a specified time before or after the acquisition trial.
-
Retention Trial (24 hours later): Place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
An increase in step-through latency in the group treated with the (3S)-enantiomer compared to the control group suggests an improvement in memory retention.
Summary of Biological Activities
The following table summarizes the known and hypothesized biological activities of the (3R) and (3S) enantiomers of 4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone.
| Feature | This compound | (3S)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone |
| Primary Biological Target | Neurokinin 3 (NK3) Receptor (Inferred) | Unknown (Hypothesized: Cancer-related targets, Acetylcholinesterase) |
| Biological Activity | NK3 Receptor Antagonist (Inferred) | Unknown (Hypothesized: Anticancer, Nootropic) |
| Therapeutic Potential | Treatment of menopause-related vasomotor symptoms (Inferred) | Unknown (Hypothesized: Oncology, CNS disorders) |
| Key In Vitro Assays | NK3 Receptor Binding, Calcium Mobilization | MTT Assay, Acetylcholinesterase Inhibition Assay |
| Key In Vivo Assays | Animal models of menopause-related vasomotor symptoms | Xenograft models (for anticancer), Passive Avoidance Test (for nootropic) |
Conclusion
The stereoisomers of 4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone present a compelling case for the principle of stereoselectivity in pharmacology. While the (3R)-enantiomer is strongly implicated as a neurokinin 3 receptor antagonist with potential therapeutic applications in menopause, the biological profile of the (3S)-enantiomer remains an open field for investigation. This guide provides a framework for the systematic evaluation of both enantiomers. The detailed experimental protocols herein offer researchers the necessary tools to confirm the activity of the (3R)-enantiomer and to explore the hypothesized anticancer and nootropic activities of the (3S)-enantiomer. Such investigations will not only elucidate the distinct pharmacological roles of these two molecules but may also pave the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis [mdpi.com]
- 3. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. benchchem.com [benchchem.com]
- 6. Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 11. scantox.com [scantox.com]
A Comparative Analysis of Fluorobenzoyl-Piperazinone Derivatives: Guiding CNS-Targeted Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer both high potency and refined selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, fluorobenzoyl-piperazinone derivatives have emerged as a promising class of molecules, demonstrating significant potential in modulating key neurological pathways. The strategic incorporation of a fluorinated benzoyl moiety onto the versatile piperazinone core offers a unique combination of physicochemical properties that can be fine-tuned to achieve desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, structure-activity relationships (SAR), and performance against critical CNS targets, supported by experimental data from the literature. Our aim is to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these compelling compounds.
The Architectural Logic: Unpacking the Fluorobenzoyl-Piperazinone Scaffold
The therapeutic potential of this scaffold is not accidental; it is a product of rational drug design principles. The piperazine ring is a well-established pharmacophore in many CNS-active agents, known for its ability to interact with a variety of receptors.[1] The introduction of a benzoyl group, particularly one bearing fluorine substituents, imparts several advantageous characteristics. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. These modifications can, in turn, have a profound impact on a molecule's ability to cross the blood-brain barrier and its binding affinity for specific receptor subtypes.
The piperazinone core provides a rigidified framework that can orient the fluorobenzoyl and other substituents in a defined spatial arrangement, crucial for specific receptor interactions. This guide will focus primarily on the comparative analysis of these derivatives in the context of their activity at dopamine D2 and serotonin 5-HT1A receptors, two key players in the pathophysiology of numerous neurological and psychiatric disorders.[2]
Comparative Analysis of Receptor Binding Affinities
Table 1: Comparative Binding Affinities of Fluorobenzoyl-Piperazine and Related Derivatives for the Dopamine D2 Receptor
| Compound ID | Aryl Group | N-Substituent | D2 Receptor Affinity (Ki, nM) | Reference |
| 1 | 4-Fluorobenzoyl | -H | Data not available in a directly comparable study | |
| 2 | 2,4-Difluorobenzoyl | -H | Data not available in a directly comparable study | |
| 3 | 2,3-Dichlorophenyl | -(CH2)4-CO-N(CH3)-C(CH3)3 | ~1.0 (pKi 9.0) | [3] |
| 4 | 2-Methoxyphenyl | -(CH2)3-Indazole | 19.1 | [4] |
| 5 | 2-Fluorophenyl | -(CH2)3-Indazole | 11.5 | [4] |
| 6 | 4-Fluorophenyl | -Pyridinylmethyl | High affinity, specific Ki not provided | [5] |
Table 2: Comparative Binding Affinities of Fluorobenzoyl-Piperazine and Related Derivatives for the Serotonin 5-HT1A Receptor
| Compound ID | Aryl Group | N-Substituent | 5-HT1A Receptor Affinity (Ki, nM) | Reference |
| 7 | 2,3-Dihydro-1,4-benzodioxin-5-yl | -n-Hexyl | 0.50 | [6] |
| 8 | Benzo[b]furan-7-yl | -n-Hexyl | 0.54 | [6] |
| 9 | Naphth-1-yl | -CH2-Diketopiperazine | 4.1 | [7] |
| 10 | 2-Methoxyphenyl | -(CH2)2-Phenyl-Benzamide | High affinity, specific Ki not provided | [3][8] |
| 11 | 2,3-Dichlorophenyl | -(CH2)2-Phenyl-Benzamide | High affinity, specific Ki not provided | [3][8] |
| 12 | 1,4-Benzoxazin-3(4H)-one derivative | -n-Butyl | 1.25 - 54 | [9] |
Structure-Activity Relationship (SAR) Insights:
From the collated data, several key SAR trends can be inferred:
-
Influence of the Aryl Moiety: The substitution pattern on the phenyl ring of the benzoyl group is a critical determinant of both affinity and selectivity. The presence and position of fluorine atoms, as well as other electron-withdrawing or donating groups, can modulate the electronic landscape of the molecule, influencing its interaction with receptor-specific residues. For instance, the introduction of a substituent at the ortho position of the phenyl ring has been shown to be a preferred modification for enhancing binding to the dopamine D2 receptor.[4]
-
Role of the N-Substituent on the Piperazine Ring: The nature of the substituent at the N4-position of the piperazine ring significantly impacts receptor affinity. Elongation of a hydrocarbon chain has been shown to increase affinity for the 5-HT1A receptor, with a local maximum observed for N-n-hexyl-substituted phenylpiperazines.[6] This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these lipophilic chains.
-
Impact of Linker and Terminal Groups: For derivatives with more complex N-substituents, the length and rigidity of the linker, as well as the nature of the terminal group (e.g., indazole, diketopiperazine), play a crucial role in orienting the molecule within the binding pocket and establishing additional interactions that contribute to high affinity.
Experimental Protocols
To ensure the reproducibility and validity of the findings that underpin this comparative analysis, it is essential to adhere to standardized and well-documented experimental protocols. Below are representative methodologies for the synthesis of a core fluorobenzoyl-piperazine intermediate and for conducting a receptor binding assay.
Synthesis of N-(2,4-Difluorobenzoyl)piperazine
This protocol describes a one-pot synthesis for a mono-acylated fluorobenzoyl-piperazine derivative.
Materials:
-
Piperazine
-
2,4-Difluorobenzoyl chloride
-
Absolute Chloroform
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography system)
Procedure:
-
Dissolve piperazine (5 equivalents) in absolute chloroform in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) to the cooled solution with continuous stirring.
-
Maintain the reaction at 0 °C for 5 hours, then allow it to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via automated column chromatography to yield N-(2,4-difluorobenzoyl)piperazine as a colorless solid.[6]
Caption: Synthetic workflow for N-(2,4-Difluorobenzoyl)piperazine.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]Spiperone (Radioligand)
-
Test compounds (fluorobenzoyl-piperazinone derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well microplates
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the cell membranes, [³H]Spiperone at a concentration near its Kd, and either the test compound or vehicle (for total binding) or a saturating concentration of a known D2 antagonist like haloperidol (for non-specific binding).
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a D2 receptor radioligand binding assay.
Signaling Pathways and Mechanism of Action
Fluorobenzoyl-piperazinone derivatives that act as antagonists or partial agonists at D2 and 5-HT1A receptors exert their effects by modulating downstream signaling cascades.
Dopamine D2 Receptor Pathway:
D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D2 antagonist would block this effect, preventing the dopamine-induced decrease in cAMP.
Caption: Simplified D2 receptor signaling pathway and antagonist action.
Serotonin 5-HT1A Receptor Pathway:
Similar to D2 receptors, 5-HT1A receptors are also Gi/o-coupled GPCRs. Their activation by serotonin leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. A 5-HT1A agonist would mimic the effect of serotonin, while an antagonist would block it.
Caption: Simplified 5-HT1A receptor signaling and ligand modulation.
Future Directions and Conclusion
The fluorobenzoyl-piperazinone scaffold represents a fertile ground for the discovery of novel CNS-active agents. The available data, though fragmented, strongly suggests that systematic modification of this core structure can lead to potent and selective ligands for key neurotransmitter receptors. Future research should focus on the synthesis and evaluation of comprehensive libraries of these derivatives to establish more definitive structure-activity relationships. Such studies will be instrumental in guiding the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders. This guide serves as a foundational resource, synthesizing the current understanding and providing a framework for future investigations into this promising class of compounds.
References
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors [pubmed.ncbi.nlm.nih.gov]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Analogs as CETP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular drug discovery, the modulation of lipid profiles remains a cornerstone of therapeutic strategies. Cholesteryl Ester Transfer Protein (CETP) has emerged as a compelling target for intervention, playing a pivotal role in the metabolism of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol. Inhibition of CETP offers a promising avenue for raising HDL-C and lowering LDL-C levels, a profile associated with a reduced risk of atherosclerotic cardiovascular disease. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key class of CETP inhibitors: (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone analogs. Drawing upon established principles from the development of related compounds such as anacetrapib, we will dissect the critical structural motifs that govern the potency and selectivity of these molecules.
The Central Role of CETP in Lipid Metabolism
Cholesteryl Ester Transfer Protein is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[1] This process ultimately leads to lower levels of HDL-C, the "good" cholesterol, and higher levels of LDL-C, the "bad" cholesterol. Genetic deficiencies in CETP in humans have been linked to elevated HDL-C levels and a reduced incidence of coronary heart disease, providing a strong rationale for the pharmacological inhibition of this protein.[2]
The mechanism of CETP inhibition by small molecules, such as the piperazinone analogs discussed herein, is understood to involve the binding of the inhibitor to a hydrophobic tunnel within the CETP protein. This binding event physically obstructs the passage of neutral lipids, effectively halting the transfer process.[3]
Core Scaffold and Key Structural Features
The this compound scaffold represents a privileged structure in the design of potent and selective CETP inhibitors. Its activity is dictated by the interplay of several key structural features, which will be explored in detail.
Caption: Key structural components influencing the activity of piperazinone-based CETP inhibitors.
Structure-Activity Relationship Analysis
The potency of this compound analogs as CETP inhibitors is highly sensitive to modifications at several key positions. The following sections detail the impact of these structural changes, drawing comparisons with known CETP inhibitors where specific data for the core molecule is not available.
The N-Aroyl Moiety: A Critical Determinant of Potency
The nature of the substituent at the N4 position of the piperazinone ring is a primary driver of inhibitory activity. The 4-fluorobenzoyl group has been identified as a particularly effective moiety.
-
The Role of the Benzoyl Group: Aromatic substituents at this position are crucial for establishing key hydrophobic interactions within the CETP binding pocket. The phenyl ring is thought to occupy a hydrophobic region of the tunnel, contributing significantly to the binding affinity.
-
Impact of Fluorine Substitution: The presence of a fluorine atom at the para-position of the benzoyl ring is a common feature in potent CETP inhibitors.[4] Fluorine substitution can enhance potency through several mechanisms, including increasing metabolic stability by blocking potential sites of oxidation and favorably modulating the electronic properties of the aromatic ring to enhance binding interactions. While direct comparative data for various substitutions on the benzoyl ring of the specific piperazinone core is limited in the public domain, studies on related benzamide and benzoxazole CETP inhibitors consistently demonstrate the beneficial effect of para-fluoro substitution on inhibitory activity.[5][6]
Table 1: Hypothetical SAR of N-Aroyl Analogs
| R Group on Benzoyl Moiety | Relative CETP Inhibitory Potency (IC50) | Rationale for Activity Change |
| 4-Fluoro (Lead) | ++++ | Optimal balance of electronics and metabolic stability. |
| 4-Chloro | +++ | Halogen substitution is generally favorable, but chloro may be slightly less optimal than fluoro. |
| 4-Methyl | ++ | Electron-donating group may slightly reduce potency compared to electron-withdrawing halogens. |
| 4-Methoxy | + | Bulkier and more electron-donating, potentially leading to reduced binding affinity. |
| Hydrogen (unsubstituted) | + | Lacks the beneficial electronic and metabolic effects of the fluorine atom. |
Note: This table is illustrative and based on general principles of medicinal chemistry and SAR data from related CETP inhibitor series. Specific IC50 values would require experimental validation.
The C3-Methyl Group and the Importance of Stereochemistry
The substituent at the C3 position of the piperazinone ring and its stereochemistry are critical for optimal interaction with the CETP binding site.
Table 2: Hypothetical SAR of C3-Substituted Analogs
| C3 Substituent | Stereochemistry | Relative CETP Inhibitory Potency (IC50) | Rationale for Activity Change |
| Methyl | (R) | ++++ | Optimal size and stereochemistry for hydrophobic pocket interaction. |
| Methyl | (S) | + | Incorrect stereochemistry leads to steric clashes and reduced binding. |
| Hydrogen | ++ | Lacks the additional hydrophobic interaction provided by the methyl group. | |
| Ethyl | +++ | Slightly larger group may still fit in the hydrophobic pocket, but could be less optimal than methyl. | |
| Isopropyl | + | Bulkier group likely introduces steric hindrance, reducing binding affinity. |
Note: This table is illustrative and based on established principles of stereochemistry in drug action and SAR of related inhibitors.
Experimental Protocols
To enable researchers to validate the SAR principles discussed and to screen novel analogs, a detailed protocol for a common in vitro CETP inhibition assay is provided below.
In Vitro Fluorescence-Based CETP Inhibition Assay
This assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibitors of CETP will block this transfer, resulting in a decrease in the fluorescence signal.[10][11]
Materials:
-
CETP Assay Buffer (e.g., 10X buffer to be diluted)
-
Donor Molecule (containing a self-quenched fluorescent neutral lipid)
-
Acceptor Molecule
-
CETP source (e.g., recombinant human CETP or rabbit serum)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation: ~465 nm, Emission: ~535 nm)
-
Isopropanol
Experimental Workflow:
Caption: Step-by-step workflow for the in vitro CETP inhibition assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare 1X CETP Assay Buffer by diluting the 10X stock with ultrapure water.
-
Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Setup:
-
In a 96-well black microplate, add the CETP source (e.g., 1-5 µL of serum or an appropriate amount of recombinant CETP).
-
Add the test compounds at various concentrations to the respective wells.
-
Include a positive control (CETP with no inhibitor) and a negative control (no CETP).
-
Bring the total volume in each well to 160 µL with dH2O.
-
-
Master Mix Preparation:
-
For each reaction, prepare a master mix containing:
-
10 µL Donor Molecule
-
10 µL Acceptor Molecule
-
20 µL 10X CETP Assay Buffer
-
-
-
Reaction Initiation and Incubation:
-
Add 40 µL of the Master Mix to each well.
-
Mix thoroughly and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 465 nm and emission at approximately 535 nm.
-
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] x 100
-
IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The this compound scaffold serves as a robust platform for the design of potent CETP inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of the N-aroyl group and the stereochemistry at the C3 position. Specifically, the 4-fluorobenzoyl moiety and the (3R)-methyl group are key features that contribute to high inhibitory potency. The provided experimental protocol offers a reliable method for evaluating new analogs and further refining the SAR of this promising class of compounds. As research in this area continues, a deeper understanding of the nuanced interactions between these inhibitors and the CETP protein will undoubtedly pave the way for the development of next-generation therapies for dyslipidemia and cardiovascular disease.
References
- 1. journals.najah.edu [journals.najah.edu]
- 2. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETP Inhibitor Drug Screening Kit (ab65385) is not available | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Modern Asymmetric Syntheses of Chiral Piperazinones
For researchers, scientists, and drug development professionals, the chiral piperazinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigidified diamine structure allows for the precise spatial arrangement of substituents, making it an attractive motif for modulating interactions with biological targets. The enantioselective synthesis of these heterocycles is therefore of paramount importance. This guide provides an in-depth comparison of three prominent catalytic asymmetric strategies for the synthesis of chiral piperazinones, offering insights into their mechanisms, substrate scope, and practical applications, supported by experimental data.
Introduction: The Significance of Chiral Piperazinones
The piperazinone core is a recurring structural element in a diverse array of bioactive molecules, from the anthelmintic drug Praziquantel to potent anticancer agents.[1] The stereochemistry of substituents on the piperazinone ring is often critical for biological activity, necessitating synthetic methods that provide high levels of enantiopurity. While classical approaches relying on chiral pool starting materials or chiral auxiliaries have been employed, modern catalytic asymmetric methods offer more efficient and versatile routes to these valuable compounds.[1] This guide will focus on three such powerful strategies: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols, Palladium-Catalyzed Decarboxylative Allylic Alkylation, and a One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC) cascade.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This method provides a direct and efficient route to chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity.[2][3][4] The strategy relies on the asymmetric reduction of readily available pyrazin-2-ol precursors.
Causality of Experimental Choices
The success of this transformation hinges on the in situ formation of a chiral palladium catalyst that can effectively differentiate between the two prochiral faces of the substrate during hydrogenation. The choice of a chiral bisphosphine ligand, such as (R)-TolBINAP, is crucial for inducing high levels of asymmetry. The acidic additive, typically p-toluenesulfonic acid (TsOH·H₂O), plays a key role in the reaction mechanism, likely by facilitating the tautomerization of the pyrazin-2-ol to its corresponding pyrazinone form and promoting the formation of the reactive imine intermediates that undergo hydrogenation.[4] The high pressure of hydrogen gas is necessary to drive the reduction of the aromatic pyrazine ring.
Mechanistic Insights
The reaction is believed to proceed through a dynamic kinetic resolution process. The pyrazin-2-ol substrate exists in equilibrium with its tautomeric dihydropyrazinone forms. The chiral palladium catalyst then selectively hydrogenates one of the rapidly interconverting imine intermediates, leading to the formation of the chiral piperazinone product with high enantiomeric excess.[4]
Performance Data
This method has been shown to be effective for a range of 5,6-disubstituted pyrazin-2-ols, affording the corresponding piperazin-2-ones in high yields and enantioselectivities.
| Entry | R¹ | R² | Yield (%) | ee (%) | dr |
| 1 | Ph | Me | 93 | 90 | >20:1 |
| 2 | 4-MeO-C₆H₄ | Me | 92 | 88 | >20:1 |
| 3 | 4-F-C₆H₄ | Me | 95 | 89 | >20:1 |
| 4 | 2-Naphthyl | Me | 95 | 88 | >20:1 |
| 5 | Ph | Et | 91 | 87 | >20:1 |
| Data sourced from Feng et al. (2021).[4] |
Detailed Experimental Protocol
General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: [4]
-
To a dried Schlenk tube under an argon atmosphere, add Pd(OCOCF₃)₂ (3.3 mol%) and (R)-TolBINAP (3.6 mol%).
-
Add freshly distilled DCM (1.5 mL) and benzene (1.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the pyrazin-2-ol substrate (1.0 equiv) and TsOH·H₂O (1.0 equiv).
-
Transfer the sealed Schlenk tube to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to 1000 psi of H₂.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperazin-2-one.
Palladium-Catalyzed Decarboxylative Allylic Alkylation
This powerful strategy enables the synthesis of α-secondary and, notably, α-tertiary piperazin-2-ones, providing access to challenging quaternary stereocenters.[1][2][5] The reaction involves the coupling of a piperazinone enolate, generated in situ via decarboxylation, with a palladium-π-allyl complex.
Causality of Experimental Choices
The choice of a palladium(0) precursor, often generated in situ from a palladium(II) salt like Pd(OAc)₂, and a chiral phosphinooxazoline (PHOX) ligand is critical for achieving high enantioselectivity.[5][6] The PHOX ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack of the enolate on the π-allyl complex. The differential N-protection of the piperazinone substrate is also important, as it influences the solubility and reactivity of the starting material. The decarboxylation step is key as it generates the "soft" enolate nucleophile under neutral conditions, avoiding the need for a strong base which could lead to side reactions.
Mechanistic Insights
The catalytic cycle begins with the oxidative addition of the allylic carbonate substrate to the Pd(0) complex to form a Pd(II)-π-allyl intermediate. Subsequent decarboxylation generates a palladium enolate. The enantiodetermining step is the intramolecular allylic alkylation, where the enolate attacks the π-allyl ligand. The stereochemical outcome is controlled by the chiral ligand, which favors one facial attack over the other. Reductive elimination then furnishes the α-allylated piperazinone and regenerates the Pd(0) catalyst.[7][8][9]
Performance Data
This method is highly effective for the synthesis of α-substituted piperazin-2-ones, including those with sterically demanding quaternary centers.
| Entry | N-Protecting Group | Allyl Group | Yield (%) | ee (%) |
| 1 | Benzoyl | Allyl | 95 | 92 |
| 2 | Boc | Methallyl | 88 | 91 |
| 3 | Benzyl | Cinnamyl | 92 | 95 |
| 4 | Boc | Crotyl | 85 | 90 (anti) |
| 5 | Benzoyl | Prenyl | 78 | 88 |
| Representative data compiled from various sources.[1][2] |
Detailed Experimental Protocol
General Procedure for Palladium-Catalyzed Decarboxylative Allylic Alkylation: [5][6]
-
To an oven-dried vial equipped with a stir bar, add the N-protected piperazinone substrate (1.0 equiv).
-
Add [Pd₂(dba)₃] (2.5 mol%) and the chiral PHOX ligand (6.0 mol%).
-
Place the vial under an argon atmosphere.
-
Add the appropriate allylic carbonate (1.2 equiv) and anhydrous solvent (e.g., THF or toluene).
-
Stir the reaction mixture at the specified temperature (typically 25-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched α-allylated piperazinone.
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
This elegant one-pot procedure allows for the efficient construction of C3-substituted chiral piperazin-2-ones from simple aldehydes.[10][11][12][13] By telescoping multiple transformations into a single operation, this method avoids the isolation and purification of intermediates, saving time and resources.[14][15]
Causality of Experimental Choices
The success of this multi-step, one-pot synthesis relies on the careful selection of a catalyst that can promote multiple steps stereoselectively. A quinine-derived urea is an excellent choice as it can effectively catalyze both the initial Knoevenagel condensation and the subsequent asymmetric epoxidation.[10] The choice of (phenylsulfonyl)acetonitrile as the Knoevenagel partner is strategic, as the resulting electron-poor alkene is highly activated for the subsequent epoxidation. Cumyl hydroperoxide serves as a mild and effective oxidant in the epoxidation step. The final domino ring-opening cyclization (DROC) with a diamine is a spontaneous and highly diastereoselective process.
Mechanistic Insights
The reaction sequence is initiated by a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile, catalyzed by the quinine-derived urea, to form an electron-deficient alkene. The same chiral catalyst then mediates the asymmetric epoxidation of this alkene with cumyl hydroperoxide to generate a chiral epoxide. Finally, the addition of a 1,2-diamine triggers a domino sequence involving nucleophilic attack of one amine on the epoxide, followed by an intramolecular cyclization of the second amine onto the nitrile, which is subsequently hydrolyzed to the piperazinone.[10]
Performance Data
This one-pot method provides access to a variety of C3-aryl and C3-alkyl substituted piperazin-2-ones with high yields and excellent enantioselectivities.
| Entry | Aldehyde | Diamine | Yield (%) | ee (%) |
| 1 | 4-F-C₆H₄CHO | N,N'-Dibenzylethylenediamine | 70 | 96 |
| 2 | 4-Cl-C₆H₄CHO | N,N'-Dibenzylethylenediamine | 65 | 95 |
| 3 | 4-CN-C₆H₄CHO | N,N'-Dibenzylethylenediamine | 68 | 94 |
| 4 | 2-Naphthaldehyde | Ethylenediamine | 79 | 99 |
| 5 | Cyclohexanecarboxaldehyde | N,N'-Dibenzylethylenediamine | 45 | 93 |
| Data sourced from Meninno et al. (2023).[10] |
Detailed Experimental Protocol
General Procedure for the One-Pot Synthesis of Chiral Piperazin-2-ones via Knoevenagel/Epoxidation/DROC: [10][16]
-
In a vial, dissolve the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M).
-
Add the quinine-derived urea catalyst (eQNU, 10 mol%).
-
Stir the mixture at 30 °C until the Knoevenagel condensation is complete (monitored by TLC).
-
Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C.
-
Add cumyl hydroperoxide (1.1 equiv) and stir until the epoxidation is complete.
-
Add the 1,2-diamine (1.2 equiv) and triethylamine (2.0 equiv) and allow the mixture to warm to room temperature.
-
Stir at room temperature or 50 °C until the cyclization is complete.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral piperazin-2-one.
Comparative Analysis and Applications
| Feature | Pd-Catalyzed Asymmetric Hydrogenation | Pd-Catalyzed Decarboxylative Allylic Alkylation | One-Pot Knoevenagel/Epoxidation/DROC |
| Key Transformation | Asymmetric reduction of a pyrazine ring | Asymmetric α-allylation of a piperazinone | Multi-step one-pot cascade |
| Stereocenter Location | C5 and C6 | C3 (α-position) | C3 |
| Substrate Scope | 5,6-Disubstituted pyrazin-2-ols | N-Protected piperazinones | Aldehydes |
| Key Advantage | High diastereoselectivity | Access to quaternary stereocenters | High operational efficiency |
| Typical ee (%) | 84-90% | 88-95% | 93-99% |
| Limitations | Requires high pressure of H₂ | Requires pre-functionalized piperazinone | Limited to C3-substitution |
The choice of synthetic route ultimately depends on the desired substitution pattern of the target chiral piperazinone. For C5/C6-disubstituted piperazinones, the asymmetric hydrogenation approach is highly effective. For the installation of a chiral center at the α-position (C3), particularly for the creation of quaternary stereocenters, the decarboxylative allylic alkylation is the method of choice. The one-pot DROC cascade offers a highly efficient route to C3-substituted piperazinones from simple aldehydes, which is particularly advantageous for rapid library synthesis.
A notable application of the one-pot DROC methodology is the synthesis of a key intermediate for the potent antiemetic drug Aprepitant .[10][11][17][18] This highlights the industrial relevance and practicality of this synthetic strategy.
Conclusion
The asymmetric synthesis of chiral piperazinones has been significantly advanced by the development of powerful catalytic methods. Palladium-catalyzed asymmetric hydrogenation, palladium-catalyzed decarboxylative allylic alkylation, and the one-pot Knoevenagel/epoxidation/DROC reaction each offer unique advantages and provide access to a wide range of enantioenriched piperazinone structures. By understanding the underlying mechanisms, experimental nuances, and substrate scope of each method, researchers can select the most appropriate strategy for their specific synthetic goals, accelerating the discovery and development of new piperazinone-based therapeutics.
References
- 1. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst [authors.library.caltech.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic explorations on the decarboxylative allylation of amino esters via dual photoredox and palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. One-pot reactions accelerate the synthesis of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. medkoo.com [medkoo.com]
In Silico Modeling of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Binding to the Neurokinin 3 Receptor: A Comparative Guide
This guide provides a comprehensive comparison of in silico methodologies to model the binding of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone to its putative biological target, the neurokinin 3 receptor (NK3R). As an intermediate in the synthesis of the approved NK3R antagonist Fezolinetant, understanding the binding characteristics of this piperazinone derivative is crucial for comprehending structure-activity relationships and potential off-target effects.[1] We will explore and contrast the utility of molecular docking and molecular dynamics simulations, providing detailed protocols and interpreting the potential outcomes in the context of established NK3R antagonists.
Introduction to the Target: The Neurokinin 3 Receptor (NK3R)
The neurokinin 3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] It is the primary receptor for the tachykinin neuropeptide, neurokinin B (NKB).[3] The NKB/NK3R signaling pathway is implicated in the regulation of sex hormone secretion and has emerged as a key therapeutic target for conditions such as schizophrenia and, more recently, for the treatment of vasomotor symptoms (hot flashes) associated with menopause.[2][4] Fezolinetant, a selective NK3R antagonist, has been approved for the treatment of these menopausal symptoms, highlighting the therapeutic potential of targeting this receptor.[5][6]
Our compound of interest, this compound, is a direct precursor to Fezolinetant.[1] While not the final active pharmaceutical ingredient, its structural similarity warrants an investigation into its own binding potential to the NK3R. In silico modeling provides a powerful, resource-efficient approach to predict and analyze such interactions.
Comparative In Silico Methodologies
We will compare two of the most widely used computational techniques for studying ligand-receptor interactions: molecular docking and molecular dynamics (MD) simulations. Each method offers distinct advantages and limitations in elucidating the binding process.
Molecular Docking: A Snapshot of Binding
Molecular docking predicts the preferred orientation of a ligand within the binding site of a receptor to form a stable complex. It is a computationally efficient method that provides a static "snapshot" of the binding pose and an estimation of the binding affinity.
Objective: To predict the binding pose and estimate the binding affinity of this compound and comparator NK3R antagonists to the human NK3R.
Methodology:
-
Receptor Preparation:
-
Obtain the cryo-EM structure of the human NK3R (PDB ID: 8JBG).[7]
-
Prepare the protein structure using a molecular modeling suite (e.g., Schrödinger Maestro, MOE). This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms and assigning appropriate protonation states to ionizable residues.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Generate the 3D structures of this compound, Fezolinetant, Talnetant, and Osanetant.
-
Assign partial charges and generate low-energy conformers for each ligand.
-
-
Binding Site Definition:
-
Define the binding site on the NK3R. Based on the co-crystallized agonist in 8JBG and published studies on antagonists, the binding pocket is located within the transmembrane helices.[7] A grid box encompassing this region should be generated.
-
-
Docking and Scoring:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligands into the defined binding site.
-
The docking algorithm will generate a series of possible binding poses for each ligand.
-
Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., kcal/mol). The pose with the most favorable score is considered the most probable binding mode.
-
-
Analysis of Results:
-
Visualize the top-scoring poses for each ligand within the NK3R binding pocket.
-
Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor residues.
-
Compare the predicted binding affinities and interaction patterns of this compound with those of the known antagonists.
-
Caption: A simplified workflow for molecular docking.
Molecular Dynamics (MD) Simulations: The Dynamic View of Binding
MD simulations provide a dynamic and more realistic representation of the ligand-receptor complex by simulating the movements of atoms over time. This method can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the role of water molecules in the binding event.
Objective: To assess the stability of the docked pose of this compound in the NK3R binding site and to characterize the dynamic interactions.
Methodology:
-
System Setup:
-
Start with the top-scoring docked pose of the NK3R-(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone complex obtained from molecular docking.
-
Embed the complex in a realistic lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions to neutralize the system and achieve a physiological concentration.
-
-
Simulation Parameters:
-
Employ a molecular mechanics force field (e.g., CHARMM36m for the protein and lipids, CGenFF for the ligand).
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Simulation:
-
Run a production MD simulation for an extended period (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket. Key metrics include:
-
Root Mean Square Deviation (RMSD): To measure the deviation of the ligand and protein backbone from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
-
Interaction Analysis: To monitor the persistence of key hydrogen bonds and hydrophobic contacts over time.
-
-
Compare the dynamic behavior of the complex with that of the receptor bound to a known potent antagonist like Fezolinetant.
-
Caption: A general workflow for molecular dynamics simulation.
Comparative Data Summary
The following table summarizes hypothetical and literature-derived data for the binding of our compound of interest and known NK3R antagonists. This allows for a direct comparison of their predicted and experimentally determined binding affinities.
| Compound | Docking Score (kcal/mol) (Predicted) | Experimental Kᵢ (nM) | Selectivity over NK1/NK2 |
| This compound | -7.5 | Not Available | Not Available |
| Fezolinetant | -10.2 | 19.9 - 22.1 | >450-fold |
| Talnetant | -9.8 | 1.5 | High |
| Osanetant | -9.5 | 0.8 | High |
| SB-222200 | -9.9 | Not Available | High |
Docking scores are hypothetical and for illustrative purposes. Experimental Kᵢ values are from publicly available data.[8]
Discussion and Interpretation
Molecular Docking Insights:
Molecular docking provides a rapid and valuable first assessment of the binding potential of this compound. We would expect its docking score to be less favorable than that of the optimized drug, Fezolinetant, reflecting its status as an intermediate. The analysis of the binding pose would likely reveal fewer or less optimal interactions with key residues in the NK3R binding pocket compared to the established antagonists. This could be due to the absence of specific functional groups present in the final drug that are crucial for high-affinity binding.
Molecular Dynamics Simulation Insights:
MD simulations offer a more nuanced understanding of the binding event. For this compound, we might observe a less stable binding pose compared to Fezolinetant. The RMSD of the ligand might show larger fluctuations, indicating that it does not remain as tightly bound in the pocket. Furthermore, the analysis of intermolecular interactions over time might reveal that key hydrogen bonds are more transient or that hydrophobic packing is less optimal. This dynamic instability would be consistent with a lower binding affinity.
Conclusion
This guide has outlined a comparative in silico approach to investigate the binding of this compound to the NK3R. Molecular docking serves as an excellent initial screening tool to predict binding modes and rank potential ligands. Molecular dynamics simulations provide a more detailed and dynamic picture of the ligand-receptor interactions, offering insights into the stability and kinetics of binding. By comparing the in silico data for our compound of interest with that of well-characterized NK3R antagonists, researchers can gain valuable insights into the structure-activity relationships that govern binding to this important therapeutic target. This knowledge can inform the design of novel and more potent NK3R modulators.
References
- 1. veozahhcp.com [veozahhcp.com]
- 2. Mapping the binding pocket of a novel, high-affinity, slow dissociating tachykinin NK3 receptor antagonist: biochemical and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy [scielo.org.co]
- 5. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 7. rcsb.org [rcsb.org]
- 8. benchchem.com [benchchem.com]
A Framework for Efficacy Comparison of Novel (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Derivatives as Potential Nootropic Agents
This guide provides a comprehensive framework for the synthesis, screening, and comparative efficacy evaluation of novel derivatives based on the (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone scaffold. While the parent compound is a known intermediate in the synthesis of the neurokinin 3 (NK3) receptor antagonist Fezolinetant[1], the broader piperazine and piperazinone structural classes are well-established as privileged scaffolds in central nervous system (CNS) drug discovery, with numerous examples demonstrating potent nootropic and neuroprotective activities.[2][3][4]
This document outlines a logical, multi-tiered screening cascade designed for researchers in drug development. It details robust in vitro and in vivo protocols, explains the rationale behind experimental choices, and provides templates for data presentation to facilitate the objective comparison and selection of lead candidates for cognitive enhancement and the potential treatment of neurodegenerative disorders like Alzheimer's disease.
Part 1: Rationale and Strategic Screening Cascade
The core principle of this guide is the systematic evaluation of structure-activity relationships (SAR). By synthesizing a library of derivatives with modifications to the core this compound structure, researchers can identify key molecular features that confer desired biological activity. The proposed screening cascade is designed to efficiently triage these novel compounds, moving from high-throughput in vitro assays to more complex, lower-throughput in vivo models.
The initial focus is on acetylcholinesterase (AChE) inhibition, a clinically validated mechanism for symptomatic treatment of Alzheimer's disease.[5][6] Promising candidates are then advanced to in vivo behavioral models to assess their ability to reverse cognitive deficits, a crucial step in validating their potential as nootropic agents.[7]
Caption: Proposed screening cascade for novel piperazinone derivatives.
Part 2: In Vitro Efficacy Evaluation: Acetylcholinesterase Inhibition
A primary mechanism for many cognitive enhancers is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[5] By inhibiting AChE, these compounds increase acetylcholine levels in the neural synapse, which is crucial for learning and memory. The following colorimetric assay, based on the Ellman method, provides a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of test compounds.[5][6][8]
Detailed Protocol: Colorimetric AChE Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds and concentrations.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
- DTNB Reagent (Ellman's Reagent): Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer. For the working solution, dilute to 0.5 mM.[9] Protect from light.
- Substrate: Prepare a 10 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water. For the working solution, dilute to 5 mM in assay buffer.[9]
- Enzyme: Recombinant human AChE. Prepare a working solution of 0.1 U/mL in assay buffer.
- Test Compounds: Prepare stock solutions in DMSO (e.g., 10 mM). Create serial dilutions in assay buffer to achieve final desired concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.
- Positive Control: Donepezil or Tacrine, prepared similarly to test compounds.
2. Assay Procedure:
- To each well of a clear, flat-bottom 96-well plate, add the components in the following order:
- 120 µL of Assay Buffer
- 20 µL of DTNB working solution (final concentration: 0.25 mM)[9]
- 20 µL of Test Compound dilution (or vehicle for control wells)
- Mix gently and pre-incubate the plate at 37°C for 15 minutes.
- Add 20 µL of the AChE working solution to all wells except the 'blank' (substrate control) wells.
- Initiate the enzymatic reaction by adding 20 µL of the ATCI working solution to all wells. The final volume should be 200 µL.
- Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
3. Data Analysis:
- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
- Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (Where V_control is the rate of the vehicle-only well and V_sample is the rate of the well with the test compound).
- Plot the % Inhibition against the logarithm of the compound concentration.
- Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Comparative AChE Inhibition
Summarize the results in a clear, tabular format to directly compare the potency of the synthesized derivatives.
| Compound ID | R1-Group | R2-Group | IC50 (nM) [95% CI] |
| Parent Scaffold | - | - | >10,000 |
| Derivative 1 | -CH3 | -H | 850 [790 - 915] |
| Derivative 2 | -OCH3 | -H | 45.2 [41.5 - 49.3] |
| Derivative 3 | -OCH3 | -Cl | 12.7 [10.9 - 14.8] |
| Donepezil (Control) | - | - | 6.8 [6.1 - 7.6] |
Table 1: Hypothetical in vitro efficacy data for novel piperazinone derivatives against human AChE.
Part 3: In Vivo Efficacy Evaluation: Nootropic Activity
Compounds demonstrating potent in vitro activity must be evaluated in a living system to confirm their ability to enhance cognitive function.[7] The scopolamine-induced amnesia model is a widely accepted preclinical model for screening potential nootropic drugs.[10][11] Scopolamine, a muscarinic receptor antagonist, induces a temporary cognitive deficit, and the ability of a test compound to reverse this deficit is a strong indicator of its procognitive potential. The passive avoidance test is a fear-motivated behavioral assay that assesses learning and memory.[9]
Detailed Protocol: Passive Avoidance Test in Mice
This test leverages the innate preference of mice for dark environments over light ones.
1. Apparatus:
- A two-compartment shuttle box. One compartment is brightly illuminated and equipped with a grid floor. The other is dark. A guillotine door separates the two compartments.
2. Experimental Animals:
- Male Wistar rats or Swiss albino mice are commonly used.[11][12] House animals under standard laboratory conditions for at least one week before the experiment.
3. Experimental Workflow:
Caption: Workflow for the two-day passive avoidance test.
4. Procedure:
- Acquisition (Day 1):
- Place a mouse in the illuminated compartment, facing away from the door.
- After a 10-second acclimatization period, the guillotine door opens.
- When the mouse enters the dark compartment with all four paws, the door closes automatically.
- A mild, inescapable electric shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
- The time it takes for the mouse to enter the dark compartment is recorded as the initial step-through latency (STL1).
- The mouse is then immediately returned to its home cage.
- Retention (Day 2, 24 hours later):
- Animals are divided into groups (e.g., Vehicle Control, Scopolamine Control, Positive Control + Scopolamine, Test Compound + Scopolamine).
- Administer the test compound or positive control (e.g., Piracetam) intraperitoneally (i.p.) or orally (p.o.).[11]
- After 30-60 minutes (depending on the route of administration), administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control to induce amnesia.[11]
- After another 30 minutes, place the mouse back into the illuminated compartment.
- The door opens after 10 seconds. Record the time it takes for the mouse to enter the dark compartment as the retention step-through latency (STL2). An increase in STL2 indicates improved memory retention.[9] A cut-off time (e.g., 300 seconds) is typically used.
Data Presentation: Comparative Nootropic Efficacy
Present the data to compare the ability of each derivative to reverse the scopolamine-induced memory deficit.
| Group | Treatment (Dose, i.p.) | N | Step-Through Latency (STL2, seconds) Mean ± SEM | % Reversal of Amnesia |
| Vehicle Control | Saline + Saline | 10 | 285.5 ± 10.2 | - |
| Amnesic Control | Saline + Scopolamine (1 mg/kg) | 10 | 45.8 ± 8.5 | 0% |
| Positive Control | Piracetam (200 mg/kg) + Scop. | 10 | 198.2 ± 20.1 | 63.5% |
| Derivative 2 | Cmpd 2 (10 mg/kg) + Scop. | 10 | 120.6 ± 15.5* | 31.2% |
| Derivative 3 | Cmpd 3 (10 mg/kg) + Scop. | 10 | 245.1 ± 18.9 | 83.1% |
*Table 2: Hypothetical in vivo efficacy data from the passive avoidance test. Statistical significance vs. Amnesic Control: *p<0.05, **p<0.001. % Reversal calculated relative to Vehicle and Amnesic controls.
Part 4: Integrated Analysis and Lead Selection
The final step is to integrate the data from both in vitro and in vivo experiments to select the most promising lead candidate(s). An ideal candidate will exhibit high potency in the primary in vitro assay (low nM IC50) and robust efficacy in the in vivo model at a reasonable dose.
Caption: Decision-making logic for lead candidate selection.
For example, based on the hypothetical data presented, Derivative 3 would be a strong lead candidate. It shows excellent in vitro potency (IC50 = 12.7 nM) and translates this to superior in vivo efficacy, achieving an 83.1% reversal of amnesia. In contrast, Derivative 2 , while active, is significantly less potent both in vitro and in vivo, making it a lower priority for further development. This systematic comparison allows for data-driven decisions, optimizing the allocation of resources in the drug discovery pipeline.
References
- 1. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. attogene.com [attogene.com]
- 7. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Analytical Techniques for Piperazinone Impurity Profiling
Introduction: The Criticality of Purity in Piperazinone-Based Pharmaceuticals
The piperazinone ring is a key structural motif in a diverse range of active pharmaceutical ingredients (APIs). From antipsychotics to novel targeted therapies, its prevalence demands a rigorous understanding of potential impurities. These impurities, which can arise from starting materials, synthetic byproducts, or degradation, can impact the safety, efficacy, and stability of the final drug product.[1] Consequently, a robust and well-validated analytical strategy for impurity profiling is not just a regulatory requirement but a cornerstone of patient safety and product quality.
This guide provides a comparative analysis of the principal analytical techniques used for the detection, identification, and quantification of piperazinone impurities. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering field-proven insights to guide your laboratory's approach. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, grounding our discussion in the context of global regulatory standards.
The Regulatory Landscape: Understanding the 'Why' with ICH Guidelines
Before comparing techniques, we must understand the regulatory framework that dictates the required sensitivity and specificity of our methods. The International Council for Harmonisation (ICH) provides cornerstone guidelines for impurity management.
-
ICH Q3A(R2): Focuses on impurities in new drug substances.[1][2][3]
-
ICH Q3B(R2): Addresses impurities in new drug products.[1][2][3]
These guidelines establish critical thresholds that trigger specific analytical actions:
| Threshold | Definition | Typical Level (Max Daily Dose ≤ 2g/day) | Analytical Implication |
| Reporting | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% | Requires a quantitative method with a Limit of Quantification (LOQ) at or below this level. |
| Identification | The level above which the structure of an impurity must be confirmed. | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | Necessitates techniques capable of structural elucidation (e.g., MS, NMR). |
| Qualification | The level above which an impurity's biological safety must be established. | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | Requires accurate quantification to compare against toxicological data. |
Understanding these thresholds is paramount, as they define the performance requirements for any analytical technique you choose to deploy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC, particularly in its reversed-phase (RP-HPLC) modality, remains the primary method for routine impurity profiling due to its high resolving power for a wide range of organic molecules.
Expertise & Experience: The 'Why' Behind the Method Piperazinone-containing APIs and their likely impurities are often polar to semi-polar compounds with UV-active chromophores, making them ideal candidates for RP-HPLC with UV detection. The key to a successful method is achieving baseline separation of the API from all potential and known impurities.
Trustworthiness: A Self-Validating Protocol A robust HPLC method must be validated to prove it is fit for purpose.[4][5] Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[6][7]
Experimental Protocol: RP-HPLC for Piperazinone Impurity Profiling
-
System Preparation:
-
System: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Rationale: A PDA detector is preferred as it provides spectral data, which can help in peak tracking and assessing peak purity, adding a layer of confidence to the separation.[5]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 (octadecyl) stationary phase is a versatile, non-polar phase that provides excellent retention and separation for a broad range of moderately polar compounds like piperazinones.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: A buffered aqueous mobile phase (like dilute phosphoric acid) is crucial for controlling the ionization state of the basic nitrogen atoms in the piperazinone ring, leading to sharp, symmetrical, and reproducible peaks. Acetonitrile is a common organic modifier providing good elution strength.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 70% B
-
35-40 min: 70% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities, ensuring that late-eluting, non-polar impurities are washed from the column while providing good resolution for early-eluting polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Rationale: Maintaining a constant, elevated column temperature reduces mobile phase viscosity and improves peak shape and reproducibility.
-
Detection Wavelength: 239 nm (or the lambda max of the API).[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Rationale: The diluent should be weak enough to not cause peak distortion upon injection but strong enough to ensure complete dissolution of the API and its impurities.
-
Figure 1: Experimental workflow for HPLC-based impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Confident Identification
When an impurity exceeds the identification threshold, HPLC-UV alone is insufficient. LC-MS combines the separation power of HPLC with the mass-resolving power of mass spectrometry, making it the premier tool for identifying unknown impurities.[8][9]
Expertise & Experience: The 'Why' Behind the Method LC-MS provides the molecular weight of an impurity, which is a critical piece of the structural puzzle. For piperazinone compounds, Electrospray Ionization (ESI) in positive mode is highly effective because the nitrogen atoms in the ring are readily protonated. Tandem MS (MS/MS) further fragments the impurity's molecular ion, providing structural clues that help differentiate between isomers and elucidate the complete structure.[9]
Trustworthiness: A Self-Validating Protocol The LC method is often identical or very similar to the validated HPLC-UV method. The MS parameters are optimized for the specific API and expected impurities.
Experimental Protocol: LC-MS for Impurity Identification
-
LC System:
-
Utilize the same LC conditions (column, mobile phases, gradient) as the validated HPLC method.
-
Rationale: This allows for direct comparison of retention times between the UV and MS chromatograms, facilitating peak correlation.
-
Critical Modification: Replace non-volatile buffers like phosphate with volatile alternatives such as formic acid or ammonium formate (e.g., 0.1% formic acid in water). Non-volatile buffers will foul the MS source.
-
-
MS System:
-
Instrument: A Triple Quadrupole (QqQ) or high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF).
-
Rationale: A Q-TOF provides highly accurate mass measurements, enabling the determination of elemental composition, which is invaluable for identifying true unknowns. A QqQ is excellent for targeted analysis and quantification.[8]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Rationale: The basic nitrogens of the piperazinone core are easily protonated in the ESI source, leading to strong [M+H]+ signals.
-
Scan Mode:
-
Full Scan: To detect all ionizable compounds and determine their molecular weights.
-
Product Ion Scan (MS/MS): To fragment the [M+H]+ ion of a specific impurity and generate a fragmentation pattern for structural elucidation.
-
-
Key Parameters: Optimize capillary voltage, source temperature, and collision energy to achieve maximum sensitivity and informative fragmentation.
-
-
Data Analysis:
-
Extract ion chromatograms for the masses of suspected impurities.
-
Analyze the MS/MS fragmentation pattern, looking for characteristic losses or fragments related to the piperazinone core and its substituents.
-
Use the accurate mass data (if available) to propose elemental formulas.
-
Figure 2: Logical workflow for LC-MS based impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche but Powerful Tool
While less common for primary impurity profiling of large drug molecules, GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low molecular weight starting materials.[10][11]
Expertise & Experience: The 'Why' Behind the Method Piperazinone itself is a semi-volatile compound, but many APIs containing this moiety have high boiling points and are not suitable for direct GC analysis. However, related impurities from starting materials (e.g., piperazine, 1-methyl piperazine) are often amenable to GC.[11] For non-volatile piperazinones, chemical derivatization can be employed to increase volatility and thermal stability.
Trustworthiness: A Self-Validating Protocol Method validation for GC-MS focuses on demonstrating specificity against the sample matrix, linearity, and accuracy, especially for quantitative analysis of known volatile impurities.
Experimental Protocol: GC-MS for Volatile Piperazinone-Related Impurities
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., Methanol).
-
Derivatization (If necessary): Add a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA) and heat to convert polar N-H groups to less polar, more volatile trifluoroacetyl groups.[12]
-
Rationale: Derivatization is a critical step that makes many polar, non-volatile compounds suitable for GC analysis by blocking active sites and increasing volatility.
-
-
GC-MS System:
-
Column: A mid-polarity column, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane).
-
Rationale: This stationary phase provides good selectivity for the separation of piperazine and its alkylated derivatives.[11]
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 260°C).
-
Rationale: A temperature program is essential for separating compounds with different boiling points, ensuring sharp peaks for both early and late-eluting compounds.[11]
-
Injector: Split/Splitless injector, typically operated in split mode to avoid overloading the column.
-
MS Detector:
-
Ionization: Electron Ionization (EI).
-
Rationale: EI is a high-energy ionization technique that creates reproducible fragmentation patterns, resulting in mass spectra that can be compared against established libraries (e.g., NIST) for confident identification.
-
Scan Mode: Full Scan.
-
-
Figure 3: Workflow for GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
When mass spectrometry data is ambiguous or an absolute, unequivocal structural proof is required, NMR spectroscopy is the ultimate tool.[13]
Expertise & Experience: The 'Why' Behind the Method NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.[14][15] It allows for the determination of atom connectivity, stereochemistry, and regiochemistry, making it indispensable for distinguishing between isomers that might appear identical by MS.[13] A key advantage of NMR is its ability to provide this structural information without needing a reference standard of the impurity itself.[13]
Trustworthiness: A Self-Validating System The trustworthiness of NMR data comes from the combination of multiple experiments (e.g., 1D ¹H, ¹³C, and 2D experiments like COSY and HSQC) that must all point to a single, self-consistent structure. While NMR has historically been perceived as having low sensitivity, modern high-field instruments and cryogenic probes have significantly improved detection limits, making it more applicable for impurity analysis.[13][16]
Experimental Protocol: NMR for Definitive Structure Elucidation
-
Impurity Isolation:
-
The impurity of interest must first be isolated in a pure form and sufficient quantity (typically >100 µg).
-
Method: Preparative HPLC is the most common method for isolation.
-
Rationale: NMR is a relatively insensitive technique, and the presence of the high-concentration API would overwhelm the signals from a low-level impurity. Isolation is a prerequisite for successful analysis.
-
-
Sample Preparation:
-
Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte signals.
-
-
NMR Data Acquisition:
-
Acquire a suite of NMR experiments on a high-field spectrometer (≥400 MHz).
-
¹H NMR: Provides information on the number and type of protons and their neighboring protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D COSY: Reveals proton-proton coupling (which protons are neighbors).
-
2D HSQC/HMQC: Correlates protons with the carbons they are directly attached to.
-
2D HMBC: Shows longer-range correlations between protons and carbons, which is key for piecing together the molecular skeleton.
-
-
Structure Elucidation:
-
Integrate the data from all experiments to build the molecular structure piece by piece. Compare the proposed structure's NMR data with that of the parent API to pinpoint the location of the modification.
-
Comparative Summary of Techniques
| Feature | HPLC-UV | LC-MS | GC-MS | NMR |
| Primary Use | Separation & Quantification | Identification (MW & Fragments) | Volatile/Semi-volatile Analysis | Definitive Structure Elucidation |
| Sensitivity | High (ng level) | Very High (pg-fg level)[8] | Very High (pg-fg level) | Low (µg-mg level) |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic & Mass) | Excellent (Chromatographic & Mass) | Ultimate (Chemical Structure) |
| Structural Info | None (Retention Time only) | Molecular Weight & Fragments | Fragmentation Pattern | Complete 3D Structure |
| Quantitative? | Yes (Primary Method) | Yes (with standards) | Yes (with standards) | Yes (qNMR, specialized) |
| Sample Prep | Simple Dissolution | Simple (Volatile buffer needed) | Can require derivatization | Requires Isolation & Purification |
| Throughput | High | High | Medium | Low |
A Strategic Approach to Piperazinone Impurity Profiling
No single technique can answer all questions. A successful impurity profiling strategy uses these techniques in a logical, tiered approach.
Figure 4: A tiered strategic workflow for comprehensive impurity profiling.
-
Screening (HPLC): Begin with a validated HPLC-PDA method to detect and quantify all impurities in the batch.
-
Threshold Check: Compare impurity levels against the ICH identification threshold.
-
Preliminary Identification (LC-MS & GC-MS): For any impurity exceeding the threshold, use LC-MS to get an accurate mass and fragmentation data. Concurrently, use GC-MS to screen for any volatile process impurities or starting materials.
-
Confirmation (Isolation & NMR): If the structure is not confidently assigned by MS, or if it is a particularly significant or novel impurity, isolate it using preparative chromatography and perform a full suite of NMR experiments for unequivocal structural confirmation.
Conclusion
The selection of an analytical technique for piperazinone impurity profiling is a strategic decision guided by the specific question at hand—be it routine quality control, stability testing, or the characterization of an unknown degradation product. HPLC serves as the foundation for separation and quantification. LC-MS provides the crucial first step in identification, which is often sufficient for many process impurities. GC-MS addresses the important niche of volatile contaminants. Finally, NMR spectroscopy stands as the ultimate arbiter for definitive structural elucidation, providing the highest level of scientific certainty. By employing these techniques in a complementary and logical workflow, researchers and drug developers can build a comprehensive impurity profile that ensures product quality and satisfies global regulatory expectations, ultimately safeguarding patient health.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. chimia.ch [chimia.ch]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. hakon-art.com [hakon-art.com]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
- 15. toref-standards.com [toref-standards.com]
- 16. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring that every stage of the research lifecycle, including the final disposal of materials, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone, a compound of interest in modern pharmaceutical research.
While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available—a common scenario for novel research compounds—we can establish a robust and safe disposal plan by analyzing its structural components.[1][2] The molecule's key features are a piperazinone core, which is prevalent in many biologically active compounds, and a fluorobenzoyl group, which classifies it as a halogenated organic compound.[1][3] This structural analysis forms the basis of the following expert-guided disposal procedures.
Foundational Principles: Hazard Assessment and Regulatory Context
Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on structurally related piperazine and piperazinone derivatives, this compound should be handled as a hazardous substance.[1][4][5] Key potential hazards include:
-
Skin and Eye Irritation: Many piperazine-containing compounds can cause skin irritation, and in some cases, severe eye damage.[1][4][6]
-
Respiratory Sensitization: Inhalation may lead to allergic or asthma-like symptoms.[7]
-
Toxicity: The compound may be harmful if swallowed.[1][6][8]
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] This "cradle-to-grave" regulatory framework mandates that generators of hazardous waste are responsible for its safe management from creation to final disposal.[11][12]
Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with regulations and to mitigate risks to personnel and the environment.
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[13] For this compound, the following segregation practices are mandatory:
-
Halogenated Organic Waste: Due to the presence of fluorine, this compound must be disposed of in a designated halogenated organic waste stream.[3][14][15][16] Do not mix it with non-halogenated solvents.[3][17]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure, unused compound, and any solid materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, robust container lined with a clear plastic bag.[2][18][19] This container should be clearly labeled for "Solid Halogenated Organic Waste."
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container, such as a polyethylene carboy.[3][16] This container must be labeled for "Liquid Halogenated Organic Waste."
-
-
Sharps Waste: Any chemically contaminated needles, razor blades, or broken glass must be placed in a designated, puncture-resistant sharps container.[18][19] The container should be labeled as hazardous waste, and any biohazard symbols should be defaced if not applicable.[19]
Table 1: Waste Stream Segregation for this compound
| Waste Type | Container | Waste Stream Category |
| Pure Compound (Solid) | Lined, sealed pail or drum | Solid, Halogenated Organic |
| Contaminated Lab Debris | Lined, sealed pail or drum | Solid, Halogenated Organic |
| Solutions of Compound | Polyethylene carboy or bottle | Liquid, Halogenated Organic |
| Contaminated Sharps | Puncture-resistant container | Sharps, Halogenated Organic |
Accurate and detailed labeling is a legal requirement and is critical for safety.[9][13][20][21]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
Keep waste containers closed at all times, except when adding waste.[13][14][15][18] This prevents the release of vapors and reduces the risk of spills.
-
Ensure the container material is compatible with the waste.[18][22] Polyethylene is a suitable choice for many halogenated organic compounds.[16]
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[20][21][22]
-
The SAA must be under the control of laboratory personnel.[20]
-
Store liquid waste containers in secondary containment trays to contain any potential leaks.[13][20]
-
Segregate incompatible waste types within the SAA. For example, keep halogenated organic waste separate from acids and bases.[13][19]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[23]
Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste vendor.[24][25]
-
Once a waste container is full, or if you are approaching storage time limits, contact your EHS office to schedule a waste pickup.[13][18]
-
Never dispose of this compound down the sink or in the regular trash.[13][20] This is illegal and environmentally harmful.
-
The most probable final disposal method for this type of compound is high-temperature incineration at a licensed facility, which is effective for destroying halogenated organic materials.[3]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2]
-
Collect: Carefully collect the absorbent material and contaminated items into your designated solid hazardous waste container.[1][2][14]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department. For significant spills, contact emergency services.[13][14]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste containing this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to this structured, scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 20. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 21. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 22. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 23. medlabmag.com [medlabmag.com]
- 24. specificwaste.com [specificwaste.com]
- 25. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
